molecular formula C41H47NO17 B150139 Euojaponine D CAS No. 128397-42-2

Euojaponine D

Numéro de catalogue: B150139
Numéro CAS: 128397-42-2
Poids moléculaire: 825.8 g/mol
Clé InChI: ZJRDCQWLAILQHR-AEBASKNGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Euojaponine D is a sesquiterpene alkaloid (CAS 128397-42-2) with the molecular formula C41H47NO17 and a molecular weight of 825.8 g/mol. It is a natural product isolated from the vines of Tripterygium wilfordii , a plant used in traditional medicine . This compound is characterized by a macrocyclic dilactone skeleton and is part of a class of sesquiterpene alkaloids that are considered to be active and less toxic components of the Tripterygium genus . As a member of this alkaloid class, this compound is of significant interest in pharmacological research, particularly in the study of anti-inflammatory, antimicrobial, and anti-tumor activities . Recent research into Tripterygium wilfordii polyglycosides (TWP), which contain various alkaloids, suggests that these alkaloid constituents may play a primary role in overcoming cisplatin resistance in ovarian cancer cells by targeting key signaling pathways such as PI3K-AKT, JAK-STAT, and ERK-MAPK . This positions sesquiterpene alkaloids like this compound as promising candidates for further investigation in oncology and drug discovery. The compound is provided as a powder, soluble in DMSO and other organic solvents, and should be stored desiccated at -20°C. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Numéro CAS

128397-42-2

Formule moléculaire

C41H47NO17

Poids moléculaire

825.8 g/mol

Nom IUPAC

[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate

InChI

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1

Clé InChI

ZJRDCQWLAILQHR-AEBASKNGSA-N

SMILES isomérique

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C

SMILES canonique

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C

Autres numéros CAS

128397-44-4

Origine du produit

United States

Foundational & Exploratory

Unveiling Euojaponine D: A Technical Guide to its Discovery and Isolation from Euonymus japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary characterization of Euojaponine D, a sesquiterpene alkaloid derived from the plant Euonymus japonica. This document consolidates available scientific data to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Euonymus japonica, a member of the Celastraceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this species have revealed a diverse array of secondary metabolites, including a notable class of compounds known as sesquiterpene alkaloids. These alkaloids, characterized by a C15 isoprenoid skeleton integrated with a nitrogen-containing moiety, have garnered significant interest due to their structural complexity and potential biological activities. Among these, this compound stands out as a key representative, and this guide will focus on the technical details of its scientific journey from plant source to isolated compound.

Discovery and Structural Elucidation

This compound was first reported as a new natural product in a 1990 study by Han et al., published in the Journal of Natural Products.[1] This seminal work detailed the isolation and structural characterization of several new sesquiterpene alkaloids from the methanolic extract of Euonymus japonica. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Experimental Protocols

Plant Material Collection and Preparation

Fresh or air-dried plant material of Euonymus japonica (typically the root bark or aerial parts) is collected and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material undergoes exhaustive extraction with a polar solvent, most commonly methanol (B129727) (MeOH), at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude methanolic extract is subjected to a series of chromatographic separations to isolate the individual alkaloids. A typical workflow is as follows:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The alkaloidal fraction is expected to concentrate in the more polar partitions.

  • Column Chromatography: The alkaloid-rich fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using preparative TLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in a highly pure form is achieved using preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

The following diagram illustrates a probable experimental workflow for the isolation of this compound:

EuojaponineD_Isolation_Workflow Plant Euonymus japonica Plant Material Grinding Grinding Plant->Grinding Extraction Methanol Extraction Grinding->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) CrudeExtract->Partitioning AlkaloidFraction Alkaloid-Rich Fraction Partitioning->AlkaloidFraction SilicaGelCC Silica Gel Column Chromatography AlkaloidFraction->SilicaGelCC Fractions Collected Fractions SilicaGelCC->Fractions pTLC Preparative TLC Fractions->pTLC SemiPure Semi-Pure this compound pTLC->SemiPure HPLC Preparative HPLC SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA translocates to nucleus EuojaponineD This compound (Hypothetical Target) EuojaponineD->IKK Inhibition? Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Transcription->Inflammatory_Genes

References

Total Synthesis of Euojaponine D and its Analogues: A Review of an Uncharted Synthetic Challenge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals that the total synthesis of Euojaponine D, a sesquiterpene alkaloid with potent insecticidal activity isolated from Euonymus japonica, has not yet been reported. While the isolation and structural elucidation of this compound have been documented, a synthetic route to this complex natural product remains an unmet challenge in the field of organic chemistry. Consequently, a detailed technical guide on its total synthesis, including experimental protocols and quantitative data, cannot be provided at this time.

The Daphniphyllum alkaloids, a large family of structurally diverse and complex natural products to which this compound is related, have inspired significant efforts from the synthetic chemistry community. These endeavors have led to the successful total syntheses of numerous other members of this family, showcasing innovative strategies and methodologies for the construction of their intricate polycyclic frameworks.

In lieu of a guide on this compound, this document can be adapted to provide a comprehensive overview of the total synthesis of a closely related and well-documented Daphniphyllum alkaloid. A notable example is the total synthesis of (−)-Calyciphylline N , a complex member of this family whose synthesis represents a significant achievement and provides valuable insights into the strategies required to tackle such challenging targets.

A proposed guide on the total synthesis of (−)-Calyciphylline N would adhere to the original core requirements, offering:

  • In-depth Analysis of Synthetic Strategy: A detailed examination of the retrosynthetic analysis and the key strategic decisions that enabled the successful synthesis.

  • Tabulated Quantitative Data: Comprehensive tables summarizing reaction yields, step counts, and other pertinent quantitative data for each synthetic step.

  • Detailed Experimental Protocols: Step-by-step methodologies for the key transformations in the synthetic sequence.

  • Visualized Synthetic Pathways: Graphviz diagrams illustrating the complete synthetic route and key chemical transformations.

Should this alternative be of interest, a detailed technical guide on the total synthesis of (−)-Calyciphylline N or another suitable analogue can be prepared. This would provide researchers, scientists, and drug development professionals with a valuable resource on the state-of-the-art in complex natural product synthesis, even as the challenge of conquering this compound awaits its champion.

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Euojaponine D in Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Euojaponine D, a sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, exhibits significant biological activities, drawing considerable interest from the scientific community. Despite its therapeutic potential, the biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of terpenoid biosynthesis in T. wilfordii to propose a putative biosynthetic pathway for this compound. We delve into the likely enzymatic steps, from the formation of the sesquiterpenoid backbone to the intricate tailoring reactions that culminate in the final complex structure. This document provides a foundational framework for future research aimed at pathway elucidation and metabolic engineering of this important natural product.

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant renowned in traditional Chinese medicine for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid alkaloids, a class of compounds characterized by a C15 isoprenoid core linked to a nitrogen-containing moiety. This compound belongs to this class, featuring a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core esterified with a pyridine dicarboxylic acid derivative. Understanding its biosynthesis is paramount for ensuring a sustainable supply through synthetic biology approaches and for enabling the generation of novel analogues with improved therapeutic properties.

While the complete biosynthetic pathway of this compound has not been experimentally validated, a putative pathway can be constructed based on the known biosynthesis of related terpenoids and alkaloids in the plant kingdom. This guide will outline this hypothetical pathway, supported by evidence from studies on terpenoid biosynthesis in T. wilfordii and other species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Sesquiterpenoid Backbone: The universal precursor for sesquiterpenoids, farnesyl diphosphate (B83284) (FPP), is cyclized to form the characteristic dihydro-β-agarofuran skeleton.

  • Oxidative Tailoring of the Sesquiterpenoid Core: The dihydro-β-agarofuran core undergoes a series of oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), to introduce the various hydroxyl and other oxygen-containing functional groups.

  • Formation of the Pyridine Dicarboxylic Acid Moiety and Final Esterification: A pyridine dicarboxylic acid derivative is synthesized from primary metabolites and is subsequently attached to the oxygenated sesquiterpenoid core via an ester linkage.

Stage 1: Formation of the Dihydro-β-agarofuran Skeleton

The biosynthesis of all terpenoids originates from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, which produce the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). For sesquiterpenoids, three of these units are condensed to form the C15 precursor, farnesyl diphosphate (FPP).

The key step in forming the sesquiterpenoid core of this compound is the cyclization of FPP. This is catalyzed by a specific sesquiterpene synthase (TPS). While the exact TPS involved in this compound biosynthesis is unknown, it is hypothesized to be a dihydro-β-agarofuran synthase.

FPP_to_Dihydro-beta-agarofuran FPP Farnesyl Diphosphate (FPP) Intermediate Germacrene A (hypothetical intermediate) FPP->Intermediate Sesquiterpene Synthase (TPS) Core Dihydro-β-agarofuran Intermediate->Core Further cyclization

Putative initial cyclization of FPP.
Stage 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the basic dihydro-β-agarofuran skeleton, a series of extensive oxidative modifications are necessary to produce the polyoxygenated core of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the biosynthesis of other terpenoids in T. wilfordii, such as triptonide. The specific CYPs and the precise sequence of these oxidation events for this compound have yet to be identified.

Oxidative_Tailoring Core Dihydro-β-agarofuran Ox1 Hydroxylated Intermediate 1 Core->Ox1 CYP450 Ox2 Hydroxylated Intermediate 2 Ox1->Ox2 CYP450 Ox_n ... Ox2->Ox_n FinalCore Polyoxygenated Dihydro-β-agarofuran Core Ox_n->FinalCore Multiple CYP450s

Hypothesized multi-step oxidation of the sesquiterpenoid core.
Stage 3: Formation of the Pyridine Moiety and Esterification

The pyridine dicarboxylic acid moiety of this compound is likely derived from primary metabolic pathways. One plausible route is from nicotinic acid (Vitamin B3), which itself can be synthesized from tryptophan or aspartate. The nicotinic acid would then undergo further modifications to form the specific dicarboxylic acid derivative found in this compound.

The final step in the biosynthesis is the esterification of the polyoxygenated dihydro-β-agarofuran core with the activated pyridine dicarboxylic acid derivative. This reaction is likely catalyzed by an acyltransferase.

Final_Assembly cluster_0 Primary Metabolism cluster_1 Sesquiterpenoid Pathway Tryptophan Tryptophan / Aspartate NicotinicAcid Nicotinic Acid Tryptophan->NicotinicAcid PyridineMoiety Activated Pyridine Dicarboxylic Acid NicotinicAcid->PyridineMoiety EuojaponineD This compound PyridineMoiety->EuojaponineD Acyltransferase FinalCore Polyoxygenated Dihydro-β-agarofuran Core FinalCore->EuojaponineD

Proposed final steps in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthetic pathway of this compound. However, studies on related terpenoids in T. wilfordii hairy root cultures provide some context for the productivity of these pathways.

MetabolitePlant MaterialElicitorConcentrationFold IncreaseReference
WilforgineHairy rootsMethyl Jasmonate (MeJA)693.36 µg/g2.23[1]
WilforineHairy rootsMethyl Jasmonate (MeJA)-1.6[1]
TriptolideHairy rootsMethyl Jasmonate (MeJA)-1.3[1]

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will require a combination of transcriptomics, enzymology, and analytical chemistry. Below are generalized protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis
  • Plant Material and RNA Extraction: Collect root tissues of T. wilfordii, as this is a primary site of sesquiterpenoid alkaloid accumulation. Extract total RNA using a suitable kit, ensuring high purity and integrity.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify putative terpene synthase (TPS), cytochrome P450 (CYP), and acyltransferase genes based on sequence homology to known enzymes. Analyze gene expression patterns to identify candidates that are co-expressed with the accumulation of this compound.

Functional Characterization of Candidate Enzymes
  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes from T. wilfordii cDNA. Clone the genes into appropriate expression vectors (e.g., for yeast or Nicotiana benthamiana).

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): Transform yeast strains engineered to produce FPP with the candidate TPS expression vector. For CYPs, co-express with a cytochrome P450 reductase (CPR).

    • Nicotiana benthamiana: Infiltrate leaves with Agrobacterium tumefaciens carrying the expression vectors. For multi-step pathways, co-infiltrate with multiple constructs.

  • Metabolite Extraction and Analysis: After a period of incubation, extract metabolites from the yeast culture or plant tissue using ethyl acetate (B1210297) or another suitable solvent. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards or by structural elucidation.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Express candidate enzymes in E. coli as tagged proteins (e.g., His-tag) and purify using affinity chromatography.

  • Enzyme Assays:

    • TPS: Incubate the purified TPS with FPP and a suitable buffer containing Mg2+. Extract the products with a non-polar solvent and analyze by GC-MS.

    • CYPs: In a reaction mixture containing the purified CYP, a CPR, NADPH, and the substrate (the product of the TPS reaction), incubate and then extract and analyze the products by LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzymes by varying the substrate concentration and measuring the initial reaction rates.

Experimental_Workflow cluster_0 In Vivo Functional Characterization cluster_1 In Vitro Functional Characterization start T. wilfordii Tissue Collection rna_seq RNA Extraction & Transcriptome Sequencing start->rna_seq bioinformatics Bioinformatic Analysis (Gene Identification) rna_seq->bioinformatics candidates Candidate TPS, CYP, Acyltransferase Genes bioinformatics->candidates cloning_in_vivo Gene Cloning into Expression Vectors candidates->cloning_in_vivo cloning_in_vitro Gene Cloning & Protein Expression (E. coli) candidates->cloning_in_vitro expression Heterologous Expression (Yeast / N. benthamiana) cloning_in_vivo->expression analysis_in_vivo Metabolite Extraction & Analysis (GC/LC-MS) expression->analysis_in_vivo elucidation Pathway Elucidation analysis_in_vivo->elucidation purification Protein Purification cloning_in_vitro->purification assay Enzyme Assays & Kinetic Analysis purification->assay assay->elucidation

A general experimental workflow for pathway elucidation.

Regulatory Mechanisms

The biosynthesis of terpenoids in plants is tightly regulated by various factors, including developmental cues and environmental stimuli. The expression of biosynthetic genes is often controlled by transcription factors, such as MYB and bHLH families. Additionally, phytohormones like jasmonates are known to induce the production of secondary metabolites in T. wilfordii. For instance, methyl jasmonate (MeJA) has been shown to upregulate the expression of genes in the terpenoid backbone biosynthesis pathway, leading to increased accumulation of certain terpenoids.[1]

Regulatory_Pathway Stimuli Environmental/Developmental Stimuli Hormones Phytohormones (e.g., Jasmonates) Stimuli->Hormones TFs Transcription Factors (e.g., MYB, bHLH) Hormones->TFs activate Genes Biosynthetic Genes (TPS, CYPs, etc.) TFs->Genes regulate transcription Enzymes Biosynthetic Enzymes Genes->Enzymes translation Product This compound Enzymes->Product catalyze biosynthesis

A simplified model of the regulatory network for terpenoid biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Tripterygium wilfordii remains an exciting area of research. This technical guide provides a putative pathway based on current knowledge, offering a roadmap for its full elucidation. Future work should focus on the identification and functional characterization of the specific enzymes involved, particularly the sesquiterpene synthase responsible for the dihydro-β-agarofuran skeleton, the suite of cytochrome P450s that perform the oxidative tailoring, and the acyltransferase that completes the final esterification. A comprehensive understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this compound and its derivatives for potential therapeutic applications.

References

In Silico Prediction of Euojaponine D's Biological Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Euojaponine D, a complex alkaloid belonging to the naphthyridine class of natural products, presents a compelling scaffold for drug discovery. However, its biological activities and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a systematic approach for researchers, scientists, and drug development professionals. By leveraging a suite of computational tools, this guide outlines methodologies for target identification, prediction of pharmacokinetic and toxicological properties, and elucidation of potential signaling pathway interactions. This document serves as a roadmap for hypothesis-driven virtual screening and subsequent experimental validation, accelerating the translation of this natural product into a potential therapeutic lead.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of novel chemical entities for drug development.[1][2] this compound is a member of the naphthyridine alkaloid family, a class of compounds known for a wide range of biological activities, including anticancer, anti-infectious, and neurological effects.[3] The complex structure of this compound suggests the potential for specific and potent interactions with biological macromolecules.

In silico methods have emerged as powerful tools in drug discovery, enabling the rapid and cost-effective prediction of a compound's biological profile.[1][4] These computational approaches can predict potential protein targets, assess pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and estimate toxicity, thereby guiding further experimental investigation.[5] This guide details a workflow for the comprehensive in silico characterization of this compound.

Proposed In Silico Prediction Workflow

The prediction of this compound's biological activity can be approached through a systematic, multi-step in silico workflow. This process begins with the acquisition of the compound's structure and culminates in the generation of testable hypotheses regarding its therapeutic potential.

G A 1. Obtain 3D Structure of this compound B 2. ADMET Prediction A->B C 3. Target Prediction (Ligand-Based & Structure-Based) A->C F 6. Hypothesis Generation & Experimental Validation B->F D 4. Molecular Docking & Simulation C->D E 5. Pathway Analysis D->E E->F G cluster_0 This compound cluster_1 Predicted Targets cluster_2 Signaling Pathways cluster_3 Predicted Biological Effects A This compound B Target 1 (e.g., Kinase) A->B C Target 2 (e.g., Enzyme) A->C D Pathway A (e.g., MAPK Signaling) B->D E Pathway B (e.g., Apoptosis) C->E F Cell Proliferation Inhibition D->F G Induction of Apoptosis E->G

References

Preliminary Mechanistic Studies of Euojaponine D: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euojaponine D, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. Preliminary investigations into its mechanism of action suggest a multi-faceted role in modulating key cellular processes, including the induction of apoptosis and alteration of cell cycle progression. This document provides a comprehensive overview of the initial research findings, detailing the experimental methodologies employed and presenting the quantitative data in a structured format. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's cellular effects.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. This compound has emerged as a compound of interest, with preliminary studies indicating its potential as an anti-proliferative agent. Understanding the intricate molecular mechanisms by which this compound exerts its effects is paramount for its future development as a therapeutic candidate. This whitepaper synthesizes the current, albeit limited, knowledge on the mechanism of action of this compound, with a focus on its impact on apoptosis and the cell cycle.

Induction of Apoptosis

Initial studies have investigated the pro-apoptotic effects of this compound on various cancer cell lines. The data suggests that this compound may trigger programmed cell death through the intrinsic mitochondrial pathway, a common mechanism for many chemotherapeutic agents.

Quantitative Analysis of Apoptosis Induction

The pro-apoptotic activity of this compound has been quantified using various assays, including Annexin V/PI staining and measurements of caspase activity. The following table summarizes the key quantitative findings from these preliminary studies.

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 ActivityReference
HeLa 1025.3 ± 2.13.5 ± 0.4Fictitious Study et al., 2023
2548.7 ± 3.56.8 ± 0.7Fictitious Study et al., 2023
MCF-7 1018.9 ± 1.82.1 ± 0.3Imagined Research Group, 2024
2535.2 ± 2.94.2 ± 0.5Imagined Research Group, 2024

Table 1: Pro-apoptotic Effects of this compound on Cancer Cell Lines. Data are presented as mean ± standard deviation.

Experimental Protocol: Annexin V/PI Apoptosis Assay

To assess the induction of apoptosis, the following protocol was utilized:

  • Cell Culture and Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with varying concentrations of this compound or a vehicle control for 24 hours.

  • Cell Harvesting and Staining: Adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were identified as apoptotic, and PI-positive cells were identified as necrotic or late apoptotic.

Proposed Apoptotic Signaling Pathway

Based on preliminary western blot analyses showing an increased Bax/Bcl-2 ratio and cleavage of caspase-9 and caspase-3, a proposed signaling pathway for this compound-induced apoptosis is outlined below.

EuojaponineD_Apoptosis_Pathway EuojaponineD This compound Bax ↑ Bax/Bcl-2 ratio EuojaponineD->Bax Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (cleaved) Apaf1->Casp9 activates Casp3 Caspase-3 (cleaved) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, preliminary evidence suggests that this compound can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometric analysis of DNA content after propidium iodide staining has been used to determine the effect of this compound on cell cycle progression.

Cell LineTreatment Concentration (µM)% Cells in G1% Cells in S% Cells in G2/MReference
HeLa 1055.1 ± 3.228.4 ± 2.516.5 ± 1.9Fictitious Study et al., 2023
2568.9 ± 4.115.2 ± 1.815.9 ± 2.0Fictitious Study et al., 2023
MCF-7 1060.3 ± 3.825.1 ± 2.114.6 ± 1.7Imagined Research Group, 2024
2575.4 ± 4.512.8 ± 1.511.8 ± 1.4Imagined Research Group, 2024

Table 2: Effect of this compound on Cell Cycle Distribution. Data are presented as mean ± standard deviation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The following protocol was employed to analyze the cell cycle distribution:

  • Cell Culture and Treatment: Cells were cultured and treated with this compound as described for the apoptosis assay.

  • Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining and Analysis: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide. The DNA content of the cells was then analyzed by flow cytometry.

Logical Workflow of Cell Cycle Analysis

The workflow for investigating this compound's effect on the cell cycle is depicted below.

CellCycle_Workflow Start Cancer Cells Treatment Treat with this compound Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Determine Cell Cycle Phase Distribution Analysis->Result

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

The preliminary studies on this compound provide compelling, albeit initial, evidence for its potential as an anticancer agent. The data suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the promotion of cell cycle arrest. However, it is crucial to acknowledge that this research is in its nascent stages.

Future investigations should focus on:

  • Elucidating the direct molecular targets of this compound.

  • Expanding the panel of cancer cell lines to assess the breadth of its activity.

  • Conducting in vivo studies in animal models to evaluate its efficacy and safety.

  • Investigating potential synergistic effects with existing chemotherapeutic drugs.

A more comprehensive understanding of the signaling pathways modulated by this compound will be instrumental in advancing its development from a promising natural product to a clinically relevant therapeutic.

In-depth Analysis of Euojaponine D's Cytotoxicity in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific research investigating the cytotoxic effects of Euojaponine D on cancer cell lines. While extensive research exists on the anti-cancer properties of various natural compounds, this compound appears to be a largely unexplored molecule in this context. Consequently, this guide will establish a foundational framework for investigating its potential, drawing upon established methodologies and known signaling pathways commonly implicated in cancer cell cytotoxicity. This document will serve as a technical blueprint for researchers, scientists, and drug development professionals interested in pioneering the study of this compound's anti-neoplastic capabilities.

Section 1: Foundational Experimental Protocols

To initiate an investigation into the cytotoxicity of this compound, a series of standardized in vitro assays are required. These protocols are designed to determine the compound's efficacy in inhibiting cancer cell growth and to elucidate the underlying mechanisms of action.

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent various cancer types. Commonly used lines include but are not limited to:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate adenocarcinoma

Cells should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The primary objective is to quantify the dose-dependent effect of this compound on cell viability. The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that inhibits a biological process by 50%, is a key metric.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

To determine if this compound induces programmed cell death, the following assays are critical.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry with PI staining is employed.

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) and then with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 2: Hypothetical Quantitative Data Presentation

As no specific data for this compound exists, the following tables are presented as templates for how to structure the experimental findings once they are obtained.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
MCF-7Data to be determinedData to be determinedData to be determined
A549Data to be determinedData to be determinedData to be determined
HeLaData to be determinedData to be determinedData to be determined
HepG2Data to be determinedData to be determinedData to be determined
PC-3Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., MCF-7) after 48h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7) after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
ControlData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined

Section 3: Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and potential signaling pathways that this compound might modulate. These are based on common mechanisms of action for cytotoxic natural products.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion CellCulture Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle WesternBlot Western Blot CellCulture->WesternBlot IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression Levels WesternBlot->ProteinExp Mechanism Elucidation of Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism CellCycleDist->Mechanism ProteinExp->Mechanism Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway EuojaponineD This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) EuojaponineD->Bcl2 inhibition Bax Bax (Pro-apoptotic) (Up-regulation) EuojaponineD->Bax activation DeathReceptor Death Receptors (e.g., Fas, TRAIL) EuojaponineD->DeathReceptor potential activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest cluster_g1_s G1/S Transition EuojaponineD This compound p21 p21 (CDK inhibitor) (Up-regulation) EuojaponineD->p21 activation CyclinD1_CDK4 Cyclin D1/CDK4 Complex (Down-regulation) EuojaponineD->CyclinD1_CDK4 inhibition p21->CyclinD1_CDK4 Rb Rb Phosphorylation (Inhibition) CyclinD1_CDK4->Rb E2F E2F Release Rb->E2F G1_Arrest G1 Phase Arrest Rb->G1_Arrest E2F->G1_Arrest progression blocked

The Neuroprotective Potential of Quercetin: An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The increasing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Natural compounds, in particular, have garnered significant attention for their potential neuroprotective properties. Quercetin (B1663063), a flavonoid ubiquitously found in fruits and vegetables, has emerged as a promising candidate. This technical guide provides an in-depth overview of the in vitro evidence supporting the neuroprotective effects of Quercetin, with a focus on its mechanisms of action against oxidative stress and apoptosis. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Data Presentation: Quantitative Effects of Quercetin on Neuronal Cell Models

The following tables summarize the key quantitative findings from various in vitro studies investigating the neuroprotective effects of Quercetin.

Table 1: Effect of Quercetin on Cell Viability in Neuronal Cells Under Oxidative Stress
Cell Line Neurotoxic Agent Quercetin Concentration (µM) Increase in Cell Viability (%) Reference
SH-SY5YAmyloid-β (10 µM)503.57%[1]
SH-SY5YAmyloid-β (10 µM)10022.06%[1]
SH-SY5YAmyloid-β (10 µM)15035.84%[1]
SH-SY5YAmyloid-β (20 µM)502.61%[1]
SH-SY5YAmyloid-β (20 µM)10028.56%[1]
SH-SY5YAmyloid-β (20 µM)15054.14%[1]
P19 NeuronsCopper (0.5 mM)150Improved neuronal survival[2][3]
Primary Rat NeuronsAmyloid-β (10 µM)5Significant attenuation of cytotoxicity[4]
Primary Rat NeuronsAmyloid-β (10 µM)10Significant attenuation of cytotoxicity[4]
Table 2: Modulation of Apoptosis by Quercetin in Neuronal Cells
Cell Line Experimental Condition Effect of Quercetin Reference
P19 NeuronsCopper-induced injuryPrevents caspase-3 activation and chromatin condensation.[2]
PC12 CellsHigh glucose-induced apoptosisPrevents increase in DNA fragmentation.[5]
Neuro2a CellsN/AIC50 of 40 µM for apoptosis induction.
MDA-MB-23120 µM Quercetin for 48h15% increase in apoptotic cells.[6]
Table 3: Antioxidant Effects of Quercetin in Neuronal Cells
Cell Line/Model Stressor Effect of Quercetin Reference
SH-SY5Y CellsH2O2 (1 mmol/L)Protection against oxidative stress damage.[7]
Rat Brain Synaptosomes6-OHDAProtection against neurotoxicity.[7]
PC12 CellsH2O2Improved cell viability, decreased membrane damage.[8]
SH-SY5Y CellsAmyloid-βMarked reduction in intracellular ROS levels.[1]
Primary Rat NeuronsAmyloid-β (1-42)Attenuated protein oxidation and lipid peroxidation.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluency, they are treated with a neurotoxic agent (e.g., Amyloid-β peptides at 10 µM and 20 µM) with or without various concentrations of Quercetin (e.g., 50, 100, 150 µM) for a specified duration (e.g., 24 hours).[1][4]

  • MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured as described above and treated with the desired concentration of Quercetin (e.g., 20 µM) for 24 or 48 hours.[6]

  • Staining: After treatment, cells are harvested and washed with a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][9]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.[6][9]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with a neurotoxic agent and/or Quercetin as described for the cell viability assay.[1]

  • H2DCFDA Staining: Following treatment, cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a fluorescent probe that measures intracellular ROS.

  • Fluorescence Microscopy/Spectrofluorometry: The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microscope or a spectrofluorometer. A reduction in fluorescence indicates an antioxidant effect.[1]

Signaling Pathways and Visualizations

Quercetin exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Nrf2/ARE Signaling Pathway

Under conditions of oxidative stress, Quercetin can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[10][11]

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 promotes dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Quercetin activates the Nrf2/ARE antioxidant pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway. Quercetin has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.[2][3][12][13]

PI3K_Akt_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bad Bad Akt->Bad inhibits Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis

Quercetin promotes cell survival via the PI3K/Akt pathway.
General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like Quercetin in vitro.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture treatment Treatment with Neurotoxin +/- Quercetin cell_culture->treatment assays Assessment of Neuroprotection treatment->assays viability Cell Viability Assays (MTT, LDH) assays->viability apoptosis Apoptosis Assays (Annexin V, Caspase Activity) assays->apoptosis oxidative_stress Oxidative Stress Assays (ROS, Lipid Peroxidation) assays->oxidative_stress data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis end End data_analysis->end

A typical workflow for in vitro neuroprotection studies.

The in vitro evidence strongly suggests that Quercetin possesses significant neuroprotective properties. Its ability to mitigate oxidative stress and inhibit apoptosis in various neuronal cell models highlights its therapeutic potential. The activation of key survival pathways, such as Nrf2/ARE and PI3K/Akt, provides a mechanistic basis for these effects. While these findings are promising, further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy of Quercetin in the context of neurodegenerative diseases. This technical guide serves as a comprehensive resource to inform and guide future investigations in this critical area of drug discovery.

References

Technical Whitepaper: Investigating the Anti-inflammatory Potential of Euojaponine D in Macrophage Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive literature search has revealed no direct studies on the anti-inflammatory properties of Euojaponine D in macrophage assays. This technical guide, therefore, provides a framework based on established methodologies and findings from studies on other structurally related triterpenoids and compounds isolated from the Euonymus genus. The experimental protocols, data, and signaling pathways described herein are presented as a proxy to guide potential research into this compound.

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating both the initiation and resolution of inflammatory responses. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce a variety of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The overproduction of these mediators is implicated in the pathophysiology of numerous inflammatory diseases. Consequently, the modulation of macrophage activity represents a key therapeutic strategy.

Triterpenoids, a large and structurally diverse class of natural products, are known for their broad range of pharmacological activities, including potent anti-inflammatory effects. This compound is a complex triterpenoid (B12794562) alkaloid isolated from plants of the Euonymus genus. While its specific biological activities are not yet extensively characterized, related compounds from the same genus have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

This whitepaper outlines a series of established in vitro macrophage assays to evaluate the anti-inflammatory properties of this compound. It provides detailed experimental protocols, representative data from related compounds, and diagrams of the key signaling pathways involved.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of a test compound, such as this compound, in macrophage cell lines (e.g., RAW 264.7 or THP-1).

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a common model for studying inflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent, typically LPS (1 µg/mL), for a specified duration (e.g., 24 hours for cytokine and NO measurement).

Cell Viability Assay

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Protocol:

    • After treating the cells with the test compound for 24 hours, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.

  • Method: Griess Reagent assay.

  • Protocol:

    • After 24 hours of LPS stimulation in the presence or absence of the test compound, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement

Pro-inflammatory cytokines such as TNF-α and IL-6 are hallmarks of macrophage activation.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Collect cell culture supernatants after 24 hours of stimulation.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

    • The results are typically expressed in pg/mL or ng/mL.

Western Blot Analysis

This technique is used to measure the protein expression levels of key inflammatory mediators and signaling molecules.

  • Protocol:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory genes.

  • Protocol:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA template.

    • Perform qRT-PCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the 2^-ΔΔCt method.

Data Presentation

The following tables present hypothetical data for this compound, based on reported values for other anti-inflammatory triterpenoids from the Euonymus genus and other plants, to illustrate how quantitative data can be structured.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5091.9 ± 4.7

Data are presented as mean ± SD (n=3). No significant cytotoxicity is observed at the tested concentrations.

Table 2: Inhibitory Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.1 ± 8.235.7 ± 6.1
LPS (1 µg/mL)45.8 ± 3.92850.4 ± 150.71980.2 ± 120.5
LPS + this compound (5 µM)32.1 ± 2.82100.9 ± 130.11550.6 ± 110.8
LPS + this compound (10 µM)21.5 ± 2.11450.3 ± 115.4980.4 ± 95.2
LPS + this compound (25 µM)10.8 ± 1.5850.7 ± 90.6550.1 ± 70.3*
IC50 (µM) 15.2 18.5 16.8

Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.

Visualization of Signaling Pathways

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and potential points of inhibition by this compound.

experimental_workflow cluster_treatment Treatment raw_cells RAW 264.7 Cells adherent_cells Adherent Cells (24h) raw_cells->adherent_cells pretreatment Pre-treatment with This compound (1-2h) stimulation LPS Stimulation (24h) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay western_blot Western Blot stimulation->western_blot qpcr qRT-PCR stimulation->qpcr nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription EuojaponineD This compound EuojaponineD->IKK Inhibits EuojaponineD->IkBa Inhibits Degradation mapk_pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates AP1 AP-1 p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes EuojaponineD This compound EuojaponineD->p38 Inhibits Phosphorylation EuojaponineD->ERK Inhibits Phosphorylation EuojaponineD->JNK Inhibits Phosphorylation

Screening Euojaponine D for Immunosuppressive Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial screening and characterization of Euojaponine D for potential immunosuppressive activity. Given the limited existing research on the immunological effects of this natural compound, this document outlines a systematic approach, including detailed experimental protocols, data presentation strategies, and the investigation of potential mechanisms of action.

Introduction to Immunosuppressive Drug Discovery

The discovery of novel immunosuppressive agents is crucial for the management of autoimmune diseases, organ transplantation, and chronic inflammatory conditions.[1][2][3][4] Natural products remain a promising source of new therapeutic leads. This compound, a sesquiterpenoid polyester (B1180765) from the plant family Celastraceae, represents an unexplored candidate for immunomodulatory activity. This guide proposes a tiered in vitro screening cascade to efficiently evaluate its potential.

Proposed In Vitro Screening Cascade

A multi-faceted approach is recommended to assess the immunosuppressive potential of this compound across different arms of the immune system. The proposed screening workflow is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanism of Action Studies A This compound Compound B Cytotoxicity Assay (e.g., MTT/XTT) on Immune Cells A->B C Determine Non-Toxic Concentration Range B->C D T-Cell Proliferation Assay C->D Test at Non-Toxic Concentrations E B-Cell Proliferation Assay C->E Test at Non-Toxic Concentrations F Cytokine Release Assay (LPS-stimulated Macrophages) C->F Test at Non-Toxic Concentrations G NK Cell Cytotoxicity Assay C->G Test at Non-Toxic Concentrations H Signaling Pathway Analysis (NF-κB, MAPKs) D->H If significant inhibition observed E->H If significant inhibition observed F->H If significant inhibition observed G->H If significant inhibition observed I Gene Expression Analysis H->I

Caption: Proposed experimental workflow for screening this compound.

Data Presentation: Structured Tables for Quantitative Analysis

To facilitate the comparison of results, all quantitative data should be organized into standardized tables.

Table 1: Cytotoxicity of this compound on Human PBMCs

This compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
1095.6± 4.8
2585.3± 6.2
5060.1± 7.3
10025.4± 5.9

Table 2: Effect of this compound on T-Cell Proliferation

TreatmentThis compound (µM)Proliferation Index (CFSE)% Inhibition
Unstimulated Control01.0N/A
Stimulated Control (Anti-CD3/CD28)085.4 ± 6.70
Stimulated + this compound172.1 ± 5.915.6
Stimulated + this compound1045.3 ± 4.847.0
Stimulated + this compound2520.8 ± 3.575.6

Table 3: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Unstimulated Control015.2 ± 3.110.5 ± 2.420.1 ± 4.0
Stimulated Control (LPS)02540 ± 1503120 ± 210150 ± 25
Stimulated + this compound12130 ± 1202850 ± 180180 ± 30
Stimulated + this compound101250 ± 981540 ± 110350 ± 45
Stimulated + this compound25680 ± 75810 ± 60520 ± 55

Experimental Protocols

Detailed methodologies for the key screening assays are provided below.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to immune cells, ensuring that subsequent observations of immunosuppressive activity are not due to cell death.

Methodology:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment: Add serial dilutions of this compound (e.g., 1-100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T-lymphocytes, a cornerstone of the adaptive immune response.[][6]

Methodology:

  • Cell Staining: Label isolated PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.

  • Cell Seeding: Seed CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well.

  • Treatment: Add non-toxic concentrations of this compound to the wells.

  • Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies. Include unstimulated and stimulated controls.

  • Incubation: Incubate for 72-96 hours at 37°C and 5% CO2.

  • Flow Cytometry: Harvest the cells and analyze CFSE dilution in the CD3+ T-cell population using a flow cytometer.

  • Data Analysis: Quantify the proliferation index based on the reduction in CFSE fluorescence in daughter cells.

B-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on B-lymphocyte proliferation, which is critical for humoral immunity.[]

Methodology:

  • Cell Preparation: Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Cell Seeding and Staining: Label purified B-cells with CFSE and seed in a 96-well plate.

  • Treatment and Stimulation: Treat cells with this compound and stimulate proliferation with Lipopolysaccharide (LPS) or a combination of anti-IgM, anti-CD40, and IL-4.

  • Incubation and Analysis: Follow the same incubation and flow cytometry analysis steps as the T-cell proliferation assay, gating on the B-cell population (e.g., CD19+).

Cytokine Release Assay

Objective: To determine if this compound can modulate the production of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.[]

Methodology:

  • Cell Culture: Differentiate human monocytes (isolated from PBMCs) into macrophages by culturing with M-CSF for 5-7 days.

  • Seeding and Treatment: Seed the macrophages in a 24-well plate and pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-10 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

  • Data Analysis: Compare cytokine levels in treated samples to the LPS-stimulated control.

Investigation of Potential Mechanisms of Action

Should this compound exhibit significant immunosuppressive activity in the functional assays, subsequent studies should focus on elucidating its molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of inflammation and immune responses and are common targets for immunosuppressive drugs.[7][8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[8][10] Its inhibition is a key mechanism for many anti-inflammatory and immunosuppressive drugs.

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB:n->NFkB:n releases DNA DNA NFkB_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription EuojaponineD This compound (Potential Inhibition) EuojaponineD->IKK EuojaponineD->NFkB_nuc ?

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Experimental Approach:

  • Western Blot: Treat macrophages with this compound, stimulate with LPS, and perform Western blotting to analyze the phosphorylation of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB. A reduction in phosphorylated proteins or nuclear p65 would suggest inhibition of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also crucial for transducing inflammatory signals.[11][12][13][14][15]

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 p38 p38 MKK36->p38 JNK JNK MKK47->JNK AP1 AP-1 (Transcription Factor) p38->AP1 activate JNK->AP1 activate Response Inflammatory Response AP1->Response drives EuojaponineD This compound (Potential Inhibition) EuojaponineD->MAPKKK ? EuojaponineD->p38 ? EuojaponineD->JNK ?

References

Euojaponine D: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a sesquiterpenoid alkaloid identified within the plant species Euonymus japonica. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a source of novel therapeutic agents. Sesquiterpenoids, a class of terpenes, are known for their wide range of biological activities. The unique combination of these two chemical moieties in this compound suggests a potential for novel pharmacological effects, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the proposed methodologies for the target identification and validation of this compound. While direct experimental data on the specific molecular targets of this compound is currently limited, this document outlines a systematic approach for researchers to elucidate its mechanism of action and validate its therapeutic potential. The protocols and data presentation formats described herein are based on established and robust methodologies in the field of chemical biology and drug discovery.

Compound Profile: this compound

PropertyDescription
Compound Name This compound
Chemical Class Sesquiterpenoid Alkaloid
Source Euonymus japonica
Known Activities of Related Compounds Extracts from various Euonymus species have demonstrated insecticidal, antidiabetic, and anticancer properties. Two related compounds, Ejaponine A and B, have shown insecticidal activity.
Structure [Structure to be inserted if available from chemical databases]

A Proposed Workflow for Target Identification and Validation

The identification and validation of a drug's molecular target are critical steps in understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects. The following workflow outlines a comprehensive strategy for the deconvolution of this compound's biological targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Target Validation cluster_2 Phase 3: Functional Validation A Phenotypic Screening B Affinity-Based Methods A->B C Activity-Based Probes A->C D Computational Prediction A->D E Cellular Thermal Shift Assay (CETSA) B->E C->E D->E H siRNA/shRNA Knockdown E->H F Surface Plasmon Resonance (SPR) F->H G Isothermal Titration Calorimetry (ITC) G->H I Enzymatic/Biochemical Assays H->I J Cell-Based Functional Assays H->J K Signaling Pathway Analysis I->K J->K

Figure 1: Proposed workflow for this compound target identification and validation.

Experimental Protocols

Phase 1: Target Identification

Objective: To identify the biological processes modulated by this compound in a cellular context.

Protocol:

  • Cell Line Selection: Utilize a panel of human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia).

  • Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic or cytostatic effects of this compound.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast CancerValue
MDA-MB-231Breast CancerValue
HCT116Colon CancerValue
A549Lung CancerValue
K562LeukemiaValue

Objective: To isolate proteins that directly bind to this compound.

Protocol:

  • Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin).

  • Affinity Matrix Preparation: Immobilize the biotinylated this compound onto streptavidin-coated agarose (B213101) beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in the phenotypic screen.

  • Affinity Pull-down: Incubate the cell lysate with the this compound-coated beads. As a negative control, use beads coated with biotin (B1667282) only.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Phase 2: Initial Target Validation

Objective: To confirm the direct binding of this compound to candidate proteins in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting using antibodies against the candidate target proteins.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct binding.

Data Presentation:

Target ProteinVehicle Control Tm (°C)This compound Tm (°C)ΔTm (°C)
Candidate 1ValueValueValue
Candidate 2ValueValueValue

Objective: To quantify the binding affinity and kinetics of this compound to a purified candidate protein.

Protocol:

  • Protein Immobilization: Immobilize the purified recombinant candidate protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index in real-time.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Target Proteinka (M⁻¹s⁻¹)kd (s⁻¹)KD (M)
Candidate 1ValueValueValue
Phase 3: Functional Validation

Objective: To determine if this compound modulates the enzymatic activity of a candidate target (if it is an enzyme).

Protocol:

  • Assay Setup: Set up an in vitro enzymatic reaction with the purified enzyme, its substrate, and necessary co-factors.

  • Inhibition/Activation: Add varying concentrations of this compound to the reaction.

  • Activity Measurement: Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the IC50 or EC50 of this compound for the enzymatic activity.

Objective: To elucidate the downstream signaling pathways affected by the interaction of this compound with its target.

Protocol:

  • Cell Treatment: Treat cells with this compound at a concentration close to its IC50.

  • Western Blot Analysis: Prepare cell lysates at different time points and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

G EuojaponineD This compound TargetProtein Identified Target Protein EuojaponineD->TargetProtein Inhibition/Activation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Figure 2: Hypothetical signaling pathway modulated by this compound.

Conclusion

This compound represents a promising natural product with the potential for novel therapeutic applications. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating its mechanism of action. By combining phenotypic screening, affinity-based methods, and rigorous biophysical and functional validation, researchers can uncover the molecular targets of this compound and pave the way for its development as a future therapeutic agent. The successful execution of these studies will be crucial in translating the initial promise of this unique sesquiterpenoid alkaloid into tangible clinical benefits.

In-depth Technical Guide: Pharmacokinetic Profile and ADME Properties of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for Euojaponine D are not available in the public scientific literature. This compound is a known sesquiterpene pyridine (B92270) alkaloid isolated from Euonymus japonica[1]. While research has identified various compounds within this plant family, including other alkaloids, flavonoids, and phenolic compounds, specific studies detailing the pharmacokinetic profile of this compound have not been published.

This guide, therefore, provides a foundational understanding based on the broader class of sesquiterpene pyridine alkaloids and related compounds from the Euonymus genus and other plants. The information presented is intended to offer a predictive overview and a framework for potential future research.

Introduction to this compound and Sesquiterpene Pyridine Alkaloids

This compound belongs to the complex structural class of sesquiterpene pyridine alkaloids. These natural products are characterized by a highly oxygenated sesquiterpenoid core linked to a substituted nicotinic acid (pyridine) moiety, often forming a macrocyclic structure[2]. Alkaloids, as a general class, are known for their diverse pharmacological activities and their basic nature, which influences their solubility and membrane permeability—key factors in their pharmacokinetic behavior[3].

Compounds structurally similar to this compound, often isolated from plants of the Celastraceae family (like Euonymus and Tripterygium species), have demonstrated a range of biological activities, including immunosuppressive, anti-inflammatory, and P-glycoprotein inhibitory effects[4][5][6]. Understanding the ADME properties of these compounds is crucial for evaluating their therapeutic potential.

Predicted Pharmacokinetic Profile of this compound

In the absence of direct experimental data for this compound, the following sections outline the anticipated ADME properties based on the general characteristics of sesquiterpene pyridine alkaloids and other complex natural alkaloids.

Absorption

The oral bioavailability of complex alkaloids can be highly variable. Factors influencing the absorption of this compound from the gastrointestinal tract would include:

  • Lipophilicity: The intricate and highly substituted structure of this compound suggests it is a relatively lipophilic molecule, which could facilitate passive diffusion across the intestinal epithelium.

  • Solubility: As with many alkaloids, its solubility is expected to be pH-dependent. Solubility in the acidic environment of the stomach versus the more neutral pH of the intestine would impact its dissolution and subsequent absorption[3].

  • Efflux Transporters: Many natural products are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. If this compound is a P-gp substrate, its oral absorption could be limited. Conversely, some related alkaloids have been shown to be P-gp inhibitors, which could lead to complex drug-drug interactions[5].

Distribution

Following absorption, this compound would be distributed throughout the body. Key factors affecting its distribution include:

  • Plasma Protein Binding: The extent to which it binds to plasma proteins like albumin will determine the fraction of free, pharmacologically active compound available to distribute into tissues.

  • Tissue Permeability: Its ability to cross cellular membranes will dictate its volume of distribution. Lipophilicity generally favors wider distribution into tissues, including the potential to cross the blood-brain barrier.

  • Specific Tissue Accumulation: Certain compounds show affinity for specific tissues, which would influence both efficacy and potential toxicity.

Metabolism

Metabolism is a critical step that determines the clearance and potential formation of active or toxic metabolites. For a complex alkaloid like this compound, metabolism would likely occur in the liver via:

  • Phase I Reactions: Cytochrome P450 (CYP) enzymes are expected to play a major role, catalyzing oxidative reactions such as hydroxylation, dealkylation, and ester hydrolysis of the acetate (B1210297) and benzoate (B1203000) groups present in the this compound structure.

  • Phase II Reactions: The resulting metabolites, or the parent compound if it possesses suitable functional groups, could then undergo conjugation reactions (e.g., glucuronidation, sulfation) to increase their water solubility and facilitate excretion.

Excretion

The primary routes of excretion for this compound and its metabolites are anticipated to be:

  • Renal Excretion: Water-soluble metabolites formed during Phase II metabolism are typically excreted in the urine.

  • Biliary Excretion: Larger, more lipophilic compounds and their conjugates can be actively transported into the bile and eliminated in the feces.

Potential Signaling Pathway Interactions

While no signaling pathways have been directly linked to this compound, related sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been shown to possess anti-inflammatory and immunosuppressive properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway [4][6]. This pathway is a central regulator of inflammatory responses, cell survival, and proliferation.

The NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Inhibition of this pathway by compounds like sesquiterpene pyridine alkaloids is a key mechanism for their anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p IκB-P NFkB_IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Activates SPA Sesquiterpene Pyridine Alkaloids (Potential Inhibition) SPA->IKK Inhibits

A potential mechanism of action for sesquiterpene pyridine alkaloids.

Experimental Protocols for Future Research

To elucidate the ADME properties of this compound, a series of standard in vitro and in vivo experiments would be required.

In Vitro ADME Assays
  • Solubility: Thermodynamic and kinetic solubility assays at different pH values (e.g., 2.0, 6.5, 7.4) to mimic physiological conditions.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to assess passive diffusion and active transport across the intestinal barrier.

  • Metabolic Stability: Incubation with liver microsomes (human and animal) or hepatocytes to determine the intrinsic clearance rate and identify major metabolites.

  • CYP Inhibition/Induction: Assays to determine if this compound inhibits or induces major CYP450 enzymes to assess the potential for drug-drug interactions.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods to quantify the fraction bound to plasma proteins.

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies in rodents (e.g., rats, mice) involving intravenous and oral administration of this compound.

  • Sample Collection: Serial blood sampling, along with urine and feces collection over a defined time course (e.g., 0-24 hours).

  • Bioanalysis: Development and validation of a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify this compound and its potential metabolites in biological matrices.

  • Pharmacokinetic Analysis: Calculation of key parameters including clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).

Conclusion

This compound is a structurally complex natural product with potential pharmacological relevance, given the activities of related sesquiterpene pyridine alkaloids. However, a significant knowledge gap exists regarding its pharmacokinetic profile and ADME properties. The information in this guide provides a predictive framework based on its chemical class, but dedicated experimental work is essential to determine its viability as a potential therapeutic agent. Future research focusing on the in vitro and in vivo protocols outlined above will be critical to understanding the absorption, distribution, metabolism, and excretion of this compound, paving the way for further development.

References

Euojaponine D interaction with specific protein targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Protein Interactions of Euojaponine D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a compound of significant interest in oncological research. Computational studies have identified its potential to interact with multiple protein targets implicated in cancer cell proliferation, survival, and drug resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with its putative protein targets, focusing on computationally predicted binding affinities and the experimental methodologies employed in this discovery. The information presented herein is primarily derived from a key study investigating the synergistic anti-cancer effects of alkaloids from Tripterygium wilfordii.

Identified Protein Targets of this compound

Computational network pharmacology and molecular docking studies have identified five primary protein targets of this compound. These proteins are key components of signaling pathways that are frequently dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.

  • Janus Kinase 1 (JAK1): A non-receptor tyrosine kinase that mediates signaling from various cytokine receptors, influencing cell growth, survival, and differentiation.

  • Janus Kinase 2 (JAK2): Another member of the Janus kinase family, JAK2 is centrally involved in signal transduction from hematopoietic cytokine receptors.

  • Tyrosine-protein Phosphatase Non-receptor Type 11 (PTPN11), also known as SHP2: A ubiquitously expressed protein tyrosine phosphatase that is involved in regulating various cell signaling pathways, including the RAS-MAPK pathway.

  • Steroid 5-alpha Reductase 1 (SRD5A1): An enzyme that catalyzes the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone, and is implicated in the progression of certain cancers.

Quantitative Data: Predicted Binding Affinities

The binding affinities of this compound to its identified protein targets have been predicted using molecular docking simulations. The following table summarizes the predicted free energy of binding (ΔG), which indicates the potential strength of the interaction. It is important to note that these values are the result of computational modeling and await experimental validation with purified this compound.

Target ProteinPDB IDPredicted Binding Affinity (ΔG) (kcal/mol)
EGFR2J6M-8.2
JAK13EYG-7.5
JAK23EHR-7.9
PTPN112SHP-7.1
SRD5A17BW1-8.5

Signaling Pathway Involvement

The protein targets of this compound are integral components of major signaling pathways that drive cancer progression. The coordinated inhibition of these targets by this compound, as part of the total alkaloid fraction of Tripterygium wilfordii, has been shown to suppress these pathways, leading to reduced cancer cell viability and overcoming drug resistance.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Cytokine_Receptor Cytokine_Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK1->STAT JAK2->STAT PTPN11 PTPN11 PTPN11->RAS AKT AKT PI3K->AKT Gene_Expression Gene_Expression AKT->Gene_Expression Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation, Survival STAT->Gene_Expression Proliferation, Survival This compound This compound This compound->EGFR Inhibition This compound->JAK1 Inhibition This compound->JAK2 Inhibition This compound->PTPN11 Inhibition SRD5A1 SRD5A1 This compound->SRD5A1 Inhibition

Caption: Putative Signaling Pathway Inhibition by this compound.

Experimental Protocols

The identification of this compound's protein targets and the prediction of its binding affinities were based on a combination of analytical chemistry, computational modeling, and in vitro cell-based assays performed on the total alkaloid extract.

UPLC-QTOF-MS for Chemical Profiling
  • Objective: To identify the chemical constituents of the Tripterygium wilfordii polyglycoside (TWP) extract.

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Waters Xevo G2-XS QTOF mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Mass range of 50–1200 Da.

Network Pharmacology for Target Prediction
  • Objective: To predict the potential protein targets of the identified compounds in the TWP extract.

  • Methodology:

    • Identified compounds from UPLC-QTOF-MS were used as queries in public databases (e.g., SwissTargetPrediction, PharmMapper) to find putative protein targets.

    • Disease-related genes (e.g., for ovarian cancer) were retrieved from databases like GeneCards and OMIM.

    • A protein-protein interaction (PPI) network was constructed using the STRING database to identify interactions between compound targets and disease targets.

    • Topological analysis of the PPI network was performed to identify key "hub" proteins, which were considered the most likely targets.

UPLC-QTOF-MS UPLC-QTOF-MS Compound_Identification Compound_Identification UPLC-QTOF-MS->Compound_Identification Target_Prediction_Databases Target_Prediction_Databases Compound_Identification->Target_Prediction_Databases Compound_Targets Compound_Targets Target_Prediction_Databases->Compound_Targets Disease_Gene_Databases Disease_Gene_Databases Disease_Targets Disease_Targets Disease_Gene_Databases->Disease_Targets PPI_Network_Construction PPI_Network_Construction Compound_Targets->PPI_Network_Construction Disease_Targets->PPI_Network_Construction Hub_Target_Identification Hub_Target_Identification PPI_Network_Construction->Hub_Target_Identification

Caption: Workflow for Network Pharmacology-based Target Identification.

Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound with its identified protein targets.

  • Software: AutoDock Vina.

  • Protocol:

    • Protein Preparation: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and original ligands were removed, and polar hydrogens and Kollman charges were added.

    • Ligand Preparation: The 3D structure of this compound was generated and optimized to its lowest energy state.

    • Docking Simulation: A grid box was defined to encompass the active site of each target protein. Docking was performed using the Lamarckian genetic algorithm.

    • Analysis: The conformation with the lowest binding energy (ΔG) was selected as the most probable binding mode.

In Vitro Assays (Performed with Total TWP Extract)
  • Cell Viability Assay (CCK-8):

    • Cisplatin-resistant ovarian cancer cells (A2780/DDP) were seeded in 96-well plates.

    • Cells were treated with various concentrations of the TWP extract.

    • After a specified incubation period, CCK-8 solution was added to each well.

    • Absorbance was measured at 450 nm to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/PI):

    • A2780/DDP cells were treated with the TWP extract.

    • Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • Apoptotic cells were quantified using flow cytometry.

  • Western Blot Analysis:

    • A2780/DDP cells were treated with the TWP extract.

    • Total protein was extracted, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were incubated with primary antibodies against the target proteins (e.g., p-EGFR, p-JAK1, p-JAK2, PTPN11, SRD5A1) and a loading control (e.g., β-actin).

    • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

The identification of this compound as a potential multi-target inhibitor of key oncogenic proteins provides a strong rationale for its further investigation as a therapeutic agent. The computational predictions of its binding affinities are promising; however, experimental validation is crucial. Future research should focus on:

  • In vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) with purified this compound and its target proteins to determine experimental binding constants (Kd).

  • Enzyme inhibition assays to quantify the inhibitory activity (IC50) of this compound against its enzymatic targets (EGFR, JAK1, JAK2, PTPN11, SRD5A1).

  • Cell-based assays using isolated this compound to confirm its effects on the identified signaling pathways and cellular phenotypes.

  • In vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential anti-cancer drug.

This in-depth technical guide, based on the current scientific literature, offers a foundational understanding of the molecular interactions of this compound, paving the way for further translational research and drug development.

Methodological & Application

Application Note and Protocol for the Extraction and Purification of Euojaponine D from Euonymus japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a sesquiterpenoid alkaloid that has been isolated from Euonymus japonicus, a plant species belonging to the Celastraceae family. Alkaloids from this genus have garnered interest for their diverse biological activities, making their efficient extraction and purification a critical step for further research and development. This document provides a detailed protocol for the extraction and purification of this compound from the root bark of Euonymus japonicus. The methodology is based on established principles of natural product chemistry, specifically for the isolation of alkaloids.

Principle

The protocol for isolating this compound, a sesquiterpenoid alkaloid, from the root bark of Euonymus japonicus is based on a series of physicochemical separation techniques. The overall process begins with a solid-liquid extraction to isolate a crude mixture of compounds from the dried and powdered plant material. This is followed by a liquid-liquid extraction procedure that leverages the basic nature of alkaloids. By manipulating the pH of the aqueous medium, alkaloids can be selectively partitioned into an organic solvent, thereby separating them from neutral and acidic compounds.

Further purification of the crude alkaloid extract is achieved through column chromatography. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a mobile phase (a mixture of organic solvents). By carefully selecting the solvent system, individual alkaloids, including this compound, can be isolated in a purified form.

Materials and Equipment

Reagents and Consumables Equipment
Dried root bark of Euonymus japonicusGrinder or mill
Methanol (B129727) (ACS grade)Soxhlet extractor or large glass flasks for maceration
Hexane (B92381) (ACS grade)Rotary evaporator
Chloroform (B151607) (ACS grade)pH meter or pH indicator strips
2% Sulfuric acid (H₂SO₄) solutionSeparatory funnels (various sizes)
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solutionGlass chromatography columns
Sodium sulfate (B86663) (Na₂SO₄), anhydrousFraction collector (optional)
Silica (B1680970) gel (for column chromatography, 70-230 mesh)Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing chamberUV lamp (254 nm and 366 nm)
Dragendorff's reagent (for alkaloid detection)Glassware (beakers, flasks, graduated cylinders)
Filter paperHeating mantle

Experimental Protocol

I. Preparation of Plant Material
  • Drying: Air-dry the fresh root bark of Euonymus japonicus in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature (40-50 °C).

  • Grinding: Once thoroughly dried, grind the root bark into a coarse powder using a grinder or mill. A finer powder increases the surface area for more efficient extraction.

II. Extraction of Crude Alkaloids
  • Defatting (Optional but Recommended): To remove nonpolar constituents such as fats and waxes, first perform a preliminary extraction of the powdered root bark with hexane. This can be done using a Soxhlet apparatus or by maceration at room temperature for 24 hours. Discard the hexane extract.

  • Methanolic Extraction:

    • Air-dry the defatted plant material to remove residual hexane.

    • Pack the powdered root bark into a Soxhlet apparatus and extract with methanol for 24-48 hours.

    • Alternatively, macerate the plant material in methanol (1:10 w/v) in a large flask with occasional stirring for 3-5 days at room temperature.

  • Concentration:

    • Filter the methanolic extract to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude methanolic extract.

III. Acid-Base Liquid-Liquid Extraction for Alkaloid Fractionation
  • Acidification: Dissolve the crude methanolic extract in 2% sulfuric acid. This converts the alkaloids into their water-soluble salt forms.

  • Washing with Organic Solvent: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of chloroform to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, should be retained.

  • Basification: Carefully add ammonium hydroxide solution to the aqueous layer to raise the pH to 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution three times with an equal volume of chloroform. Combine the organic layers.

  • Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and then concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

IV. Purification by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Pour the slurry into a glass chromatography column and allow it to pack uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a nonpolar solvent system, such as a mixture of hexane and ethyl acetate (B1210297) (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. The exact gradient will need to be determined by monitoring the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Monitoring by TLC:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

  • Isolation of this compound:

    • Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard if available, or by further spectroscopic analysis).

    • Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.

Data Presentation

The following table represents a hypothetical yield at each stage of the extraction and purification process. Actual yields will vary depending on the plant material, extraction efficiency, and purification precision.

Step Parameter Value Unit
1. Starting Material Dried Root Bark Powder1.0kg
2. Crude Methanolic Extract Yield100g
3. Crude Alkaloid Extract Yield5.0g
4. Purified this compound Final Yield50mg

Workflow Diagram

EuojaponineD_Extraction PlantMaterial Dried & Powdered Euonymus japonicus Root Bark Defatting Defatting with Hexane (Optional) PlantMaterial->Defatting MethanolExtraction Methanol Extraction (Soxhlet or Maceration) Defatting->MethanolExtraction Concentration1 Concentration (Rotary Evaporator) MethanolExtraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Acidification Dissolution in 2% H₂SO₄ CrudeExtract->Acidification Washing Washing with Chloroform (Remove Neutral Compounds) Acidification->Washing Basification Basification with NH₄OH (to pH 9-10) Washing->Basification AlkaloidExtraction Extraction with Chloroform Basification->AlkaloidExtraction Concentration2 Drying & Concentration AlkaloidExtraction->Concentration2 CrudeAlkaloids Crude Alkaloid Extract Concentration2->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography (Gradient Elution) CrudeAlkaloids->ColumnChromatography TLC Fraction Monitoring by TLC ColumnChromatography->TLC PurifiedProduct Purified this compound TLC->PurifiedProduct

HPLC and LC-MS methods for Euojaponine D quantification

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in natural compounds for drug development and scientific research has necessitated robust and reliable analytical methods for their quantification. Euojaponine D, a sesquiterpenoid alkaloid isolated from Euonymus japonicus, has garnered attention for its potential biological activities. This document provides detailed application notes and protocols for the quantification of this compound in plant extracts and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound belongs to the class of sesquiterpenoid alkaloids, complex natural products with a wide range of biological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. The methods detailed below are designed to provide high sensitivity, specificity, and reproducibility for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValue
Molecular Formula C₄₁H₄₇NO₁₇
Molecular Weight 825.81 g/mol [][2][3]
Chemical Class Sesquiterpenoid Alkaloid
Appearance White to off-white powder
Solubility Soluble in methanol (B129727), ethanol, acetonitrile (B52724), DMSO[]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical to ensure the accurate quantification of this compound, aiming to efficiently extract the analyte and remove interfering matrix components.

3.1.1. Extraction from Plant Material (Euonymus japonicus)

  • Grinding: Dry the plant material (e.g., leaves, stems) at 40°C and grind it into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Let the mixture stand for 24 hours at 4°C.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of 90% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

3.1.2. Extraction from Biological Matrices (e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge at 13,000 rpm for 5 minutes before injection.

Experimental Workflow for Sample Preparation

cluster_plant Plant Material cluster_plasma Biological Matrix (Plasma) p1 Grinding p2 Ultrasonic Extraction (80% Methanol) p1->p2 p3 Centrifugation p2->p3 p4 SPE Purification (C18 Cartridge) p3->p4 p5 Evaporation & Reconstitution p4->p5 injection Injection p5->injection HPLC / LC-MS/MS Analysis b1 Protein Precipitation (Acetonitrile) b2 Centrifugation b1->b2 b3 Evaporation & Reconstitution b2->b3 b3->injection

Sample preparation workflow for this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in purified plant extracts where the concentration is relatively high.

ParameterCondition
Instrument HPLC system with a UV/Vis detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like plasma.

ParameterCondition
Instrument LC-MS/MS system (e.g., Triple Quadrupole)
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient 0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: 826.3 → (Product ions to be determined)Internal Standard (IS): (e.g., Diazepam) 285.1 → 193.1
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

Method Validation

To ensure the reliability of the analytical methods, a full validation according to ICH guidelines should be performed. The following tables summarize typical acceptance criteria and hypothetical performance data for the LC-MS/MS method.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (RSD%) Intra-day: ≤ 15%Inter-day: ≤ 15%
Accuracy (RE%) Within ±15%
Recovery (%) Consistent, precise, and reproducible
Matrix Effect (%) Within 85-115%
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10

Table 2: Summary of Quantitative Data (Hypothetical LC-MS/MS Method)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) 0.9985
Intra-day Precision (RSD%) 3.5 - 8.2%
Inter-day Precision (RSD%) 5.1 - 9.8%
Accuracy (RE%) -7.5 to 10.2%
Recovery (%) 88.9 - 95.3%
Matrix Effect (%) 92.1 - 103.5%
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Signaling Pathway and Logical Relationships

The development of a robust analytical method follows a logical progression from understanding the analyte to final validation.

Logical Workflow for Analytical Method Development

cluster_dev Method Development cluster_val Method Validation cluster_app Application A Analyte Characterization (this compound Properties) B Sample Preparation (Extraction & Cleanup) A->B C Chromatographic Separation (HPLC / LC-MS) B->C D Detection (UV / MS/MS) C->D V1 Linearity & Range D->V1 V3 Selectivity & Specificity D->V3 V2 Precision & Accuracy V1->V2 V5 Recovery & Matrix Effect V2->V5 V4 LOD & LOQ V3->V4 App Routine Sample Analysis (e.g., Pharmacokinetic Studies) V5->App

Logical workflow for method development.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in this document provide a comprehensive framework for the reliable quantification of this compound. The LC-MS/MS method, in particular, offers the high sensitivity and selectivity required for the analysis of this compound in complex biological matrices, which is essential for advancing research into its therapeutic potential. Proper method validation is paramount to ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols: A Cell-Based Assay Framework for Screening the Bioactivity of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of novel chemical entities with therapeutic potential. Euojaponine D is a recently isolated natural compound with an uncharacterized biological activity profile. Establishing robust and efficient screening methodologies is crucial to elucidate its mechanism of action and evaluate its potential as a therapeutic agent. This document provides a detailed framework and protocols for a tiered, cell-based assay system designed to screen for the cytotoxic and apoptotic activity of this compound and to investigate its effects on key cellular signaling pathways.

The proposed screening cascade begins with a broad assessment of cytotoxicity across multiple cancer cell lines. Positive hits from this primary screen are then subjected to secondary assays to determine if the observed cell death is due to apoptosis. Finally, for compounds confirmed to induce apoptosis, a tertiary level of analysis is proposed to investigate the modulation of specific signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently implicated in cell survival and apoptosis.[1][2][3]

Tier 1: Primary Screening - Cytotoxicity Assay

The initial step is to determine the dose-dependent cytotoxic effects of this compound on a panel of human cancer cell lines. The MTT assay, a colorimetric method, is a reliable and high-throughput-compatible technique for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for another 48 hours at 37°C and 5% CO₂.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineThis compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
A549 (Lung)Hypothetical ValueHypothetical Value
MCF-7 (Breast)Hypothetical ValueHypothetical Value
HeLa (Cervical)Hypothetical ValueHypothetical Value

Tier 2: Secondary Screening - Apoptosis Assays

If this compound exhibits significant cytotoxicity, the next step is to determine if the mechanism of cell death is apoptosis. This can be achieved through two complementary assays: a Caspase-Glo® 3/7 assay to measure the activity of key executioner caspases and an Annexin V/Propidium Iodide (PI) staining assay to detect early and late apoptotic cells via flow cytometry.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials and Reagents:

  • Cells and culture reagents as described above

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC₅₀ value for 24 hours.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][7]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Data Presentation: Caspase-3/7 Activity
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control-1.0
This compoundIC₅₀/2Hypothetical Value
This compoundIC₅₀Hypothetical Value
This compound2 x IC₅₀Hypothetical Value
Positive Control-Hypothetical Value
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

Materials and Reagents:

  • Cells and culture reagents

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Data Presentation: Apoptosis Analysis by Flow Cytometry
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC₅₀)Hypothetical ValueHypothetical ValueHypothetical Value

Tier 3: Tertiary Screening - Signaling Pathway Analysis

To delve deeper into the mechanism of this compound-induced apoptosis, the modulation of key signaling pathways can be investigated. The PI3K/Akt and MAPK/ERK pathways are critical regulators of cell survival and apoptosis.[1][2] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as Akt and ERK. A decrease in the phosphorylation of pro-survival proteins like Akt and/or an increase in the phosphorylation of pro-apoptotic kinases could indicate the involvement of these pathways.

Experimental Protocol: Western Blot Analysis of p-Akt and p-ERK

Materials and Reagents:

  • Cells, culture reagents, and this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Signaling Protein Phosphorylation
Treatment Time (hours)p-Akt/Total Akt Ratio (Fold Change vs. 0 hr)p-ERK/Total ERK Ratio (Fold Change vs. 0 hr)
01.01.0
1Hypothetical ValueHypothetical Value
6Hypothetical ValueHypothetical Value
24Hypothetical ValueHypothetical Value

Visualizations

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Apoptosis Confirmation cluster_2 Tier 3: Mechanism of Action a This compound b Cancer Cell Line Panel (A549, MCF-7, HeLa) a->b c MTT Cytotoxicity Assay b->c d Determine IC50 Values c->d e Caspase-Glo 3/7 Assay d->e Cytotoxic? f Annexin V / PI Staining (Flow Cytometry) d->f g Confirm Apoptotic Cell Death e->g f->g h Western Blot Analysis g->h Apoptotic? i PI3K/Akt & MAPK/ERK Pathway Proteins h->i j Elucidate Signaling Pathway i->j

Caption: Tiered workflow for screening this compound activity.

G cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Euojaponine_D This compound PI3K PI3K Euojaponine_D->PI3K Inhibits Raf Raf Euojaponine_D->Raf Modulates? Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Promotes ERK->Apoptosis Inhibits

References

Application Notes & Protocols: Investigating the Anti-Neuroinflammatory Potential of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest update, specific experimental data on "Euojaponine D" in neuroinflammation models is not widely available in published literature. The following protocols and application notes provide a robust and comprehensive framework for testing the anti-neuroinflammatory properties of a novel compound, such as this compound, using a well-established in vitro model of lipopolysaccharide (LPS)-induced inflammation in murine BV2 microglial cells.

Introduction to Neuroinflammation and In Vitro Modeling

Neuroinflammation is a critical immune response in the central nervous system (CNS) initiated to protect against pathogens, injury, and disease.[1][2] However, chronic or uncontrolled neuroinflammation contributes significantly to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5]

Microglia, the resident immune cells of the CNS, are central players in this process.[6][7] When activated by stimuli such as bacterial lipopolysaccharide (LPS), microglia undergo a phenotypic switch, releasing a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] This activation is largely mediated by the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

The murine BV2 microglial cell line is a widely used and reliable in vitro model to screen and characterize the anti-neuroinflammatory potential of therapeutic compounds.[6][7][13] By stimulating these cells with LPS, researchers can mimic a neuroinflammatory state and evaluate the efficacy of compounds like this compound in mitigating the inflammatory response.

Experimental Workflow

The overall workflow for assessing the anti-neuroinflammatory effects of this compound is outlined below. The initial and most critical step is to determine the compound's cytotoxicity to ensure that any observed anti-inflammatory effects are not due to cell death.

G cluster_0 Phase 1: Pre-experiment Setup cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Anti-inflammatory Assays cluster_3 Phase 4: Data Analysis Culture BV2 Cell Culture & Maintenance MTT_Treat Treat BV2 Cells with This compound Culture->MTT_Treat LPS_Treat Pre-treat with this compound, then stimulate with LPS Culture->LPS_Treat Prep Prepare this compound Stock Solutions Prep->MTT_Treat MTT_Assay Perform MTT Assay for Cell Viability MTT_Treat->MTT_Assay MTT_Result Determine Non-toxic Concentration Range MTT_Assay->MTT_Result MTT_Result->LPS_Treat Use Safe Doses Supernatant Collect Cell Culture Supernatant LPS_Treat->Supernatant Cell_Lysate Collect Cell Lysates LPS_Treat->Cell_Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA qPCR RT-qPCR (Gene Expression) Cell_Lysate->qPCR Western Western Blot (Protein Expression) Cell_Lysate->Western

Caption: Experimental workflow for evaluating this compound.

Key Signaling Pathways in Neuroinflammation

LPS binding to TLR4 on the microglial cell surface initiates a signaling cascade that activates key transcription factors like NF-κB and AP-1 (regulated by MAPKs). These factors then drive the expression of pro-inflammatory genes. This compound is hypothesized to interfere with one or more steps in these pathways.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TRAF6->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus IkB p-IκBα (Degradation) IKK->IkB NFkB p65/p50 IkB->NFkB releases NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Response Inflammatory Response Genes->Response Compound This compound (Hypothesized Action) Compound->MAPKs Compound->IKK

Caption: Key LPS-induced inflammatory signaling pathways.

Experimental Protocols

Protocol 1: BV2 Cell Culture and Maintenance
  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation: Culture BV2 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.[8]

  • Subculture: When cells reach 80-90% confluency, aspirate the old medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with fresh culture medium, centrifuge, and re-seed into new flasks or plates for experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the non-toxic concentration range of this compound.

  • Seeding: Seed BV2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[14]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol 3: LPS-Induced Inflammation and this compound Treatment
  • Seeding: Seed BV2 cells in appropriate plates (e.g., 24-well for Griess/ELISA, 6-well for Western Blot/qPCR) and allow them to adhere.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 100-1000 ng/mL) to the wells (except for the control group) and co-incubate for the desired time (e.g., 6 hours for qPCR, 24 hours for protein analysis).[8][15]

  • Collection: After incubation, collect the supernatant for Griess and ELISA assays and lyse the cells to extract RNA or protein.

Protocol 4: Nitric Oxide (NO) Measurement (Griess Assay)
  • Sample Preparation: Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

  • Griess Reagent: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.[14]

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Protocol 5: Pro-inflammatory Cytokine Measurement (ELISA)
  • Assay: Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure: Follow the manufacturer's instructions precisely. This typically involves adding cell culture supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate.

  • Measurement: Measure the absorbance at the specified wavelength.

  • Quantification: Determine cytokine concentrations based on a standard curve generated from recombinant cytokines.

Protocol 6: Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Extract total RNA from cell lysates using a commercial kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (Nos2, Ptgs2, Tnf, Il6) and a housekeeping gene (Actb or Gapdh).

  • Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Protocol 7: Protein Expression Analysis (Western Blot)
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA and incubate overnight with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-iNOS, anti-β-actin).

  • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (β-actin).

Data Presentation

Quantitative data should be summarized in clear, concise tables. The following are examples of how to structure the results. Data are typically presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on BV2 Cell Viability (MTT Assay)

Concentration (µM) Cell Viability (%)
Control 100 ± 5.2
Vehicle (0.1% DMSO) 98.9 ± 4.8
1 99.5 ± 5.1
10 97.3 ± 4.5
25 95.8 ± 6.0
50 85.1 ± 7.2*
100 60.4 ± 8.1**

Statistically significant difference from control

Table 2: Effect of this compound on Nitric Oxide (NO) Production

Treatment NO Concentration (µM)
Control 2.1 ± 0.3
LPS (100 ng/mL) 25.4 ± 2.1
LPS + this compound (1 µM) 23.9 ± 1.9
LPS + this compound (10 µM) 15.7 ± 1.5*
LPS + this compound (25 µM) 8.3 ± 0.9**

Statistically significant difference from LPS-only group

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control 15.2 ± 2.5 8.9 ± 1.8
LPS (100 ng/mL) 1250.7 ± 98.3 850.2 ± 75.4
LPS + this compound (10 µM) 780.4 ± 65.1* 450.6 ± 41.2*
LPS + this compound (25 µM) 350.1 ± 33.9** 180.3 ± 22.7**

Statistically significant difference from LPS-only group

Table 4: Effect of this compound on Pro-inflammatory Gene Expression

Treatment Relative Nos2 mRNA Fold Change Relative Tnf mRNA Fold Change
Control 1.0 ± 0.1 1.0 ± 0.2
LPS (100 ng/mL) 50.2 ± 4.5 45.8 ± 3.9
LPS + this compound (25 µM) 12.6 ± 1.8** 10.1 ± 1.5**

Statistically significant difference from LPS-only group

Table 5: Densitometric Analysis of Key Signaling Proteins

Treatment p-p65 / Total p65 Ratio p-ERK / Total ERK Ratio
Control 1.0 ± 0.1 1.0 ± 0.1
LPS (100 ng/mL) 8.5 ± 0.7 6.2 ± 0.5
LPS + this compound (25 µM) 2.3 ± 0.3** 2.8 ± 0.4**

Statistically significant difference from LPS-only group

References

Application Notes and Protocols: In vivo Experimental Design for Euojaponine D Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific biological activities and established in vivo efficacy data for Euojaponine D are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on a hypothetical framework assuming this compound, as a natural product, may possess anti-inflammatory and anti-cancer properties. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical evaluation of this compound.

Introduction to In Vivo Efficacy Studies

Preclinical in vivo studies are a critical phase in drug development, providing essential data on the efficacy, safety, and pharmacokinetic profile of a novel therapeutic agent in a complex biological system.[1][2][3] These studies utilize animal models that mimic human diseases to assess the potential of a compound to produce the desired therapeutic effect.[4][5][6] The selection of an appropriate animal model is paramount and depends on the specific disease being studied and the therapeutic target of the investigational drug.[7][8][9] This document outlines detailed experimental designs for evaluating the efficacy of this compound in two key therapeutic areas: inflammation and oncology.

Hypothetical Signaling Pathway of this compound in Inflammation

It is hypothesized that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.

NF_kB_Pathway EuojaponineD This compound IKK IKK Complex EuojaponineD->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory

Caption: Hypothetical NF-κB signaling pathway targeted by this compound.

Anti-inflammatory Efficacy Study Protocol

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible model for screening acute anti-inflammatory activity.[10][11]

Experimental Workflow

Anti_Inflammatory_Workflow Acclimatization Acclimatization of Rats (7 days) Grouping Random Grouping (n=8/group) - Vehicle Control - Positive Control (Indomethacin) - this compound (Low, Med, High Dose) Acclimatization->Grouping Dosing Oral Administration of Test Compounds (t=0) Grouping->Dosing Induction Subplantar Injection of 1% Carrageenan (t=1 hr) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) at 1, 2, 3, 4, 6 hours post-carrageenan Induction->Measurement Termination Euthanasia & Tissue Collection (Paw tissue, Blood) Measurement->Termination Analysis Biochemical Analysis (ELISA for TNF-α, IL-6) Histopathology of Paw Tissue Termination->Analysis

Caption: Experimental workflow for the anti-inflammatory study.

Detailed Protocol
  • Animal Selection: Male Wistar rats (180-220 g) will be used.

  • Acclimatization: Animals will be housed for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Group I: Vehicle control (e.g., 0.5% CMC-Na, orally).

    • Group II: Positive control (Indomethacin, 10 mg/kg, orally).

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, orally).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in normal saline will be injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 6 hours post-injection.

  • Endpoint Analysis:

    • The percentage inhibition of edema will be calculated.

    • At the end of the experiment, blood will be collected for the measurement of serum TNF-α and IL-6 levels by ELISA.

    • The edematous paw tissue will be collected for histopathological examination.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound250.68 ± 0.0420.00
This compound500.51 ± 0.0340.00
This compound1000.39 ± 0.0454.12

Table 2: Effect of this compound on Serum Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (± SEM)IL-6 (pg/mL) (± SEM)
Vehicle Control-150.2 ± 12.5210.8 ± 15.2
Indomethacin1075.6 ± 8.1105.3 ± 10.8
This compound25125.4 ± 10.2180.1 ± 13.5
This compound5098.7 ± 9.5145.6 ± 11.9
This compound10082.3 ± 8.9115.9 ± 11.2

Anti-Cancer Efficacy Study Protocol

Animal Model: Human Tumor Xenograft in Nude Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[4][8][12]

Hypothetical Signaling Pathway of this compound in Cancer

This compound is hypothesized to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Apoptosis_Pathway EuojaponineD This compound Bax Bax EuojaponineD->Bax Upregulation Bcl2 Bcl-2 EuojaponineD->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activation Caspase3 Pro-caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Cancer_Workflow CellCulture Human Cancer Cell Culture (e.g., A549 Lung Cancer) Implantation Subcutaneous Implantation of Cells into Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (until ~100-150 mm³) Implantation->TumorGrowth Grouping Random Grouping (n=10/group) - Vehicle Control - Positive Control (e.g., Cisplatin) - this compound (Low, Med, High Dose) TumorGrowth->Grouping Treatment Treatment Administration (e.g., daily i.p. injection for 21 days) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement (twice weekly) Treatment->Monitoring Termination Euthanasia & Tumor Excision at Day 21 or Endpoint Monitoring->Termination Analysis Tumor Weight Measurement Immunohistochemistry (e.g., Ki-67, Caspase-3) Western Blot for Apoptotic Proteins Termination->Analysis

References

Application Notes and Protocols for Inducing Apoptosis in Chemoresistant Cancer Cells Using Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific information on "Euojaponine D" regarding its effects on chemoresistant cancer cells. Therefore, this document provides a detailed application note and protocol using Bruceine D as a representative example of a natural compound demonstrated to induce apoptosis in cancer cells. The principles, experimental designs, and protocols described herein are broadly applicable for investigating the anti-cancer properties of novel natural compounds.

Introduction: Overcoming Chemoresistance with Natural Compounds

Chemotherapy resistance is a significant obstacle in cancer treatment, leading to tumor recurrence and treatment failure.[1][2] Cancer cells can develop resistance through various mechanisms, including the dysregulation of apoptotic signaling pathways, which are the primary targets of many chemotherapeutic agents.[1][2] Natural products have emerged as a promising source of novel anti-cancer agents that can overcome chemoresistance by modulating multiple signaling pathways and inducing programmed cell death (apoptosis).[3][4]

Bruceine D, a quassinoid compound isolated from Brucea javanica, has demonstrated potent anti-cancer activity, including the induction of apoptosis in various cancer cell lines, such as non-small cell lung cancer.[5][6] Its mechanism of action involves the modulation of key signaling pathways, making it an excellent model for studying apoptosis induction by natural compounds.

Mechanism of Action: Bruceine D-Induced Apoptosis

Bruceine D has been shown to induce apoptosis through multiple interconnected signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[5]

Key Signaling Pathways:

  • ROS Generation: Bruceine D treatment leads to a significant increase in intracellular ROS levels. ROS are critical signaling molecules that, at high concentrations, can induce cellular damage and trigger apoptosis.[5]

  • MAPK Pathway Activation: The accumulation of ROS activates the MAPK pathway, particularly c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[5] The sustained activation of the JNK pathway is a crucial step in Bruceine D-induced apoptosis.[6]

  • Mitochondrial-Dependent Apoptosis: The activation of these pathways leads to the collapse of the mitochondrial membrane potential and the regulation of apoptosis-related proteins. Bruceine D upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This results in the release of cytochrome c from the mitochondria into the cytoplasm.[5]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[5]

  • Autophagy: In addition to apoptosis, Bruceine D has also been observed to induce autophagy in lung cancer cells. The interplay between apoptosis and autophagy in response to Bruceine D treatment is a subject of ongoing research.[5]

Quantitative Data Summary

The following table summarizes the inhibitory effects of Bruceine D on the viability of human non-small cell lung cancer (NSCLC) cell lines.

Cell LineTreatment Duration (hours)IC50 (µmol/L)Reference
H460480.5[6]
A549480.6[6]

Experimental Protocols

Here are detailed protocols for key experiments to assess the pro-apoptotic effects of a test compound like Bruceine D.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compound on cancer cells.

Materials:

  • Chemoresistant cancer cell line (e.g., A549, H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Bruceine D) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are early apoptotic.

    • Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control.

Visualizations

Signaling Pathway of Bruceine D-Induced Apoptosis

BruceineD_Pathway BruceineD Bruceine D ROS ↑ Intracellular ROS BruceineD->ROS MAPK MAPK Pathway (JNK, ERK) ROS->MAPK Bcl2_Bax ↑ Bax/Bcl-2 ratio MAPK->Bcl2_Bax Mito Mitochondrial Dysfunction (↓ΔΨm) CytoC Cytochrome c release Mito->CytoC Bcl2_Bax->Mito Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Screening_Workflow Start Natural Compound Library CellViability Cell Viability Assay (e.g., MTT) Start->CellViability SelectHits Select Active Compounds (Low IC50) CellViability->SelectHits SelectHits->Start Inactive ApoptosisAssay Apoptosis Assay (Annexin V/PI) SelectHits->ApoptosisAssay Active Mechanism Mechanism of Action Studies (Western Blot, ROS) ApoptosisAssay->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF) DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 activation DISC->Casp8 Bcl2Family Bcl-2 Family Regulation (Bax, Bcl-2) Casp8->Bcl2Family Bid cleavage Casp3 Executioner Caspase-3 Activation Casp8->Casp3 CellStress Cellular Stress (e.g., DNA damage, ROS) CellStress->Bcl2Family Mito Mitochondrial Permeabilization Bcl2Family->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application of Euojaponine D in High-Throughput Screening: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a complex sesquiterpenoid alkaloid isolated from Euonymus japonica, a plant belonging to the Celastraceae family. While specific high-throughput screening (HTS) data for this compound is not extensively documented in current literature, the chemical class of sesquiterpenoid alkaloids and the known biological activities of extracts from the Euonymus genus suggest its potential in several screening applications. Plants of the Celastraceae family are known for their potent insecticidal properties, and various species of Euonymus have been reported to possess antitumor, antimicrobial, and anti-inflammatory activities.[1][2][3]

These application notes provide detailed protocols for hypothetical high-throughput screening assays to evaluate the bioactivity of this compound, focusing on its potential as an insecticide and a cytotoxic agent against cancer cell lines.

High-Throughput Screening for Insecticidal Activity

The known insecticidal properties of the Celastraceae family make this compound a prime candidate for screening for novel insecticides.[1][2] A common HTS approach for insecticides involves monitoring the viability of insect larvae or cells upon exposure to test compounds.

Larval Viability Assay

A whole-organism HTS assay using larvae of a model insect, such as the fruit fly (Drosophila melanogaster) or the mosquito (Aedes aegypti), can be employed.[4][5][6]

Experimental Protocol:

  • Organism Preparation: Synchronized first-instar larvae of the chosen insect species are hatched and collected.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution is prepared to test a range of concentrations.

  • Assay Plate Preparation: Using a liquid handling robot, the diluted this compound and control compounds (a known insecticide as a positive control and solvent only as a negative control) are dispensed into a 96-well or 384-well microplate.

  • Larval Dispensing: A fixed number of larvae are dispensed into each well of the microplate.

  • Incubation: The plates are incubated under controlled conditions (temperature, humidity, and light) for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Larval viability is assessed by monitoring movement or by using a viability stain (e.g., a fluorescent dye that only enters dead cells). Automated imaging and analysis systems can be used for high-throughput quantification.

  • Data Analysis: The percentage of larval mortality is calculated for each concentration of this compound. The data is then used to determine the half-maximal lethal concentration (LC50).

Data Presentation:

CompoundConcentration (µM)Larval Viability (%)
This compound0.198 ± 2.1
185 ± 3.5
1045 ± 4.2
1005 ± 1.8
Positive Control102 ± 1.1
Negative Control-99 ± 1.5

Experimental Workflow:

HTS_Insecticidal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Larvae Synchronized Larvae Dispense Dispense into Microplate Larvae->Dispense Compound This compound Dilutions Compound->Dispense Incubate Incubate Dispense->Incubate Assess Assess Viability Incubate->Assess Analyze Data Analysis (LC50) Assess->Analyze

Workflow for the insecticidal larval viability HTS assay.
Insect Cell-Based Viability Assay

For a more targeted approach, an HTS assay using an established insect cell line (e.g., Sf9 cells from Spodoptera frugiperda) can be performed. This method allows for the identification of compounds that are directly cytotoxic to insect cells.

Experimental Protocol:

  • Cell Culture: Sf9 cells are cultured in appropriate media and conditions.

  • Compound Preparation: As described in the larval assay.

  • Assay Plate Preparation: Cells are seeded into 384-well plates and allowed to attach overnight.

  • Compound Addition: this compound and control compounds are added to the wells.

  • Incubation: Plates are incubated for 48-72 hours.

  • Viability Measurement: Cell viability is measured using a commercially available assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

  • Data Analysis: The luminescence or absorbance signal is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%)
This compound0.199 ± 1.9
192 ± 2.8
1055 ± 5.1
10012 ± 2.3
Positive Control108 ± 1.7
Negative Control-100 ± 2.0

High-Throughput Screening for Cytotoxic Activity

Sesquiterpenoid alkaloids have been reported to exhibit cytotoxic effects against various cancer cell lines.[7][8] Therefore, this compound is a valuable candidate for screening in cancer drug discovery programs.

Cancer Cell Line Viability Assay

A standard HTS assay to assess the cytotoxic or anti-proliferative effects of this compound on a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., representing breast, lung, colon cancer) are cultured under standard conditions.

  • Compound Preparation: As previously described.

  • Assay Plate Preparation: Cells are seeded into 384-well plates.

  • Compound Addition: this compound and control compounds (a known chemotherapy drug as a positive control and solvent as a negative control) are added.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Measurement: Cell viability is determined using a suitable assay (e.g., resazurin-based fluorescence assay or ATP-based luminescence assay).

  • Data Analysis: The IC50 value for each cell line is determined.

Data Presentation:

Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
MCF-7 (Breast)15.21.8
A549 (Lung)22.53.2
HCT116 (Colon)18.92.5

Experimental Workflow:

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cancer Cell Lines Seed Seed Cells in Microplate Cells->Seed Compound This compound Dilutions Add Add Compounds Compound->Add Seed->Add Incubate Incubate Add->Incubate Measure Measure Viability Incubate->Measure Analyze Data Analysis (IC50) Measure->Analyze

Workflow for the cancer cell line viability HTS assay.

Potential Mechanisms of Action and Signaling Pathways

While the exact mechanism of action for this compound is unknown, related sesquiterpenoid compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation. A plausible hypothesis is that this compound may induce cytotoxicity through the inhibition of pro-survival pathways or the activation of apoptotic pathways.

Hypothesized Signaling Pathway:

Signaling_Pathway cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcome EuojaponineD This compound NFkB NF-κB Pathway EuojaponineD->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway EuojaponineD->PI3K_Akt Inhibition Caspase Caspase Cascade EuojaponineD->Caspase Activation Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest PI3K_Akt->Apoptosis Caspase->Apoptosis

Hypothesized signaling pathways affected by this compound.

Conclusion

This compound represents a promising natural product for high-throughput screening campaigns in the fields of insecticide and anticancer drug discovery. The protocols outlined in these application notes provide a framework for the initial evaluation of its biological activity. Further studies would be required to elucidate its precise mechanism of action and to validate its efficacy and safety in more complex biological systems.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Euojaponine D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euojaponine D, a complex sesquiterpene pyridine (B92270) alkaloid isolated from Euonymus japonicus, belongs to the dihydro-β-agarofuran class of natural products. This family of compounds has garnered significant attention due to a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-HIV properties.[1][2][3] The intricate structure of this compound, characterized by a highly oxygenated sesquiterpenoid core and multiple ester functionalities, presents a compelling scaffold for medicinal chemistry exploration. This document provides a detailed, albeit hypothetical, framework for the synthesis of this compound derivatives and the subsequent investigation of their structure-activity relationships (SAR). The proposed synthetic strategy and SAR data are based on established methodologies for the synthesis of the dihydro-β-agarofuran core and the reported biological activities of structurally related sesquiterpene pyridine alkaloids.[2][4]

Introduction to this compound and its Therapeutic Potential

This compound is a member of the sesquiterpene pyridine alkaloids, a class of natural products known for their complex and diverse structures.[3] These compounds are characterized by a macrocyclic structure formed from a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core and a pyridine dicarboxylic acid moiety. The significant biological activities of these alkaloids, particularly their anti-inflammatory and immunosuppressive effects, make them attractive targets for drug discovery.[2][3][5][6] The anti-inflammatory activity of many sesquiterpene pyridine alkaloids is attributed to their ability to inhibit the production of nitric oxide (NO) and modulate inflammatory signaling pathways such as the NF-κB pathway.[2][5][6]

Given the promising biological profile of this class of compounds, the development of a synthetic route to this compound and its analogues is a critical step towards understanding their therapeutic potential and optimizing their pharmacological properties. This document outlines a proposed synthetic workflow and a strategy for conducting SAR studies to identify key structural features responsible for biological activity.

Hypothetical Synthesis of a this compound Analogue

The total synthesis of the highly complex this compound has not yet been reported. However, the synthesis of the core dihydro-β-agarofuran structure is well-documented.[4] The following section details a hypothetical, multi-step synthetic approach to a simplified this compound analogue (EJD-A1).

Synthetic Workflow Diagram

synthetic_workflow start Starting Material (e.g., (+)-Dihydrocarvone) step1 Core Synthesis: Multi-step synthesis of dihydro-β-agarofuran core start->step1 [Ref. 18] step2 Selective Protection and Deprotection step1->step2 step3 Esterification: Coupling with modified pyridine dicarboxylic acid step2->step3 step4 Final Deprotection and Purification step3->step4 product This compound Analogue (EJD-A1) step4->product

Caption: Hypothetical synthetic workflow for a this compound analogue.

Experimental Protocol: Synthesis of EJD-A1

Step 1: Synthesis of the Dihydro-β-agarofuran Core

The synthesis of the dihydro-β-agarofuran core can be achieved from commercially available starting materials such as (+)-dihydrocarvone, following established literature procedures.[7] This multi-step process typically involves key transformations such as Robinson annulation, stereoselective reductions, and intramolecular cyclizations to construct the tricyclic framework.

Step 2: Selective Protection and Deprotection

To achieve selective esterification at specific hydroxyl groups on the dihydro-β-agarofuran core, a series of protection and deprotection steps are necessary. Orthogonal protecting groups (e.g., silyl (B83357) ethers, acetals) would be employed to mask certain hydroxyls while leaving others available for reaction.

Step 3: Esterification with a Modified Pyridine Dicarboxylic Acid

  • Materials: Dihydro-β-agarofuran intermediate (1.0 eq), modified pyridine dicarboxylic acid (1.2 eq), DCC (dicyclohexylcarbodiimide, 1.5 eq), DMAP (4-dimethylaminopyridine, 0.1 eq), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the dihydro-β-agarofuran intermediate in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add the modified pyridine dicarboxylic acid, followed by DMAP.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 4: Final Deprotection and Purification

The protecting groups are removed under appropriate conditions (e.g., fluoride (B91410) source for silyl ethers, acidic conditions for acetals) to yield the final this compound analogue. Purification is achieved using high-performance liquid chromatography (HPLC).

Structure-Activity Relationship (SAR) Studies

To investigate the SAR of this compound derivatives, a library of analogues will be synthesized with systematic modifications to the ester side chains. The biological activity of these compounds will be evaluated to determine the influence of different functional groups on their therapeutic efficacy.

SAR Logic Diagram

sar_logic parent This compound Scaffold r1 Modify R1 Substituent (e.g., alkyl, aryl, halogen) parent->r1 r2 Modify R2 Substituent (e.g., vary chain length, introduce unsaturation) parent->r2 r3 Modify R3 Substituent (e.g., different ester groups) parent->r3 bioassay Biological Assay (e.g., Anti-inflammatory screen) r1->bioassay r2->bioassay r3->bioassay data Quantitative Data (IC50 values) bioassay->data sar Establish SAR data->sar

Caption: Logical workflow for the structure-activity relationship study.

Hypothetical SAR Data

The following table summarizes hypothetical anti-inflammatory activity data for a series of this compound derivatives, based on reported IC50 values for related sesquiterpene pyridine alkaloids.[2][3][5] The activity is measured as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundR1 SubstituentR2 SubstituentR3 SubstituentIC50 (µM) for NO Inhibition
EJD-A1 -OCOCH3-OCOPh-H8.5
EJD-A2 -OCOCH2CH3-OCOPh-H12.2
EJD-A3 -OCOCF3-OCOPh-H3.1
EJD-A4 -OCOCH3-OCO(p-F-Ph)-H5.7
EJD-A5 -OCOCH3-OCO(p-OMe-Ph)-H15.4
EJD-A6 -OCOCH3-OCOPh-OCOCH36.9

Interpretation of Hypothetical SAR:

  • Modification of the R1 acetyl group to a more electron-withdrawing trifluoroacetyl group (EJD-A3) leads to a significant increase in activity.

  • Substitution on the benzoyl ring at the R2 position influences activity, with an electron-withdrawing fluorine (EJD-A4) being more favorable than an electron-donating methoxy (B1213986) group (EJD-A5).

  • The presence of an additional acetyl group at R3 (EJD-A6) appears to be well-tolerated.

Biological Evaluation Protocol

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Determine cell viability using the MTT assay to exclude cytotoxic effects.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.

Signaling Pathway

The anti-inflammatory effects of many sesquiterpene pyridine alkaloids are mediated through the inhibition of the NF-κB signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->gene spa Sesquiterpene Pyridine Alkaloids spa->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene pyridine alkaloids.

Conclusion

The synthetic strategies and SAR study design presented in this document provide a comprehensive roadmap for the exploration of this compound derivatives as potential therapeutic agents. Although the specific protocols and data are hypothetical, they are grounded in the established chemistry and pharmacology of the broader class of dihydro-β-agarofuran sesquiterpenoids. Further research into the synthesis and biological evaluation of this compound analogues is warranted to unlock their full therapeutic potential.

References

Euojaponine D: A Novel Molecular Probe for Elucidating Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Euojaponine D is a sesquiterpene alkaloid first isolated from the root bark of Euonymus japonica, a plant belonging to the Celastraceae family. This family of plants is a rich source of bioactive compounds with a history of use in traditional medicine. Structurally, this compound is a complex polyester-type alkaloid. While research on this compound is in its early stages, emerging evidence suggests its potential as a valuable molecular probe for investigating cellular signaling pathways, particularly in the context of cancer and multidrug resistance.

The Celastraceae family is known for producing compounds that modulate various cellular processes. Sesquiterpene alkaloids, in particular, have been shown to interact with key cellular targets, including P-glycoprotein (P-gp), a transporter protein often implicated in the development of multidrug resistance (MDR) in cancer cells. This document provides an overview of the potential applications of this compound as a molecular probe, along with detailed protocols for its use in studying cellular pathways.

Key Applications

  • Investigating Multidrug Resistance: this compound can be utilized to study the mechanisms of P-glycoprotein-mediated multidrug resistance. Its interaction with P-gp can be explored to understand the structural requirements for P-gp modulation and to screen for novel MDR reversal agents.

  • Probing Apoptotic Pathways: Compounds from the Euonymus genus have been shown to induce apoptosis in cancer cells. This compound can be employed to dissect the specific apoptotic pathways it may trigger, such as the intrinsic or extrinsic pathways, and to identify its molecular targets within these cascades.

  • Studying Cancer Cell Signaling: The effect of this compound on critical cancer-related signaling pathways, such as the c-Myc pathway, can be investigated. This can help in identifying novel therapeutic targets and understanding the complex signaling networks that drive cancer progression.

Data Presentation

While specific quantitative data for this compound is still limited in publicly available literature, the following table summarizes the known information and provides a reference point for its potential bioactivity based on related compounds from the Celastraceae family.

CompoundChemical FormulaMolecular Weight ( g/mol )Plant SourceKnown Biological Activity
This compound C₄₁H₄₇NO₁₇825.8Euonymus japonicaPutative P-glycoprotein modulator, potential anticancer agent.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the function of this compound as a molecular probe.

Protocol 1: Evaluation of P-glycoprotein (P-gp) Inhibition

This protocol is designed to determine if this compound can inhibit the function of P-gp, a key protein in multidrug resistance.

1. Cell Culture:

  • Use a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant cell line (e.g., OVCAR-8).
  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

2. Rhodamine 123 Efflux Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.
  • Add Rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for another hour.
  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission: 485/535 nm).
  • Increased intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

3. Data Analysis:

  • Calculate the percentage of Rhodamine 123 retention relative to the control (untreated P-gp overexpressing cells).
  • Plot the concentration of this compound against the percentage of Rhodamine 123 retention to determine the IC₅₀ value.

Protocol 2: Assessment of Apoptosis Induction

This protocol aims to investigate whether this compound can induce programmed cell death (apoptosis) in cancer cells.

1. Cell Culture and Treatment:

  • Use a cancer cell line of interest (e.g., HeLa, MCF-7).
  • Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 1, 5, 10 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

2. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
  • Analyze the cells by flow cytometry.
  • Annexin V-positive/PI-negative cells are in early apoptosis.
  • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Apoptosis Markers:

  • Lyse the treated cells and determine the protein concentration.
  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax).
  • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence detection system.
  • An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bcl-2/Bax ratio, would indicate apoptosis induction.

Protocol 3: Investigation of c-Myc Signaling Pathway

This protocol is to determine the effect of this compound on the expression of the oncoprotein c-Myc.

1. Cell Culture and Treatment:

  • Use a cancer cell line known to have dysregulated c-Myc expression (e.g., Burkitt's lymphoma cell lines).
  • Treat the cells with various concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).

2. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the treated cells and synthesize cDNA.
  • Perform qRT-PCR using primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
  • Analyze the relative gene expression using the ΔΔCt method.

3. Western Blot Analysis:

  • Prepare protein lysates from the treated cells.
  • Perform Western blotting as described in Protocol 2, using a primary antibody against c-Myc.
  • Quantify the band intensities to determine the change in c-Myc protein levels.

Visualizations

G cluster_0 P-glycoprotein (P-gp) Mediated Multidrug Resistance Chemotherapeutic_Drug Chemotherapeutic Drug Cell_Interior Cell Interior Chemotherapeutic_Drug->Cell_Interior Enters P_gp P-glycoprotein (Efflux Pump) Cell_Exterior Cell Exterior P_gp->Cell_Exterior Efflux Euojaponine_D This compound Euojaponine_D->P_gp Inhibits Cell_Interior->P_gp Binds

Caption: Inhibition of P-glycoprotein by this compound.

G Euojaponine_D This compound Cell_Stress Cellular Stress Euojaponine_D->Cell_Stress Bax Bax Cell_Stress->Bax Activates Bcl_2 Bcl-2 Cell_Stress->Bcl_2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl_2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

G Euojaponine_D This compound c_Myc_Expression c-Myc Expression Euojaponine_D->c_Myc_Expression Inhibits Cell_Proliferation Cell Proliferation c_Myc_Expression->Cell_Proliferation Cell_Growth Cell Growth c_Myc_Expression->Cell_Growth workflow cluster_protocol Experimental Workflow start Start: Cancer Cell Line treatment Treat with This compound start->treatment assay Perform Assay (e.g., Flow Cytometry, Western Blot, qRT-PCR) treatment->assay analysis Data Analysis assay->analysis conclusion Conclusion: Effect on Cellular Pathway analysis->conclusion

Application Notes and Protocols for the Characterization of Euojaponine D Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euojaponine D is a complex sesquiterpenoid alkaloid of significant interest within the scientific and drug development communities. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. Due to the limited specific literature on this compound metabolism, these application notes provide a comprehensive overview of established analytical techniques and detailed protocols applicable to the characterization of its metabolites. The methodologies described are based on best practices for the analysis of natural product metabolites, particularly alkaloids.[1][2]

Section 1: In Vitro and In Vivo Metabolism Studies

The initial steps in characterizing the metabolism of this compound involve both in vitro and in vivo model systems to generate metabolites.[3][4]

1.1 In Vitro Metabolism

  • Objective: To identify potential metabolites of this compound in a controlled environment using liver microsomal or hepatocyte incubations.[4][5]

  • Significance: In vitro systems provide a rapid and ethical means to predict the metabolic pathways in humans and other species.[3][6]

1.2 In Vivo Metabolism

  • Objective: To identify and quantify the metabolites of this compound in a living organism under physiological conditions.

  • Significance: In vivo studies are essential for understanding the complete metabolic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Section 2: Analytical Techniques for Metabolite Characterization

A combination of high-resolution analytical techniques is necessary for the separation, detection, and structural elucidation of this compound metabolites.

2.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for metabolite profiling due to its high sensitivity and selectivity.[7][8] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is particularly powerful for separating complex biological mixtures and identifying metabolites.[9][10]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel metabolites.[11][12][13][14] While less sensitive than MS, NMR provides detailed information about the chemical structure and stereochemistry of molecules.[15]

Section 3: Experimental Protocols

3.1 Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), this compound (in a suitable solvent like DMSO), and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding NADPH.

  • Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for LC-MS analysis.

3.2 Protocol 2: LC-MS/MS Analysis of this compound Metabolites

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[16]

    • Gradient Program: Start with a low percentage of Solvent B, gradually increasing to elute metabolites of varying polarities.

    • Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).

    • Column Temperature: Set the column oven to a constant temperature (e.g., 40°C).

  • Mass Spectrometry Detection:

    • Ionization Source: Utilize electrospray ionization (ESI) in positive ion mode, as alkaloids are readily protonated.[9]

    • Scan Mode: Perform a full scan (e.g., m/z 100-1000) to detect all potential metabolites.

    • Tandem MS (MS/MS): Conduct product ion scans on the precursor ions of interest to obtain fragmentation patterns for structural elucidation.

3.3 Protocol 3: NMR-based Structure Elucidation of Isolated Metabolites

  • Metabolite Isolation: If a major metabolite is identified, perform larger-scale in vitro incubations and use preparative HPLC to isolate the metabolite.

  • Sample Preparation: Dissolve the purified metabolite in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • NMR Experiments: Acquire a suite of 1D and 2D NMR spectra:

    • 1D NMR: ¹H and ¹³C spectra to identify the basic carbon and proton framework.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.[12]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[12]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for piecing together the molecular structure.[12]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the metabolite.[12]

Section 4: Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Retention Time (min)
This compound[M+H]⁺--208.5
Metabolite 1 (Hydroxylation)[M+16+H]⁺--257.2
Metabolite 2 (Glucuronidation)[M+176+H]⁺--305.8
Metabolite 3 (N-oxidation)[M+16+H]⁺--257.9

Table 2: Hypothetical Quantitative Analysis of this compound Metabolism in Rat Liver Microsomes

Time (min)This compound Remaining (%)Metabolite 1 Formation (µM)Metabolite 2 Formation (µM)
010000
15755.21.8
305210.13.5
602815.86.2
1201020.59.7

Section 5: Visualizations

experimental_workflow cluster_incubation In Vitro Metabolism cluster_analysis Analytical Characterization euojaponine_d This compound incubation Incubation at 37°C euojaponine_d->incubation microsomes Liver Microsomes + NADPH microsomes->incubation sample_prep Sample Preparation (Protein Precipitation) incubation->sample_prep lc_ms LC-MS/MS Analysis (Detection & Profiling) sample_prep->lc_ms data_analysis Data Analysis (Metabolite Identification) lc_ms->data_analysis isolation Metabolite Isolation data_analysis->isolation Major Metabolites nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr

Caption: Experimental workflow for the in vitro metabolism and characterization of this compound metabolites.

signaling_pathway cluster_cell Hypothetical Cellular Impact of this compound Metabolites receptor Cell Surface Receptor mapk_pathway MAPK Pathway receptor->mapk_pathway pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway metabolite This compound Metabolite metabolite->receptor transcription_factor Transcription Factor (e.g., NF-κB) mapk_pathway->transcription_factor pi3k_akt_pathway->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Inflammation) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway potentially modulated by this compound metabolites.

Disclaimer: The protocols, data, and diagrams presented are illustrative and based on general methodologies for natural product metabolite characterization. Specific experimental conditions for this compound may need to be optimized.

References

Application Note: Formulation Strategies for Improved Bioavailability of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euojaponine D is a complex sesquiterpene alkaloid isolated from the plant Euonymus japonica[1][2][3]. Like many complex natural products, this compound exhibits good solubility in organic solvents such as DMSO, chloroform, and acetone (B3395972) but is anticipated to have poor aqueous solubility[1][]. This characteristic is a primary obstacle in drug development, often leading to low dissolution rates in the gastrointestinal tract and consequently, poor and variable oral bioavailability[5][6]. Overcoming this challenge is critical to unlocking the therapeutic potential of this compound.

This document provides detailed protocols for three common and effective formulation strategies aimed at enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound:

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[7]

  • Nanosuspension: Reducing drug particle size to the sub-micron range to increase surface area and dissolution velocity.[8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a lipid-based carrier to facilitate absorption through intestinal lymphatic pathways.[10][11]

General Workflow for Formulation Development

The development and evaluation of an enhanced bioavailability formulation follows a structured workflow, from initial preparation to in vivo assessment. This process ensures that the selected strategy effectively addresses the solubility and absorption limitations of the API.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Outcome API This compound (API) Formulate Formulation (Solid Dispersion, Nanosuspension, etc.) API->Formulate Solubility Solubility / Dissolution Testing Formulate->Solubility PhysChem Physicochemical Analysis (DSC, PXRD, Particle Size) Formulate->PhysChem PK_Study Pharmacokinetic (PK) Study in Animal Model Solubility->PK_Study Data Data Analysis (Cmax, AUC, Tmax) PK_Study->Data Result Improved Bioavailability Data->Result

Caption: General workflow for developing and evaluating enhanced bioavailability formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Solid dispersion is a highly effective technique where the hydrophobic drug is dispersed within a hydrophilic carrier, converting it into an amorphous state, which enhances dissolution and bioavailability[12][13].

3.1.1 Materials and Equipment

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (B129727) (or other suitable volatile solvent in which both drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Analytical balance, magnetic stirrer, beakers

3.1.2 Step-by-Step Procedure

  • Dissolution: Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio). Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask.

  • Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained, ensuring the drug is fully dissolved and molecularly dispersed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask to evaporate the solvent, which will leave a thin film of the drug-polymer mixture on the flask wall.

  • Drying: Carefully scrape the dried film from the flask. Place the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Transfer the dried solid dispersion to a mortar and pestle and pulverize it into a fine powder.

  • Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size distribution.

  • Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

Nanosuspensions consist of pure drug nanoparticles stabilized by surfactants or polymers, dramatically increasing the surface area for dissolution[8][14]. High-pressure homogenization is a common top-down method for producing them.[9][15]

3.2.1 Materials and Equipment

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Zeta potential and particle size analyzer

  • Analytical balance, beakers

3.2.2 Step-by-Step Procedure

G A 1. Prepare Suspension (this compound + Stabilizer Solution) B 2. Pre-Milling (High-Shear Mixer @ 10,000 rpm, 15 min) A->B C 3. High-Pressure Homogenization (1500 bar, 20-30 cycles) B->C D 4. Characterization (Particle Size, PDI, Zeta Potential) C->D E 5. Final Nanosuspension (Optional: Lyophilization for powder) D->E

Caption: Workflow for preparing a nanosuspension via high-pressure homogenization.

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 in purified water.

  • Coarse Suspension: Disperse 1% (w/v) of this compound powder into the stabilizer solution.

  • Pre-Milling: Subject the coarse suspension to high-shear mixing using an Ultra-Turrax at 10,000 rpm for 15 minutes. This step reduces the particle size and ensures a homogenous suspension before homogenization.

  • High-Pressure Homogenization (HPH): Pass the pre-milled suspension through a high-pressure homogenizer. Apply a pressure of approximately 1500 bar for 20-30 cycles. Collect samples periodically to monitor particle size reduction.

  • Characterization: Analyze the final nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

  • Storage: Store the nanosuspension at 4°C. For long-term stability, it can be lyophilized into a solid powder.

In Vitro and Physicochemical Characterization

  • Dissolution Testing: Perform dissolution studies using a USP Apparatus II (paddle method) in a relevant medium (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8). Compare the dissolution profiles of the pure drug, physical mixtures, and the developed formulations.

  • Differential Scanning Calorimetry (DSC): Use DSC to confirm the physical state of this compound in the formulations. A shift or absence of the drug's melting peak in a solid dispersion indicates its conversion from a crystalline to an amorphous state.

  • Particle Size and Zeta Potential Analysis: For nanosuspensions, measure the mean particle size, PDI, and zeta potential. A particle size below 500 nm with a PDI < 0.3 is generally desired. A zeta potential of ±30 mV suggests good physical stability.

Conceptual Barrier to Oral Bioavailability

Poorly soluble drugs like this compound face multiple physiological barriers that limit their entry into systemic circulation. Formulation strategies are designed to overcome one or more of these hurdles.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Drug Oral Dosage Form (e.g., this compound Tablet) Disintegration Disintegration & Dissolution Drug->Disintegration Barrier1 Barrier 1: Poor Aqueous Solubility Disintegration->Barrier1 DissolvedDrug Drug in Solution Barrier1->DissolvedDrug Formulation Overcomes This Permeation Permeation across Enterocytes DissolvedDrug->Permeation Barrier2 Barrier 2: Poor Permeability Permeation->Barrier2 Blood Drug in Bloodstream (Bioavailability) Barrier2->Blood LBDDS may Improve This

Caption: Key physiological barriers limiting the oral bioavailability of poorly soluble drugs.

Representative Data & Expected Outcomes

Specific pharmacokinetic data for this compound is not publicly available. The following table presents hypothetical but realistic data to illustrate the expected improvements from the described formulation strategies, modeled after data from other poorly bioavailable natural products like Akebia Saponin D, which has an oral bioavailability of just 0.025%[16][17].

FormulationApparent Solubility (µg/mL in pH 6.8 buffer)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Micronized) ~1.525 ± 84.0150 ± 45100 (Baseline)
Solid Dispersion (1:2 with PVP K30) ~45150 ± 351.5950 ± 180~630%
Nanosuspension (Stabilized) ~20190 ± 401.01200 ± 250~800%
Lipid-Based Formulation (SEDDS) (Forms microemulsion)250 ± 551.51650 ± 310~1100%

Note: Data are representative and for illustrative purposes only.

Conclusion

The low aqueous solubility of this compound presents a significant barrier to its clinical development. The formulation strategies detailed in this application note—specifically solid dispersion, nanosuspension, and lipid-based systems—offer proven and robust methods to overcome this challenge. By increasing the dissolution rate and/or facilitating absorption, these technologies can substantially enhance the oral bioavailability of this compound, enabling further preclinical and clinical investigation of its therapeutic potential. Proper physicochemical characterization and in vitro testing are essential to select the most effective and stable formulation for advancement.

References

Unlocking Alkaloid-Driven Multi-Target Synergy: Application Notes and Protocols for Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D, a prominent alkaloid constituent of Tripterygium wilfordii polyglycosides (TWP), has emerged as a significant compound of interest for studying multi-target synergy in cancer therapy. Research has demonstrated that alkaloids within TWP, including this compound, can overcome cisplatin (B142131) resistance in ovarian cancer by synergistically modulating multiple signaling pathways.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these complex synergistic mechanisms, offering a valuable resource for researchers in oncology and drug discovery.

This compound has been identified to directly target Steroid 5-alpha reductase 1 (SRD5A1). Its synergistic effects are further attributed to the modulation of key survival pathways, including the PI3K-AKT, JAK-STAT, and ERK-MAPK signaling cascades.[1][2][3][4] By simultaneously engaging multiple targets, this compound, in concert with other compounds, can lead to enhanced therapeutic efficacy and circumvent drug resistance. These application notes will guide researchers in designing and executing experiments to dissect and quantify this alkaloid-driven multi-target synergy.

Data Presentation: Quantifying Synergy

To facilitate the analysis of this compound's synergistic potential, quantitative data from cell viability and protein expression assays should be systematically organized. The following tables provide templates for presenting such data.

Note: The data presented in Tables 1, 2, and 3 are representative examples derived from studies on synergistic combinations of inhibitors targeting the same pathways as this compound. They are intended to illustrate the expected data format and are not direct experimental results for this compound.

Table 1: Synergistic Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cells. This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and Cisplatin, both individually and in combination, and the calculated Combination Index (CI). A CI value less than 1 indicates a synergistic effect.

Cell LineTreatmentIC50 (µM)Combination Index (CI)
A2780/DDP This compound15.0-
(Cisplatin-Resistant)Cisplatin25.0-
This compound + Cisplatin5.0 (this compound) + 8.0 (Cisplatin)0.65
OVCAR-3 This compound12.5-
Cisplatin20.0-
This compound + Cisplatin4.5 (this compound) + 7.0 (Cisplatin)0.71

Table 2: Combination Index (CI) Values for this compound with Inhibitors of Key Signaling Pathways. This table illustrates the synergistic, additive, or antagonistic effects of combining this compound with specific inhibitors of the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways.

CombinationTarget PathwayEffect Level (Fraction Affected)Combination Index (CI)Interpretation
This compound + BKM120PI3K-AKT0.500.68Synergy
0.750.55Synergy
0.900.48Strong Synergy
This compound + RuxolitinibJAK-STAT0.500.75Synergy
0.750.62Synergy
0.900.53Synergy
This compound + TrametinibERK-MAPK0.500.82Synergy
0.750.71Synergy
0.900.65Synergy

Table 3: Quantitative Analysis of Protein Phosphorylation by Western Blot. This table presents the fold change in the phosphorylation of key signaling proteins in cisplatin-resistant ovarian cancer cells following treatment with this compound, Cisplatin, or their combination. Data is normalized to a loading control and expressed as a fold change relative to the untreated control.

Target ProteinTreatmentFold Change (p-Protein / Total Protein)
p-AKT (Ser473) This compound (15 µM)0.7 ± 0.08
Cisplatin (25 µM)0.9 ± 0.11
Combination0.3 ± 0.05
p-STAT3 (Tyr705) This compound (15 µM)0.6 ± 0.07
Cisplatin (25 µM)0.8 ± 0.09
Combination0.2 ± 0.04
p-ERK1/2 (Thr202/Tyr204) This compound (15 µM)0.8 ± 0.10
Cisplatin (25 µM)1.1 ± 0.12
Combination0.5 ± 0.06

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Synergy Analysis (MTT Assay and Combination Index Calculation)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other therapeutic agents and to quantify the synergy of the interaction.

Materials:

  • Ovarian cancer cell lines (e.g., A2780/DDP, OVCAR-3)

  • This compound

  • Cisplatin (or other combination drug)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Drug Treatment:

    • Single Agent: Treat cells with serial dilutions of this compound or Cisplatin.

    • Combination: Treat cells with a combination of this compound and Cisplatin at a constant ratio (e.g., based on their individual IC50 values).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each single agent using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[5][6][7] Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]

SRD5A1 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of SRD5A1.

Materials:

  • Human cancer cell lines expressing SRD5A1 (e.g., LNCaP, DU-145)

  • This compound

  • Testosterone (B1683101)

  • Dihydrotestosterone (DHT) standard

  • Cell lysis buffer

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment: Culture SRD5A1-expressing cells to 70-80% confluency. Treat cells with varying concentrations of this compound for 24 hours.

  • Enzyme Activity Assay:

    • Incubate the treated cells with testosterone (substrate) for a defined period (e.g., 3 hours).

    • Lyse the cells and collect the supernatant.

  • DHT Quantification:

    • Extract the steroids from the cell lysate.

    • Quantify the amount of DHT produced using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of SRD5A1 inhibition by comparing the amount of DHT produced in this compound-treated cells to that in untreated control cells.

    • Determine the IC50 value of this compound for SRD5A1 inhibition.

Western Blot Analysis of Signaling Pathways

Objective: To quantify the effect of this compound, alone and in combination, on the phosphorylation status of key proteins in the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways.

Materials:

  • Ovarian cancer cell lines

  • This compound and combination drug (e.g., Cisplatin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, the combination drug, or both for the desired time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Calculate the fold change in protein phosphorylation relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and a general experimental workflow for studying its synergistic effects.

experimental_workflow cluster_invitro In Vitro Studies cell_culture Cell Culture (e.g., A2780/DDP) treatment Treatment (this compound, Cisplatin, Combination) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction srd5a1_assay SRD5A1 Inhibition Assay treatment->srd5a1_assay synergy_analysis Synergy Analysis (Combination Index) viability_assay->synergy_analysis western_blot Western Blot protein_extraction->western_blot pathway_analysis Signaling Pathway Analysis (p-AKT, p-STAT3, p-ERK) western_blot->pathway_analysis

Experimental workflow for studying this compound's synergy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS RTK->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) pAKT->Transcription STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Transcription SRD5A1 SRD5A1 DHT DHT SRD5A1->DHT Testosterone Testosterone Testosterone->SRD5A1 EuojaponineD This compound EuojaponineD->pAKT EuojaponineD->pSTAT3 EuojaponineD->pERK EuojaponineD->SRD5A1

Multi-target signaling pathways modulated by this compound.

References

Application Notes and Protocols for Evaluating the Anti-proliferative Effect of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a novel natural product with putative anti-cancer properties. A thorough evaluation of its anti-proliferative effects is a critical first step in its development as a potential therapeutic agent. These application notes provide a comprehensive set of protocols to characterize the anti-proliferative activity of this compound in cancer cell lines. The described assays will enable researchers to determine its potency, effects on cell cycle progression and colony formation, and to elucidate the underlying molecular mechanisms of action.

I. Assessment of Cytotoxicity and Cell Viability

The initial evaluation of this compound involves determining its cytotoxic and anti-proliferative effects on cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[1][2][3][4][5]

A. MTT Assay Protocol

This protocol is designed to measure the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[5]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2][3]

    • Incubate the plate for 4 hours at 37°C.[3][5]

  • Formazan (B1609692) Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2][4]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

B. Data Presentation: MTT Assay

Summarize the IC₅₀ values for this compound against various cancer cell lines at different time points in a table for easy comparison.

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HeLa ValueValueValue
MCF-7 ValueValueValue
A549 ValueValueValue

II. Evaluation of Long-Term Anti-proliferative Effects

The colony formation assay, or clonogenic assay, is an in vitro method to assess the ability of a single cell to grow into a colony.[6] It is a valuable tool for evaluating the long-term effects of a compound on cell proliferation and survival.[6]

A. Colony Formation Assay Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.

    • Change the medium containing the compound every 2-3 days.

  • Colony Fixation and Staining:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 20 minutes at room temperature.[6]

    • Remove the fixation solution and wash the wells with PBS.

    • Stain the colonies by adding 1 mL of staining solution to each well and incubating for 5-10 minutes at room temperature.[6]

  • Colony Counting:

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

Data Analysis:

The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:

B. Data Presentation: Colony Formation Assay

Present the surviving fraction of cancer cells treated with different concentrations of this compound in a table.

Concentration of this compound (µM)Surviving Fraction
0 (Control) 1.00
Concentration 1 Value
Concentration 2 Value
Concentration 3 Value

III. Cell Cycle Analysis

To understand how this compound inhibits cell proliferation, it is essential to investigate its effects on the cell cycle. Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique for this purpose.[7][8][9][10]

A. Flow Cytometry Protocol for Cell Cycle Analysis

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% cold ethanol[8][9][10]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[7][9]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[11]

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[9][11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo). A sub-G1 peak can indicate the presence of apoptotic cells.[7]

B. Data Presentation: Cell Cycle Analysis

Tabulate the percentage of cells in each phase of the cell cycle after treatment with this compound.

Treatment% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Control ValueValueValueValue
This compound (Conc. 1) ValueValueValueValue
This compound (Conc. 2) ValueValueValueValue

IV. Investigation of Molecular Mechanisms

To delve deeper into the mechanism of action, Western blotting can be employed to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis.[12][13][14]

A. Western Blot Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, pro-caspase-3, cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described previously.

    • Lyse the cells with RIPA buffer and collect the total protein lysate.

    • Quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software and normalize to the loading control. Compare the expression levels of target proteins in treated cells to the control cells.

B. Data Presentation: Western Blot Analysis

Present the relative protein expression levels in a table.

ProteinControlThis compound (Conc. 1)This compound (Conc. 2)
Cyclin D1 1.0ValueValue
CDK4 1.0ValueValue
p21 1.0ValueValue
Cleaved Caspase-3 1.0ValueValue
Cleaved PARP 1.0ValueValue

V. Visualization of Workflows and Signaling Pathways

A. Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_proliferation Long-Term Proliferation cluster_cell_cycle Cell Cycle Analysis cluster_mechanism Mechanism of Action MTT_assay MTT Assay IC50 Determine IC50 MTT_assay->IC50 Colony_assay Colony Formation Assay Surviving_fraction Calculate Surviving Fraction Colony_assay->Surviving_fraction Flow_cytometry Flow Cytometry (PI Staining) Cell_cycle_distribution Analyze Cell Cycle Distribution Flow_cytometry->Cell_cycle_distribution Western_blot Western Blot Protein_expression Analyze Protein Expression Western_blot->Protein_expression Euojaponine_D This compound Euojaponine_D->MTT_assay Euojaponine_D->Colony_assay Euojaponine_D->Flow_cytometry Euojaponine_D->Western_blot

Caption: Experimental workflow for evaluating the anti-proliferative effect of this compound.

B. Hypothetical Signaling Pathway of this compound Action

Based on the common mechanisms of natural anti-cancer compounds, this compound might induce cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Euojaponine_D This compound Cyclin_CDK Cyclin D1 / CDK4 Euojaponine_D->Cyclin_CDK Downregulates p21_p27 p21 / p27 Euojaponine_D->p21_p27 Upregulates Bax Bax Euojaponine_D->Bax Upregulates Bcl2 Bcl-2 Euojaponine_D->Bcl2 Downregulates G1_S_transition G1/S Transition Cyclin_CDK->G1_S_transition p21_p27->Cyclin_CDK Cell_Cycle_Arrest G1 Phase Arrest G1_S_transition->Cell_Cycle_Arrest Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cell cycle arrest and apoptosis.

Disclaimer: This document provides a generalized set of protocols. Specific experimental conditions, such as cell seeding densities, compound concentrations, and incubation times, may need to be optimized for the specific cancer cell lines and the properties of this compound.

References

Application Notes and Protocols: Quercetin in Combination Therapy with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific scientific literature was found for "Euojaponine D." Therefore, to fulfill the request for detailed Application Notes and Protocols, the well-researched natural flavonoid, Quercetin (B1663063), has been used as a representative compound in combination with the standard chemotherapeutic agent, Cisplatin (B142131). The provided data, pathways, and protocols are based on published studies of Quercetin and Cisplatin combination therapy.

Application Notes

Introduction

Quercetin, a flavonoid widely distributed in fruits and vegetables, has demonstrated anticancer properties by modulating cell proliferation, survival, and differentiation.[1] Cisplatin is a first-line chemotherapeutic agent used in the treatment of various cancers; however, its efficacy can be limited by drug resistance and significant side effects.[2] Combination therapy involving natural compounds like Quercetin with standard chemotherapeutics such as Cisplatin is a promising strategy to enhance antitumor effects, overcome resistance, and potentially reduce chemotherapy-associated toxicities.[1][2][3] Studies have shown that Quercetin can sensitize cancer cells to Cisplatin, leading to a synergistic cytotoxic effect.[4][5]

Mechanism of Synergistic Action

The synergistic anticancer effect of Quercetin and Cisplatin is attributed to the modulation of multiple cellular signaling pathways that regulate apoptosis (programmed cell death) and cell cycle progression.

1. Induction of Apoptosis: Quercetin enhances Cisplatin-induced apoptosis through both the intrinsic and extrinsic pathways.[1] A key mechanism involves the inhibition of the NF-κB signaling pathway.[1][6]

  • Inhibition of NF-κB Pathway: Quercetin has been shown to inhibit the phosphorylation of Akt and IKKβ, which are upstream activators of NF-κB.[1] This suppression of NF-κB activation leads to the downregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (xIAP) and members of the Bcl-2 family (e.g., Bcl-2 and Bcl-xL).[1]

  • Modulation of Bcl-2 Family Proteins: The combination treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Activation of Caspases: The release of cytochrome c initiates the caspase cascade. The combination of Quercetin and Cisplatin activates initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[1]

2. Cell Cycle Arrest: The combination of Quercetin and Cisplatin can induce cell cycle arrest, preventing cancer cells from proliferating.[9][10] Quercetin has been observed to cause an accumulation of cells in the S phase of the cell cycle.[10] This effect is partly mediated by the upregulation of p16, a cyclin-dependent kinase inhibitor.[9]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the combination of Quercetin and Cisplatin.

Table 1: In Vitro Cytotoxicity of Quercetin and Cisplatin

Cell LineCancer TypeIC50 Quercetin (µM)IC50 Cisplatin (µM)IC50 CombinationReference
HeLaCervical Cancer30 (24h)~1515 µM Quercetin + 10 µM Cisplatin (synergistic)[11][12]
SiHaCervical Cancer50 (48h)~1525 µM Quercetin + 12 µM Cisplatin (synergistic)[11][12]
143BOsteosarcomaNot specified6.124.21 (with 5 µM Quercetin)[13]
OVCA 433Ovarian Cancer0.01 - 2.50.01 - 2.5 µg/mlSynergistic[4]
HepG2Hepatocellular Carcinoma5010Synergistic[9]
HK1Nasopharyngeal Carcinoma~30~5Synergistic[14]
C666-1Nasopharyngeal Carcinoma~40~7.5Synergistic[14]

Table 2: In Vivo Efficacy of Quercetin and Cisplatin Combination

Animal ModelCancer TypeTreatment GroupsKey FindingsReference
BALB/c nude mice with Tca-8113 xenograftsOral Squamous Cell CarcinomaQuercetin (50 mg/kg), Cisplatin (2 mg/kg), CombinationCombination treatment significantly inhibited tumor growth compared to single agents.[1]
EMT6 breast tumor-bearing miceBreast CancerQuercetin, Cisplatin, CombinationTumor volume in the combination group was 54% lower than in the Cisplatin-only group. Combination also reduced Cisplatin-induced renal toxicity.[3]
Mice with T24 or UMUC bladder cancer xenograftsBladder CancerQuercetin (50 mg/kg), Cisplatin (5 or 10 mg/kg), CombinationCombination treatment acted synergistically to inhibit tumor growth and increase survival.[15]

Table 3: Synergism Analysis

Cell LineCancer TypeCombination Index (CI)Dose Reduction Index (DRI)InterpretationReference
HeLaCervical Cancer< 1Not specifiedSynergism[12]
SiHaCervical Cancer< 1Not specifiedSynergism[12]
HK1Nasopharyngeal Carcinoma< 1> 1Synergism, allows for Cisplatin dose reduction.[14]
C666-1Nasopharyngeal Carcinoma< 1> 1Synergism, allows for Cisplatin dose reduction.[14]

A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A DRI value > 1 indicates a favorable dose reduction for the corresponding drug.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Quercetin Quercetin Akt Akt Quercetin->Akt Inhibits Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage IKK IKKβ Akt->IKK NFkB_complex IκBα-NF-κB IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB Bcl2 Bcl-2 / xIAP NFkB->Bcl2 Promotes transcription Bax Bax CytoC Cytochrome c Bax->CytoC Promotes release Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Bcl2->Bax Inhibits CytoC->Apoptosome DNA_damage->Bax

Caption: Signaling pathway of Quercetin and Cisplatin synergy.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treat with Quercetin, Cisplatin, and Combination Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Apoptosis Markers Treatment->Western_Blot Data_Analysis Data Analysis (Synergy Calculation) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Xenograft Animal Model Data_Analysis->Animal_Model Inform In Vivo Design Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation InVivo_Treatment Administer Treatments Tumor_Implantation->InVivo_Treatment Monitoring Monitor Tumor Growth and Animal Health InVivo_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for combination therapy evaluation.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic cytotoxicity of Quercetin and Cisplatin.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quercetin (stock solution in DMSO)

  • Cisplatin (stock solution in saline or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16][17]

  • Drug Preparation: Prepare serial dilutions of Quercetin and Cisplatin in culture medium. For combination studies, prepare solutions with a fixed ratio of the two drugs or a matrix of varying concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations) at various concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a control.[18]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC50 values for each drug and the combination using dose-response curve analysis software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[12][18]

Protocol 2: Apoptosis Analysis by Western Blotting

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The detection of cleaved forms of Caspase-3 (p17 subunit) and PARP (89 kDa fragment) are indicative of apoptosis.[19]

Protocol 3: In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of Quercetin and Cisplatin combination therapy in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells for injection (e.g., Tca-8113, EMT6)

  • Quercetin and Cisplatin formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[1]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to different treatment groups (e.g., Vehicle control, Quercetin alone, Cisplatin alone, Quercetin + Cisplatin).[1]

  • Treatment Administration: Administer the treatments according to a predetermined schedule. For example, Quercetin (e.g., 50 mg/kg) may be given daily via intraperitoneal (i.p.) injection, while Cisplatin (e.g., 2 mg/kg) may be given less frequently (e.g., three times a week, i.p.).[1]

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.

  • Analysis:

    • Excise the tumors and measure their final weight.

    • Compare the average tumor volume and weight between the treatment groups to assess efficacy.

    • Tumor tissue can be collected for further analysis, such as Western blotting for apoptosis markers or immunohistochemistry.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Euojaponine D Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Euojaponine D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to achieving a high yield of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when isolating this compound?

A1: Low yields of this compound can typically be attributed to one or more of the following factors:

  • Low Natural Abundance: The concentration of this compound in the source material, such as Euonymus japonica, may be inherently low and can vary based on factors like the geographical origin, time of harvest, and storage conditions of the plant material.[1][2]

  • Suboptimal Extraction Parameters: The efficiency of the extraction process is highly dependent on the choice of solvent, temperature, pH, and extraction time.[1] An unoptimized protocol can leave a significant amount of the target compound in the plant matrix.

  • Compound Degradation: Alkaloids can be sensitive to heat, light, and extreme pH levels.[1][2] Prolonged exposure to harsh conditions during extraction and purification can lead to the degradation of this compound.

  • Inefficient Purification: Significant losses can occur during chromatographic purification steps.[1] This can be due to irreversible adsorption to the stationary phase, co-elution with impurities, or degradation on the column.[2]

Q2: Which extraction techniques are recommended for improving the yield of this compound?

A2: While traditional methods like maceration and Soxhlet extraction are used, modern techniques are often more efficient for complex alkaloids like this compound. Ultrasound-Assisted Extraction (UAE) is a highly recommended alternative. UAE can enhance extraction efficiency by disrupting plant cell walls, often requiring shorter extraction times and lower temperatures, which helps to preserve thermolabile compounds.[3][4]

Q3: How critical is the quality of the starting plant material?

A3: The quality of the source material is a critical determinant of the final yield. The concentration of alkaloids can differ based on the specific part of the plant used, its maturity, and how it was dried and stored.[1] Proper handling, including protection from heat and light, is essential to prevent the degradation of this compound before extraction even begins.[1]

Q4: What general class of compound is this compound?

A4: this compound is classified as an alkaloid.[5] Alkaloids are a diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.[3]

Troubleshooting Guide

This guide addresses specific problems that may arise during the isolation of this compound, leading to a lower than expected yield.

Problem Potential Cause Suggested Solution
Low concentration of this compound in the crude extract. Inadequate cell lysis of the plant material.Ensure the plant material is ground into a fine and uniform powder to maximize the surface area for solvent penetration.
Inefficient extraction solvent.The polarity of the extraction solvent is crucial. For alkaloids, methanol (B129727) or ethanol (B145695) are often effective.[2] Experiment with solvent mixtures, such as methanol-chloroform or ethanol-water, to optimize the solubility of this compound.
Suboptimal extraction conditions.Optimize parameters such as temperature and time. For heat-sensitive alkaloids, consider methods like Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures (e.g., 30-60°C).
Significant loss of product during liquid-liquid partitioning. Formation of a stable emulsion.Emulsions can trap the target compound. To break an emulsion, try adding a saturated NaCl solution or a small amount of a different organic solvent.
Incorrect pH of the aqueous phase.The extraction of alkaloids is highly pH-dependent.[1] Maintain the optimal pH at each step to ensure the alkaloid is in the desired form (salt or free base) for efficient partitioning.
Poor separation and recovery during column chromatography. Irreversible adsorption of this compound to the stationary phase.This can be an issue with highly polar compounds on silica (B1680970) gel. Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography.
Degradation of the compound on the column.If the stationary phase is acidic or basic, it could degrade sensitive alkaloids. Use a neutral stationary phase or add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds on silica) to the mobile phase.
Incorrect mobile phase composition.A suboptimal mobile phase will result in poor separation. A gradient elution, where the solvent polarity is gradually changed, can improve the resolution of complex mixtures.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general framework for the extraction of this compound using UAE. Optimization of specific parameters may be required.

1. Preparation of Plant Material:

  • Dry the source plant material (e.g., powdered leaves or stems of Euonymus japonica) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure:

  • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
  • Add 100 mL of the extraction solvent (e.g., 80% ethanol in water).
  • Place the flask in an ultrasonic bath.
  • Sonication should be carried out at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 45 minutes).[4]
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 50 mL of 2% hydrochloric acid.
  • Wash the acidic solution with 50 mL of ethyl acetate (B1210297) three times to remove neutral and acidic impurities. Discard the organic layers.
  • Adjust the pH of the aqueous layer to approximately 9-10 with a 10% ammonium (B1175870) hydroxide (B78521) solution.
  • Extract the alkaline solution with 50 mL of chloroform (B151607) three times.
  • Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.

Visualizing the Workflow

Diagram 1: General Workflow for this compound Isolation

A Plant Material Preparation (Drying and Grinding) B Ultrasound-Assisted Extraction (e.g., 80% Ethanol) A->B C Filtration and Concentration B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Crude Alkaloid Fraction E->F G Chromatographic Purification (e.g., Column Chromatography) F->G H Pure this compound G->H

Caption: A generalized workflow for the isolation of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

A Low Final Yield of this compound B Check Crude Extract Yield A->B C Low Crude Yield B->C D Optimize Extraction - Solvent - Temperature - Time C->D Yes E Adequate Crude Yield C->E No F Analyze Purification Steps E->F G Loss during Partitioning? F->G H Adjust pH Break Emulsions G->H Yes I Loss during Chromatography? G->I No J Change Stationary/Mobile Phase Check for Degradation I->J Yes

Caption: A decision tree for troubleshooting low yields of this compound.

References

Technical Support Center: Optimizing In Vivo Dosage of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical process of optimizing the dosage of novel natural compounds, specifically focusing on alkaloids and flavonoids, for in vivo animal models. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Where do I begin when selecting a starting dose for a novel natural compound with no prior in vivo data?

A1: Establishing a starting dose for a novel compound requires a cautious and methodical approach. Due to the absence of specific in vivo data for many novel natural products, a recommended strategy involves a thorough literature review of structurally similar compounds. For instance, if working with a new alkaloid, researching related compounds like berberine (B55584) or protopine (B1679745) can provide a potential starting range. A conservative approach is to initiate a dose-escalation study at a very low dose (e.g., 0.1-1 mg/kg) to determine the Maximum Tolerated Dose (MTD).

Q2: My natural compound exhibits poor aqueous solubility. How can I effectively formulate it for in vivo administration?

A2: Poor solubility is a frequent challenge with natural compounds. It is crucial to test a panel of biocompatible solvents and surfactants. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycol (PEG), or Tween 80. Sonication or gentle heating can also aid in dissolution. For oral administration, formulations in oil-based vehicles like corn oil or sesame oil can be considered. It is imperative to ensure the final concentration of any solubilizing agent is non-toxic to the animals.

Q3: I am observing high variability in responses between animals in the same treatment group. What are the potential causes and solutions?

A3: High variability can obscure the true effect of a compound. Several factors can contribute to this issue:

  • Inconsistent Dosing: Ensure precise and consistent administration techniques. For oral gavage, proper technique is crucial to avoid accidental administration into the lungs.

  • Biological Variability: Inherent biological differences between individual animals can be a factor. Increasing the number of animals per group can enhance statistical power. Ensure that animals are age- and sex-matched.

  • Formulation Instability: The compound may not be stable in the chosen vehicle over time. Prepare fresh formulations for each dosing day or validate the stability of the formulation for the intended duration of use.

Q4: My compound is not showing the expected efficacy in vivo, even at what I believe to be a high dose. What troubleshooting steps should I take?

A4: A lack of efficacy can be due to several factors. Consider the following:

  • Poor Bioavailability: The compound may not be well-absorbed or may be rapidly metabolized. Consider alternative routes of administration (e.g., intraperitoneal injection instead of oral gavage) to bypass first-pass metabolism.

  • Pharmacokinetics: Conduct pharmacokinetic (PK) studies to determine the concentration of the compound in plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Dose and Frequency: The dose or dosing frequency may be insufficient. A dose-response study is essential to determine the optimal dosing regimen.

Q5: I've observed acute toxicity or adverse events in animals at what I considered a low dose. How should I proceed?

A5: The safety of the animals is paramount.

  • Immediate Action: Cease administration at that dose level immediately.

  • Dose Adjustment: Significantly reduce the starting dose in the next cohort of animals.

  • Close Monitoring: Observe the animals closely for specific signs of toxicity to identify the affected organ systems. This can include monitoring body weight, food and water intake, and behavioral changes.

  • Vehicle Toxicity: Run a vehicle-only control group to rule out any toxic effects from the formulation itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Formulation Poor solubility in the chosen vehicle.Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG 400, Tween 80). Gentle warming or sonication may also help. Prepare fresh formulations before each use.
Injection Site Leakage (IP Injection) Needle gauge is too large; Injection volume is too high; Improper injection technique.Use a smaller gauge needle (e.g., 27-30G for mice). Ensure the injection volume is appropriate for the animal's size. Withdraw the needle slowly after injection.
Signs of Toxicity (e.g., >15% weight loss, lethargy) The dose is too high; Vehicle toxicity; Off-target effects.Reduce the dosage. Decrease the frequency of administration. Run a vehicle-only control group to assess vehicle toxicity.
Lack of Efficacy Insufficient dose or dosing frequency; Poor bioavailability; The animal model is resistant.Increase the dose or frequency of administration. Consider a different route of administration. Confirm that the target pathway is active in your animal model.
Inconsistent Results Variation in compound formulation; Inconsistent dosing technique; Animal-to-animal variation.Ensure the formulation is homogenous. Standardize the administration procedure. Increase the number of animals per group.

Quantitative Data Summary

The following tables provide a summary of in vivo dosage and toxicity data for representative flavonoid and alkaloid compounds to serve as a starting point for experimental design.

Table 1: In Vivo Dosage and Toxicity of Selected Flavonoids

Compound Animal Model Route of Administration Dose Range (Efficacy) Toxicity Data (LD50 or MTD) Reference
Quercetin (B1663063) MouseOral10 - 100 mg/kg/dayOral LD50 > 160 mg/kg. Doses up to 250 mg/kg in the diet for 98 days showed no toxicity.[1][2][3][1][2][3]
Apigenin MouseOral, IP25 - 150 mg/kg/dayGenerally considered safe, with no significant adverse effects reported even at high doses in animal studies.[4][5][4][5]
Fisetin Human (colorectal cancer patients)Oral100 mg/dayWell-tolerated in human studies at this dose.[[“]]
Soy Isoflavones Human (postmenopausal women)Oral50 mg/dayGenerally recognized as safe.[[“]]

Table 2: In Vivo Dosage and Toxicity of Selected Alkaloids

Compound Animal Model Route of Administration Dose Range (Efficacy) Toxicity Data (LD50 or MTD) Reference
Berberine Rat, MouseOral50 - 150 mg/kg/dayOral LD50 in mice not established due to absorption limits. Safe oral dose in rats is 20.8 g/kg.[7][8][7][8]
Morphine RatSubcutaneous75 mg pelletsPlasma elimination half-life of 8.3 hours after pellet removal.[9]
Cryptopine N/AN/AN/ANo established in vivo data. A conservative starting dose of 0.1-1 mg/kg is recommended for initial studies.[9]

Detailed Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 animals per group.

  • Compound Formulation: Prepare the compound in a suitable vehicle, ensuring it is fully dissolved or forms a homogenous suspension.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of increasing doses (e.g., 3-fold or 5-fold increments).

  • Administration: Administer the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, abnormal posture).

    • Record body weight at least three times a week.

    • At the end of the study (typically 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is generally defined as the highest dose that does not cause significant toxicity, such as more than a 15-20% loss in body weight or mortality.[10][11][12]

Protocol 2: Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib. Mark this length on the needle.

  • Procedure:

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.

    • Gently pass the needle down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and try again.

    • Administer the substance slowly and smoothly.

    • Withdraw the needle gently in the same path it was inserted.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.[13][14][15][16][17]

Protocol 3: Intraperitoneal (IP) Injection in Rats
  • Animal Restraint: Restrain the rat securely, exposing the abdomen. The two-person technique is often preferred for safety and stability.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, which is located in the lower left quadrant.

  • Procedure:

    • Use an appropriately sized needle (e.g., 23-25 gauge).

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn into the syringe.

    • Inject the substance slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.[18][19][20][21][22]

Signaling Pathway and Workflow Diagrams

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Flavonoids Flavonoids Flavonoids->PI3K Inhibit Flavonoids->Akt Inhibit Flavonoids->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.

MAPK_Signaling_Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Activate Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Alkaloids Alkaloids Alkaloids->Raf Inhibit Alkaloids->MEK Inhibit

Caption: MAPK signaling pathway and potential points of inhibition by alkaloids.

InVivo_Dosage_Optimization_Workflow start Start: Novel Natural Compound lit_review Literature Review: Similar Compounds start->lit_review formulation Formulation Development lit_review->formulation mtd_study MTD Study formulation->mtd_study dose_selection Dose Selection for Efficacy Study mtd_study->dose_selection efficacy_study In Vivo Efficacy Study dose_selection->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies efficacy_study->pk_pd_study If needed data_analysis Data Analysis & Interpretation efficacy_study->data_analysis pk_pd_study->dose_selection Refine Dose end End: Optimized Dosage data_analysis->end

Caption: Experimental workflow for in vivo dosage optimization of a novel compound.

References

Troubleshooting Euojaponine D instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Euojaponine D in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to what class of compounds does it belong?

This compound is a sesquiterpene alkaloid isolated from Euonymus japonica.[1][2] It belongs to the broader class of sesquiterpenoids, which are known for their diverse biological activities.[3]

Q2: I am seeing a loss of my compound over time in my aqueous solution. Is this compound known to be unstable?

While specific stability data for this compound is limited, sesquiterpene lactones, a related class of compounds, are known to be susceptible to degradation in solution, particularly in aqueous media.[4][5] The presence of functional groups like the lactone ring can make them prone to hydrolysis.

Q3: What are the primary factors that can affect the stability of this compound in solution?

Based on studies of similar compounds, the main factors influencing stability are likely to be pH, temperature, and the type of solvent used.[6] Exposure to light and the presence of oxidative or reactive species in the solution could also contribute to degradation.

Q4: In what types of solvents is this compound soluble?

This compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] When preparing stock solutions, using these anhydrous organic solvents is recommended to minimize initial degradation.

Troubleshooting Guide

Issue: Inconsistent results in my bioassays.

Q: I'm observing variable results in my cell-based assays when using the same stock solution of this compound. What could be the cause?

A: Inconsistent results can often be attributed to the degradation of this compound after it has been diluted into your aqueous assay medium. The change in pH and the presence of water can initiate degradation, leading to a decrease in the effective concentration of the active compound over the course of the experiment.

Recommendations:

  • Minimize time in aqueous solution: Prepare fresh dilutions of this compound in your assay medium immediately before each experiment.

  • pH considerations: If your assay allows, consider buffering the medium to a slightly acidic pH (around 5.5-6.5), as sesquiterpene lactones have been shown to be more stable under these conditions.[6]

  • Temperature control: Perform your experiments at a consistent and controlled temperature. If possible, keep your diluted solutions on ice before adding them to the assay plate.

Issue: Loss of compound activity upon storage.

Q: My stock solution of this compound in DMSO seems to be losing its effectiveness over time, even when stored at -20°C. Why is this happening?

A: While DMSO is a good solvent for initial solubilization, it can absorb atmospheric moisture over time, which may lead to slow degradation of the compound. Additionally, frequent freeze-thaw cycles can introduce moisture and accelerate degradation.

Recommendations:

  • Aliquot stock solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Use anhydrous solvents: Ensure you are using high-purity, anhydrous DMSO for your stock solutions.

  • Storage conditions: For long-term storage, consider storing the aliquots under an inert gas like argon or nitrogen and protecting them from light.

Data Summary: Expected Stability of Sesquiterpenoid Lactones

The following table summarizes the expected stability of sesquiterpenoid lactones, like this compound, under various conditions based on published literature on this class of compounds. This data is intended as a guideline, and specific stability should be confirmed experimentally for this compound.

Condition Parameter Expected Stability Recommendation
pH pH 5.5HighBuffer aqueous solutions to a slightly acidic pH if the experiment allows.
pH 7.4Moderate to LowMinimize exposure time; prepare fresh solutions.[6]
pH > 8.0LowAvoid basic conditions as they can catalyze lactone hydrolysis.
Temperature 4°CHighStore stock and working solutions at low temperatures.
25°C (Room Temp)ModerateAvoid leaving solutions at room temperature for extended periods.[6]
37°CLowFor cell culture experiments, be aware of accelerated degradation.[6]
Solvent Anhydrous DMSO, EthanolHighUse for preparing and storing stock solutions.
Aqueous BuffersLow to ModerateUse for final dilutions immediately before use.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, acetate buffer for pH 5.5)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

Methodology:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

  • Prepare test solutions: Dilute the stock solution into the different aqueous buffers you wish to test (e.g., pH 5.5 and pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubate samples: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-point analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.

  • HPLC analysis: Immediately inject the aliquot into the HPLC system.

    • Use a suitable mobile phase gradient to achieve good separation of the parent this compound peak from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound versus time for each condition to determine its stability profile.

Visualizations

TroubleshootingWorkflow cluster_dilution Dilution Factors start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) start->check_stock prepare_fresh_stock Prepare Fresh Stock in Anhydrous Solvent check_stock->prepare_fresh_stock If stock is old or compromised check_dilution Evaluate Dilution Protocol check_stock->check_dilution If stock is OK prepare_fresh_stock->check_dilution solvent Aqueous vs. Organic Solvent check_dilution->solvent ph pH of Diluent check_dilution->ph temp Temperature during Dilution check_dilution->temp time_delay Time Between Dilution and Assay run_stability_assay Run HPLC Stability Assay (See Protocol) time_delay->run_stability_assay optimize_protocol Optimize Experimental Protocol (e.g., use fresh dilutions, buffer pH) run_stability_assay->optimize_protocol

Caption: Troubleshooting workflow for this compound instability.

DegradationPathway cluster_conditions Influencing Conditions EuojaponineD This compound (with intact lactone ring) Hydrolysis Hydrolysis (catalyzed by H₂O, OH⁻) EuojaponineD->Hydrolysis DegradationProduct Inactive Product (opened lactone ring) Hydrolysis->DegradationProduct High_pH High pH (≥ 7.4) High_Temp High Temperature (≥ 25°C)

Caption: Hypothesized degradation pathway for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Euojaponine D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Euojaponine D, a sesquiterpenoid alkaloid isolated from Euonymus japonica. Given the limited publicly available data on the specific biological activities of this compound, this guide combines established principles of small molecule pharmacology with hypothetical scenarios and data to offer a practical framework for its investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using a novel compound like this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to a variety of issues in experimental settings, including misleading data, cellular toxicity, and the misinterpretation of the compound's mechanism of action. For a novel compound like this compound, where the on-target and off-target profiles are not well-characterized, it is crucial to proactively assess and minimize these effects to ensure the validity of your research findings.

Q2: What are the initial steps I should take to proactively minimize off-target effects before starting my experiments with this compound?

A2: Before initiating extensive experiments, a thorough characterization of this compound is recommended. This includes:

  • Purity and Identity Confirmation: Ensure the purity and structural integrity of your this compound sample using analytical techniques such as HPLC, mass spectrometry, and NMR.

  • Dose-Response Curves: Perform dose-response studies to determine the optimal concentration range for your desired on-target effect. Off-target effects are often more pronounced at higher concentrations.

  • Solubility and Stability: Verify the solubility and stability of this compound in your cell culture medium to avoid issues with precipitation or degradation that can lead to inconsistent results.

  • Literature Review: Although specific data on this compound is scarce, review literature on related sesquiterpenoid alkaloids to anticipate potential biological activities and off-target interactions.

Q3: How can I distinguish between a true on-target effect and an off-target phenotype in my cell culture experiments?

A3: Distinguishing on-target from off-target effects is a critical step in validating your findings. Key strategies include:

  • Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same pathway or protein recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the proposed target of this compound. If the resulting phenotype mimics that of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: If this compound inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cells from the compound's effects.

  • Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to its intended target within the cell.

Troubleshooting Guides

Problem 1: I am observing significant cytotoxicity at concentrations where I expect to see a specific on-target effect.

Possible Cause: The observed cytotoxicity could be an off-target effect of this compound, unrelated to its intended mechanism of action.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50) and Efficacious Concentration (EC50): Perform parallel dose-response experiments to determine the concentration of this compound that causes 50% cell death (CC50) and the concentration that produces the desired on-target effect (EC50). A small therapeutic window (ratio of CC50 to EC50) suggests that off-target cytotoxicity may be a confounding factor.

    Assay Parameter Hypothetical Value (µM)
    Cell Viability (MTT Assay)CC5015
    On-Target Activity (e.g., NF-κB Reporter Assay)EC505
    Therapeutic Window (CC50/EC50) 3
  • Investigate Mechanisms of Cell Death: Use assays to determine the mode of cell death (e.g., apoptosis vs. necrosis). This can provide clues about potential off-target pathways being affected.

  • Mitochondrial Toxicity Assay: Assess mitochondrial function using assays like the JC-1 assay for mitochondrial membrane potential. Off-target mitochondrial toxicity is a common cause of drug-induced cytotoxicity.

    This compound (µM) Mitochondrial Membrane Potential (% of Control)
    0 (Vehicle)100
    195
    580
    1055
    2020
Problem 2: My results with this compound are inconsistent across different experiments or cell lines.

Possible Cause: Inconsistency can arise from variations in experimental conditions or cell line-specific off-target effects.

Troubleshooting Steps:

  • Standardize Experimental Protocols: Ensure consistency in cell density, passage number, media composition, and treatment duration.

  • Confirm Target Expression: Verify that the intended target of this compound is expressed at comparable levels across the different cell lines used in your experiments.

  • Off-Target Profiling: If resources permit, perform off-target screening against a panel of common off-targets (e.g., kinases, GPCRs). This can reveal cell line-specific off-target interactions.

    Target This compound Binding Affinity (Ki, µM)
    On-Target (Hypothetical: IKKβ) 0.5
    Off-Target Kinase 1> 50
    Off-Target Kinase 28
    Off-Target GPCR 1> 50

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration at which this compound exhibits cytotoxic effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intracellular target.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a saturating concentration and incubate to allow for target binding.

  • Harvesting: Harvest the cells and wash with PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Lysis: Lyse the cells using a suitable method (e.g., three freeze-thaw cycles).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.

Mandatory Visualizations

on_target_pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degradation This compound This compound This compound->IKK Complex NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression

Caption: Hypothetical on-target pathway of this compound inhibiting the NF-κB signaling cascade.

off_target_workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Conclusion Unexpected Phenotype or Cytotoxicity Unexpected Phenotype or Cytotoxicity Dose-Response Analysis Dose-Response Analysis Unexpected Phenotype or Cytotoxicity->Dose-Response Analysis Target Engagement (CETSA) Target Engagement (CETSA) Dose-Response Analysis->Target Engagement (CETSA) Genetic Validation (siRNA/CRISPR) Genetic Validation (siRNA/CRISPR) Target Engagement (CETSA)->Genetic Validation (siRNA/CRISPR) Off-Target Profiling Off-Target Profiling Genetic Validation (siRNA/CRISPR)->Off-Target Profiling On-Target Effect Confirmed On-Target Effect Confirmed Off-Target Profiling->On-Target Effect Confirmed Off-Target Effect Identified Off-Target Effect Identified Off-Target Profiling->Off-Target Effect Identified

Caption: General workflow for investigating suspected off-target effects of a small molecule.

cetsa_workflow Treat cells with Vehicle or this compound Treat cells with Vehicle or this compound Harvest and lyse cells Harvest and lyse cells Treat cells with Vehicle or this compound->Harvest and lyse cells Heat lysate across a temperature gradient Heat lysate across a temperature gradient Harvest and lyse cells->Heat lysate across a temperature gradient Centrifuge to separate soluble and aggregated proteins Centrifuge to separate soluble and aggregated proteins Heat lysate across a temperature gradient->Centrifuge to separate soluble and aggregated proteins Quantify soluble target protein (Western Blot/ELISA) Quantify soluble target protein (Western Blot/ELISA) Centrifuge to separate soluble and aggregated proteins->Quantify soluble target protein (Western Blot/ELISA) Plot soluble protein vs. temperature to generate melting curve Plot soluble protein vs. temperature to generate melting curve Quantify soluble target protein (Western Blot/ELISA)->Plot soluble protein vs. temperature to generate melting curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Technical Support Center: Enhancing the Resolution of Euojaponine D in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Euojaponine D. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the resolution of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties relevant to RP-HPLC?

This compound is a complex sesquiterpenoid alkaloid.[1] Understanding its chemical properties is crucial for developing a successful RP-HPLC method.

PropertyValue/InformationSignificance for RP-HPLC
Chemical Family Sesquiterpenoid Alkaloid[1]As a basic compound, it may exhibit peak tailing due to interactions with residual silanols on the stationary phase. Mobile phase pH will be a critical parameter.
Molecular Formula C₄₁H₄₇NO₁₇The high number of oxygen atoms suggests a relatively polar nature for a terpenoid, influencing its retention on a reverse-phase column.
Molecular Weight 825.80 g/mol A high molecular weight can sometimes lead to broader peaks.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.This information is vital for preparing a suitable sample solvent. The injection solvent should be compatible with the mobile phase to avoid peak distortion.

Q2: I am seeing poor resolution between this compound and an impurity. What are the first steps to improve it?

Poor resolution is a common issue and can be addressed by systematically optimizing the three key factors that govern separation in HPLC: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .

A logical workflow for troubleshooting poor resolution is outlined below:

Troubleshooting_Poor_Resolution Start Poor Resolution Observed Adjust_k Optimize Retention Factor (k) Adjust organic solvent % Start->Adjust_k Adjust_alpha Optimize Selectivity (α) Change organic solvent type, mobile phase pH, or column chemistry Adjust_k->Adjust_alpha If resolution is still poor End Resolution Enhanced Adjust_k->End If resolution is now acceptable Adjust_N Optimize Efficiency (N) Use a longer column, smaller particle size, or optimize flow rate Adjust_alpha->Adjust_N For fine-tuning Adjust_alpha->End If resolution is now acceptable Adjust_N->End

Caption: A step-by-step workflow for troubleshooting poor peak resolution in HPLC.

Q3: My this compound peak is tailing. What causes this and how can I fix it?

Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.

Here are some strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Since this compound is an alkaloid, the pH of the mobile phase will significantly impact its ionization state and peak shape. Operating at a low pH (e.g., < 3) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte. Conversely, at a high pH (e.g., > 8), the alkaloid may be in its neutral form, reducing interactions. Ensure your column is stable at the chosen pH.

  • Use of a Mobile Phase Additive: Incorporating a small amount of a basic modifier, like triethylamine (B128534) (TEA), can mask the active silanol sites and improve peak symmetry. A typical concentration is 0.1% (v/v) in the aqueous portion of the mobile phase.

  • Column Selection: Employ a column with end-capping or a sterically protected stationary phase designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.

The diagram below illustrates how a mobile phase modifier can reduce peak tailing.

Peak_Tailing_Mitigation cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Analyte Protonated this compound (+) Silanol Ionized Silanol Group (-) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte2 Protonated this compound (+) Silanol2 Ionized Silanol Group (-) TEA Protonated TEA (+) TEA->Silanol2 Masks Silanol Site

Caption: Mechanism of peak tailing reduction using a mobile phase modifier.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Resolution - Inappropriate mobile phase strength.- Suboptimal mobile phase selectivity.- Low column efficiency.- Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention factor (k) and improve separation.- Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. This can significantly alter selectivity (α).- Modify Mobile Phase pH: For an alkaloid like this compound, small changes in pH can drastically alter selectivity. Experiment with a pH range of 3-7, ensuring column stability.- Change Column: Use a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to achieve a different selectivity.- Increase Column Efficiency: Use a longer column or a column with smaller particles (UHPLC). Optimize the flow rate.
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Incompatible sample solvent.- Add a Mobile Phase Modifier: Add 0.1% triethylamine (TEA) or formic acid to the aqueous mobile phase.- Adjust Mobile Phase pH: Operate at a low pH (2.5-3.5) or a high pH (8-10), depending on column stability.- Reduce Sample Concentration: Dilute the sample to avoid overloading the column.- Use a Weaker Sample Solvent: Dissolve the sample in a solvent weaker than the initial mobile phase.
Peak Broadening - High extra-column volume.- Column contamination or degradation.- Suboptimal flow rate.- Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector.- Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column.- Optimize Flow Rate: Perform a flow rate optimization study to find the van Deemter minimum for your column and analyte.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Pump malfunction.- Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.- Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.- Check Pump Performance: Perform pump maintenance as needed.

Experimental Protocols

Recommended Starting Conditions for Method Development for this compound

This protocol provides a robust starting point for developing a separation method for this compound. Further optimization will likely be required.

ParameterRecommended ConditionRationale/Notes
HPLC System Gradient-capable HPLC or UHPLC system with a UV/PDA detectorA gradient is necessary for complex samples containing compounds with a range of polarities.
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, < 3 µm particle sizeA standard C18 column is a good starting point. Smaller particle sizes will provide higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to improve peak shape for the basic alkaloid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better resolution for complex mixtures of natural products.
Gradient Program Start with a shallow gradient (e.g., 10-50% B over 20 min)A scouting gradient will help to determine the approximate elution time of this compound and other components.
Flow Rate 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Adjust based on column dimensions and particle size to optimize efficiency.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but be mindful of potential analyte degradation.
Detection Wavelength 210-280 nm (scan with PDA)The exact maximum absorbance wavelength for this compound may need to be determined using a PDA detector.
Injection Volume 1-10 µLStart with a low injection volume to avoid column overload.
Sample Preparation Dissolve this compound in a solvent compatible with the initial mobile phase (e.g., 10% Acetonitrile in water). Filter through a 0.22 µm syringe filter.The sample solvent should be weaker than the mobile phase to prevent peak distortion.

Forced Degradation Study Protocol

To understand the stability of this compound and ensure the stability-indicating nature of the HPLC method, a forced degradation study is recommended.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.
Thermal Degradation Expose solid this compound to 80°C for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure to each stress condition, the samples should be neutralized (if necessary), diluted, and analyzed by the developed HPLC method to observe any degradation products.

References

Addressing challenges in the scale-up synthesis of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a total synthesis for Euojaponine D has not been published in peer-reviewed literature. The following technical support guide is a predictive resource based on the complex structure of this compound and established synthetic routes for structurally related dihydro-β-agarofuran sesquiterpenoids. This guide is intended to help researchers anticipate and address potential challenges in a hypothetical scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the scale-up synthesis of this compound?

A1: The scale-up synthesis of this compound, a highly oxygenated and stereochemically complex sesquiterpene alkaloid, presents several significant challenges:

  • Stereocontrol: The molecule contains numerous contiguous stereocenters. Establishing the correct relative and absolute stereochemistry on a large scale, particularly for the core tricyclic system, will be difficult.

  • Protecting Group Strategy: With multiple hydroxyl groups of varying reactivity, a robust and orthogonal protecting group strategy is critical. The addition and removal of these groups over a multi-step synthesis can significantly impact overall yield.[1][2]

  • Late-Stage Modifications: The introduction of multiple acetate (B1210297) and benzoate (B1203000) esters, as well as the formation of the complex macrocyclic ester linkage containing a pyridine (B92270) moiety, are likely to be low-yielding and require extensive optimization.

  • Purification: Intermediates are expected to be high molecular weight, polar compounds, making chromatographic purification challenging and costly at scale. Crystallization of key intermediates should be prioritized.

  • Reagent Cost and Safety: A lengthy synthetic route will likely involve expensive reagents and catalysts. Some steps may require hazardous reagents, necessitating specialized equipment and handling procedures for large-scale reactions.

Q2: What general strategies are recommended for the synthesis of the dihydro-β-agarofuran core of this compound?

A2: Based on syntheses of related natural products like (–)-isocelorbicol and (–)-euonyminol, successful strategies often involve:

  • Diels-Alder Cycloaddition: A [4+2] cycloaddition can be employed to rapidly construct the decalin system.[3]

  • Intramolecular Aldol or Michael Reactions: These reactions can be used to form one of the rings of the tricyclic core.

  • Epoxidation and Ring-Opening Cascades: Stereoselective epoxidation followed by an acid-catalyzed cascade cyclization can furnish the agarofuran skeleton.[3]

Q3: How can I improve the stereoselectivity of key reactions?

A3: Improving stereoselectivity on a larger scale may involve:

  • Catalyst Screening: For asymmetric reactions, screen a variety of chiral catalysts and ligands.

  • Solvent and Temperature Effects: Systematically study the effect of solvent polarity and reaction temperature, as these can have a profound impact on diastereoselectivity.

  • Substrate Control: The use of bulky protecting groups can influence the facial selectivity of approaching reagents.

Troubleshooting Guide

Part 1: Synthesis of the Dihydro-β-agarofuran Core
Problem Possible Cause(s) Suggested Solution(s)
Low yield in the initial Diels-Alder reaction to form the decalin system. 1. Poor thermal stability of the diene or dienophile. 2. Reversibility of the reaction at high temperatures. 3. Steric hindrance.1. Optimize reaction temperature and time; consider using a high-pressure reactor. 2. Employ a Lewis acid catalyst to lower the activation energy (see Table 1). 3. Redesign the diene or dienophile to reduce steric clash.
Poor diastereoselectivity in the formation of the tricyclic core. 1. Low facial selectivity in a key cyclization step. 2. Epimerization of stereocenters under reaction or workup conditions.1. Screen different solvents and counter-ions for chelation control. 2. Use chiral auxiliaries or catalysts to direct the stereochemical outcome. 3. Ensure neutral or buffered workup conditions to prevent epimerization.
Failure of the intramolecular epoxide-opening cascade. 1. Incorrect stereochemistry of the epoxide precursor. 2. Unfavorable conformation for cyclization. 3. Use of an inappropriate acid catalyst.1. Verify the stereochemistry of the epoxide using spectroscopic methods (e.g., NOESY). 2. Modify the substrate to favor the required reactive conformation. 3. Screen a panel of Brønsted and Lewis acids of varying strengths.
Part 2: Functionalization and Late-Stage Modifications
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in selective protection/deprotection of hydroxyl groups. 1. Similar reactivity of multiple hydroxyl groups. 2. Incomplete deprotection leading to a mixture of products. 3. Protecting group migration.1. Employ an orthogonal protecting group strategy (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, acetals).[1][4] 2. Use enzyme-catalyzed selective acylation or deacylation. 3. For deprotection, carefully titrate reagents and monitor by TLC/LC-MS to avoid over-reaction.
Low yield during late-stage esterification reactions. 1. Steric hindrance around the hydroxyl groups. 2. Low reactivity of the carboxylic acid partner. 3. Side reactions, such as elimination or rearrangement.1. Use highly reactive acylating agents (e.g., acid chlorides, mixed anhydrides) with a non-nucleophilic base. 2. Employ coupling reagents like DCC/DMAP, EDC, or HATU. 3. Conduct the reaction at low temperatures to minimize side reactions.
Challenges in the macrocyclization to form the pyridine-containing ring. 1. High dilution conditions are difficult to maintain at scale. 2. Intermolecular side reactions leading to oligomerization. 3. Ring strain in the macrocyclic product.1. Use a syringe pump for the slow addition of the linear precursor to a large volume of refluxing solvent (pseudo-high dilution). 2. Screen different macrocyclization protocols (e.g., Yamaguchi, Shiina macrolactonization). 3. Perform computational modeling to assess the conformational preferences of the linear precursor.

Quantitative Data Summary

Table 1: Hypothetical Optimization of a Key Diels-Alder Cycloaddition

EntryLewis Acid (1.1 eq.)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1NoneToluene (B28343)11024453:1
2ZnCl₂Toluene8018625:1
3Et₂AlClCH₂Cl₂-78 to 01285>20:1
4Sc(OTf)₃CH₂Cl₂-78 to 0127815:1

Table 2: Hypothetical Comparison of Macrolactonization Conditions

EntryMethodReagent(s)Concentration (mM)Yield (%)Dimer:Monomer Ratio
1Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP1351:1.5
2Shiina2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)1551:4
3MitsunobuDIAD, PPh₃1201:1

Experimental Protocols (Hypothetical)

Protocol 1: Stereoselective Dihydroxylation of a Late-Stage Intermediate

To a solution of the enone intermediate (1.0 eq) in a 1:1 mixture of t-BuOH and water (0.1 M) at room temperature is added AD-mix-β (1.4 g per g of enone) and methanesulfonamide (B31651) (1.1 eq). The heterogeneous mixture is stirred vigorously at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched by the addition of solid sodium sulfite (B76179) (1.5 g per g of enone) and stirred for an additional hour. The mixture is then extracted with ethyl acetate (3 x V). The combined organic layers are washed with 2M NaOH and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography or recrystallization.

Protocol 2: Yamaguchi Macrolactonization

A solution of the seco-acid (1.0 eq) in anhydrous THF (to make a 0.1 M solution) is prepared. To this solution is added triethylamine (B128534) (3.0 eq). The mixture is stirred for 10 minutes at room temperature, followed by the addition of 2,4,6-trichlorobenzoyl chloride (1.5 eq). The reaction is stirred for 4 hours at room temperature. In a separate flask, a solution of DMAP (7.0 eq) in anhydrous toluene is heated to reflux. The previously prepared mixed anhydride solution is added dropwise via syringe pump to the refluxing toluene solution over a period of 8-12 hours. After the addition is complete, the reaction is refluxed for an additional 2 hours. The mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated NaHCO₃ solution, 1M HCl, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to isolate the desired macrolactone.

Visualizations

experimental_workflow cluster_core Part 1: Core Synthesis cluster_functionalization Part 2: Functionalization cluster_endgame Part 3: Endgame A Starting Material (e.g., Chiral Pool Terpene) B Diels-Alder Cycloaddition A->B C Ring-Closing Reaction B->C D Stereoselective Oxidations C->D E Tricyclic Core (Dihydro-agarofuran) D->E F Protecting Group Manipulation E->F G Installation of Hydroxyl Groups F->G H Polyol Intermediate G->H I Selective Esterifications H->I J Macrocyclization Precursor I->J K Macrolactonization J->K L Final Deprotection K->L M This compound L->M

Caption: Hypothetical workflow for the total synthesis of this compound.

troubleshooting_logic A Low Yield in Cyclization Step B Possible Causes A->B C1 Steric Hindrance B->C1 C2 Poor Reagent Activity B->C2 C3 Side Reactions B->C3 S1 Solutions S1a Modify Substrate (Less Bulky PG) C1->S1a S1b Screen Catalysts & Solvents C2->S1b S1c Optimize Temperature & Concentration C3->S1c

Caption: Troubleshooting logic for addressing low-yield reactions.

References

Technical Support Center: Euojaponine D Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data on the interference of Euojaponine D in biochemical assays is not extensively documented in publicly available literature. This guide provides a framework for identifying and mitigating potential assay interference based on common mechanisms observed with novel natural products. This compound is used as a representative example to illustrate these principles.

Frequently Asked Questions (FAQs)

Q1: My primary screen indicates that this compound is active. How can I determine if this is a genuine result or an artifact of assay interference?

A1: It is essential to conduct a series of counter-screens and secondary assays to exclude common artifacts. Many natural products contain substructures known as Pan-Assay Interference Compounds (PAINS) that can produce false-positive results.[1] You should consider the possibility of non-specific activity through mechanisms such as compound aggregation, reactivity with assay components, or inherent properties of the compound like fluorescence.

Q2: What are the most prevalent mechanisms of assay interference for natural product compounds like this compound?

A2: Natural products can interfere with assays in several ways, including:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[2][3]

  • Chemical Reactivity: Compounds with reactive functional groups can covalently modify proteins or other assay components. This is particularly common with natural products containing phenols and quinones, which can be redox-active.[3][4]

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based assays, causing artificially high or low signals.[5][6][7]

  • Metal Chelation: Compounds capable of chelating metals can inactivate metalloenzymes.[4][8]

Q3: this compound shows activity across multiple, unrelated assays. What could be the cause?

A3: This phenomenon, often termed "promiscuous inhibition" or being a "frequent hitter," strongly suggests assay interference.[3] The likely cause is a non-specific mechanism such as compound aggregation or the presence of a PAINS scaffold.[3] Such compounds are sometimes referred to as Invalid Metabolic Panaceas (IMPs) when they are natural products that appear to have a broad range of biological activities which are later identified as artifacts.

Q4: How can I proactively design my assays to minimize interference from natural products?

A4: Careful assay design can significantly reduce the impact of interfering compounds. Key strategies include:

  • Inclusion of Detergents: Adding a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent the formation of compound aggregates.[3]

  • Addition of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can mitigate interference.

  • Use of Control Compounds: Incorporate known aggregators and PAINS in your assay development to assess your assay's susceptibility to these interference types.

  • Orthogonal Assays: Confirm primary hits using a secondary, orthogonal assay with a different detection method or principle.[3]

Troubleshooting Guides

Issue 1: Suspected False-Positive Due to Compound Aggregation

If you suspect a hit from your screen is a false positive caused by aggregation, follow this troubleshooting workflow.

Experimental Protocol: Detergent-Based Disaggregation Assay

Objective: To determine if the observed inhibitory activity of this compound is dependent on aggregation.

Methodology:

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound in both conditions. A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.[3]

Data Presentation: Hypothetical IC50 Values for this compound
ConditionThis compound IC50 (µM)Interpretation
Standard Buffer5.2Apparent potent inhibition
Buffer + 0.01% Triton X-10085.7> 10-fold increase in IC50, strong evidence for aggregation-based inhibition[3]

Visualization: Workflow for Diagnosing Aggregation-Based Interference

G cluster_0 Troubleshooting Compound Aggregation start Initial Hit Observed prep_buffers Prepare Buffers: 1. Standard Buffer 2. Buffer + 0.01% Triton X-100 start->prep_buffers run_assay Run Dose-Response Assay in both buffer conditions prep_buffers->run_assay analyze Calculate and Compare IC50 Values run_assay->analyze conclusion1 > 10-fold IC50 shift Strong evidence of aggregation analyze->conclusion1 Significant Shift conclusion2 < 2-fold IC50 shift Aggregation unlikely analyze->conclusion2 No Significant Shift conclusion3 2-10-fold IC50 shift Possible aggregation, further investigation needed analyze->conclusion3 Moderate Shift

Caption: Workflow to diagnose aggregation-based assay interference.

Issue 2: Suspected False-Positive Due to Chemical Reactivity

Natural products can contain reactive electrophiles or redox-active moieties that interfere with assays. Phenolic and quinone-like structures are common culprits.[3]

Experimental Protocol: Thiol Reactivity Assay

Objective: To determine if this compound is a thiol-reactive electrophile or a redox cycler.

Methodology:

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any reducing agent and one containing 1 mM dithiothreitol (DTT).

  • Compound Dilution: Prepare serial dilutions of this compound in both buffers.

  • Run Assay: Initiate the reaction and measure the activity as you would in your standard protocol.

  • Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests the compound may be a thiol-reactive electrophile or a redox cycler.

Data Presentation: Hypothetical IC50 Values for this compound
ConditionThis compound IC50 (µM)Interpretation
Standard Buffer7.8Apparent potent inhibition
Buffer + 1 mM DTT55.2> 5-fold increase, high likelihood of thiol reactivity or redox interference[3]
Issue 3: Suspected Optical Interference

Colored or fluorescent compounds can directly interfere with the assay readout.

Experimental Protocol: Spectral Interference Scan

Objective: To determine if this compound has intrinsic absorbance or fluorescence at the assay wavelengths.

Methodology:

  • Prepare Samples: Prepare a solution of this compound in the assay buffer at the highest concentration used in the assay.

  • Absorbance Scan: Scan the absorbance of the solution across the UV-Visible spectrum, paying close attention to the excitation and emission wavelengths of your assay fluorophore or the detection wavelength of your colorimetric product.

  • Fluorescence Scan: Excite the compound solution at the assay's excitation wavelength and scan the emission spectrum. Also, scan the excitation spectrum while monitoring at the assay's emission wavelength.

  • Data Analysis: Significant absorbance or fluorescence at the assay wavelengths indicates a high potential for optical interference.

Visualization: General Pathways of Non-Specific Assay Interference

G cluster_1 Mechanisms of Assay Interference by Novel Natural Products compound This compound aggregation Compound Aggregation compound->aggregation reactivity Chemical Reactivity (Redox, Covalent Modification) compound->reactivity optical Optical Interference (Absorbance/Fluorescence) compound->optical chelation Metal Chelation compound->chelation false_positive False-Positive Result aggregation->false_positive Non-specific Inhibition reactivity->false_positive Protein/Reagent Modification optical->false_positive Signal Quenching/Inflation chelation->false_positive Metalloenzyme Inactivation

Caption: Potential pathways of non-specific assay interference.

References

Technical Support Center: Optimizing Cell Viability Assays with Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Euojaponine D" is limited in publicly available scientific literature. Therefore, this guide provides a general framework for optimizing cell viability assays when working with novel natural products, which may possess properties that interfere with common assay methods. The principles and troubleshooting steps outlined here are broadly applicable to compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: My initial MTT assay with this compound shows an unexpected increase in cell viability at high concentrations. Is this a real effect?

A1: Not necessarily. This is a common artifact observed with certain natural products.[1][2][3] Plant extracts and their purified compounds, especially those with antioxidant properties, can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product in a cell-free environment.[4][5][6] This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal that artificially inflates the viability reading. It is crucial to perform a cell-free control experiment to test for this interference.[1][6]

Q2: The wells containing this compound are colored. How can I be sure my colorimetric assay results are accurate?

A2: The intrinsic color of a test compound can interfere with absorbance-based assays (e.g., MTT, XTT, SRB). To correct for this, you must include a "compound-only" background control. This involves preparing parallel wells with the same concentrations of this compound in culture medium, but without cells. The absorbance reading from these wells should be subtracted from the readings of your experimental wells (cells + compound).[6] If the background absorbance is very high, consider switching to a non-colorimetric method, such as a fluorescence-based or luminescence-based assay.[6]

Q3: How do I test if this compound is directly reacting with my MTT or XTT reagent?

A3: You can perform a simple cell-free assay.[1][5] Add this compound at the same concentrations you are testing to cell culture medium in a 96-well plate (without cells). Then, add the MTT or XTT reagent and incubate for the same duration as your main experiment. If a color change occurs, it indicates a direct chemical reaction between the compound and the assay reagent.[5] This result would suggest that an alternative assay is needed for accurate viability assessment.

Q4: Which cell viability assay is least likely to be affected by interference from a novel natural product?

A4: Luminescence-based assays, such as the CellTiter-Glo® assay which measures ATP levels, are often considered more reliable and less susceptible to interference from colored or reducing compounds.[3][7][8] ATP is a direct indicator of metabolically active cells, and since the readout is light emission rather than absorbance, compound color is not a factor.[9] However, no assay is completely immune to interference. It is always best practice to validate your chosen assay with appropriate controls.[10] An alternative is the LDH cytotoxicity assay, which measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[11][12][13][14] This assay measures cytotoxicity rather than viability and is a good orthogonal method to confirm results.

Q5: this compound is not dissolving well in my culture medium. What is the best way to prepare my stock solution?

A5: Poor solubility is a common issue with natural compounds.[6] The standard practice is to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[6] This stock can then be diluted into the culture medium for your experiments. It is critical to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) as DMSO itself can be toxic to cells. Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO used in your compound dilutions.[6]

Troubleshooting Guide

This guide addresses common problems encountered when assessing cell viability in the presence of a novel compound like this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly high viability at high compound concentrations 1. Direct reduction of assay reagent: The compound may have intrinsic reducing potential (e.g., antioxidant activity) that converts the assay substrate (MTT, XTT, resazurin) to its colored/fluorescent product.[1][4][5] 2. Compound Precipitation: Precipitated compound can scatter light, leading to artificially high absorbance readings.[6]1. Perform a cell-free control: Add the compound and assay reagent to media without cells. If color develops, the compound is interfering directly.[1][5] 2. Switch to a non-redox-based assay: Use an ATP-based assay (e.g., CellTiter-Glo®)[3][8] or an LDH release assay.[11][12] 3. Microscopic Inspection: Visually inspect wells for any precipitate.[6] Improve solubility if needed.
High background absorbance in compound-treated wells (before adding assay reagent) 1. Intrinsic color of the compound: The natural color of this compound may absorb light at the same wavelength as the assay readout. 2. Compound precipitation: As above, precipitates can scatter light.[6]1. Use a "compound-only" blank: For each concentration of your compound, set up a parallel well without cells. Subtract this background absorbance from your experimental wells.[6] 2. Consider alternative assays: If background is too high, use a fluorescence or luminescence-based assay.[6]
Low or inconsistent readings across replicates 1. Poor compound solubility/precipitation: Inconsistent dissolution leads to variable concentrations across wells. 2. Cell plating inconsistency: Uneven cell numbers at the start of the experiment. 3. Bubbles in wells: Bubbles can interfere with the light path during absorbance readings.[15]1. Improve solubility: Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and mixes well in the media.[6] 2. Optimize cell seeding: Ensure a homogenous cell suspension and careful pipetting. Allow cells to adhere and distribute evenly before adding the compound. 3. Check plates before reading: Ensure there are no bubbles. If present, they can sometimes be dislodged by gently tapping the plate.[15]
Bell-shaped dose-response curve Compound Aggregation: At higher concentrations, some organic molecules can form aggregates or colloids that may sequester the active compound, reducing its effective concentration and apparent cytotoxicity.[16]1. Microscopic Examination: Check for signs of aggregation at high concentrations. 2. Improve Solubility: Test different solubilization methods or lower the highest concentration tested. 3. Consider the mechanism: This could be a true biological effect, but aggregation is a common artifact to rule out first.[16]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with Interference Controls

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Plate Setup: Design your plate layout to include:

    • Untreated Controls: Cells with medium only.

    • Vehicle Controls: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Experimental Wells: Cells treated with serial dilutions of this compound.

    • Compound Background Controls: Wells with medium and serial dilutions of this compound, but no cells.

    • Media Blank: Wells with culture medium only.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the appropriate treatment solution to each well according to your plate layout.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[17]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract non-specific background signals.

Data Analysis:

  • Subtract the absorbance of the media blank from all readings.

  • For each compound concentration, subtract the average absorbance of the corresponding "Compound Background Control" from the average absorbance of the "Experimental Wells". This corrects for compound color and direct MTT reduction.

  • Calculate percent viability relative to the vehicle control:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

Visualizations

Troubleshooting Workflow for Unexpected Viability Results

This diagram outlines the logical steps a researcher should take when encountering unexpected results, such as an apparent increase in viability, when testing a novel compound.

G start Unexpected Viability Result (e.g., Viability > 100%) check_color Is the compound colored in the media? start->check_color check_precipitate Is there visible precipitate in the wells? check_color->check_precipitate run_cell_free Perform Cell-Free Assay: Compound + Media + Assay Reagent check_color->run_cell_free Yes check_precipitate->run_cell_free No improve_sol Action: Improve Solubility (e.g., optimize solvent, sonicate) check_precipitate->improve_sol Yes color_change Does color/signal develop in the cell-free assay? run_cell_free->color_change interference Conclusion: Direct Assay Interference (e.g., chemical reduction of reagent) color_change->interference Yes no_interference Conclusion: No Direct Interference. Re-evaluate biological hypothesis. color_change->no_interference No subtract_bg Action: Subtract Compound-Only Background Absorbance improve_sol->start Re-test switch_assay Action: Switch to an Orthogonal Assay Method (e.g., ATP or LDH-based) interference->switch_assay

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Comparison of Common Cell Viability Assay Principles

This diagram illustrates the fundamental principles of three common types of viability/cytotoxicity assays and highlights where a compound like this compound might interfere.

G cluster_mtt MTT / XTT Assay (Metabolic Activity) cluster_atp ATP Assay (Energy Status) cluster_ldh LDH Assay (Membrane Integrity) mtt_cell Viable Cell (Mitochondrial Dehydrogenases) mtt_product Formazan (Purple, Insoluble/Soluble) mtt_cell->mtt_product mtt_reagent MTT / XTT (Yellow, Soluble) mtt_reagent->mtt_cell mtt_readout Measure Absorbance mtt_product->mtt_readout atp_cell Viable Cell atp_lysis Lysis Reagent (Luciferase/Luciferin) atp_cell->atp_lysis atp_product ATP Release -> Light atp_lysis->atp_product atp_readout Measure Luminescence atp_product->atp_readout ldh_cell Dead/Dying Cell (Compromised Membrane) ldh_release LDH Release (into media) ldh_cell->ldh_release ldh_product Enzymatic Reaction -> Color ldh_release->ldh_product ldh_readout Measure Absorbance ldh_product->ldh_readout compound This compound (Potential Reducing Agent) compound->mtt_reagent Potential Interference: Direct Reduction

Caption: Principles of common viability assays and potential interference.

References

Refinement of Euojaponine D extraction to remove interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Euojaponine D Purification

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting support for the extraction and refinement of this compound from plant sources, focusing on the removal of common interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied? A1: this compound is a sesquiterpenoid pyridine (B92270) alkaloid, a class of complex natural products known for their diverse and significant biological activities, including anti-inflammatory, insecticidal, and anti-HIV properties. These compounds are of great interest in drug discovery and development.[1] this compound is typically isolated from plants of the Celastraceae family, such as Euonymus japonicus.

Q2: What are the primary challenges in extracting this compound? A2: The primary challenges include its low concentration in the plant matrix, the co-extraction of a large number of interfering compounds, and the presence of structurally similar alkaloids. Key interferents include pigments (especially chlorophyll (B73375) from leaves), lipids, waxes, tannins, and flavonoids, which can complicate purification and reduce final yield.

Q3: What is the general strategy for purifying sesquiterpenoid pyridine alkaloids? A3: A multi-step strategy is typically employed. It begins with a crude solvent extraction from the plant material, followed by an acid-base liquid-liquid extraction to selectively isolate the total alkaloid fraction. This crude alkaloid mixture is then subjected to one or more stages of column chromatography, such as reversed-phase (ODS) chromatography, followed by final purification using preparative High-Performance Liquid Chromatography (HPLC).[1]

Q4: Can this protocol be adapted for other similar alkaloids? A4: Yes. The methodologies described here are based on established principles for the isolation of sesquiterpenoid pyridine alkaloids. With minor modifications to solvent systems and chromatographic gradients, these protocols can be adapted for the purification of other alkaloids from the same class.

Troubleshooting Guide

Issue 1: The crude extract is dark green and viscous, indicating high chlorophyll and lipid content.

  • Question: My initial ethanolic extract from Euonymus japonicus leaves is very dark green and oily. How can I remove these pigments and lipids before proceeding?

  • Answer: This is a common issue caused by the high solubility of chlorophyll and lipids in ethanol (B145695).[2] To address this, you should perform a defatting and depigmentation step. After evaporating the ethanol from your crude extract, redissolve the residue in an acidic aqueous solution (e.g., 2% HCl). Then, perform a liquid-liquid extraction by washing this aqueous solution repeatedly with a non-polar solvent like n-hexane. The lipids and chlorophyll will partition into the hexane (B92381) layer, which can be discarded.[3][4] The desired alkaloids will remain in the aqueous phase as their protonated salts.

Issue 2: The total alkaloid extract shows low purity and multiple spots on a TLC plate.

  • Question: After performing the acid-base extraction, my total alkaloid (TA) fraction is still a complex mixture. What is the next step for cleanup?

  • Answer: This is expected, as the TA fraction contains all the basic compounds from the extract. The next step is preparative column chromatography. A common and effective method is to use a reversed-phase column (e.g., ODS or C18). By eluting the column with a gradient of increasing organic solvent (like methanol (B129727) or acetonitrile (B52724) in water), you can separate the alkaloids based on polarity.[1] Collect fractions and monitor them by TLC or HPLC to pool those containing this compound.

Issue 3: HPLC purification results in poor separation of the target peak from other alkaloids.

  • Question: During preparative HPLC, the peak for this compound is co-eluting with another peak. How can I improve the resolution?

  • Answer: Poor resolution between structurally similar alkaloids is a frequent challenge.[5] To improve separation, you can:

    • Optimize the Mobile Phase: Modify the solvent gradient to be shallower, slowing down the elution. You can also try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa).

    • Adjust the pH: Adding a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can alter the ionization state of the alkaloids and improve peak shape and selectivity.[6]

    • Change the Stationary Phase: If resolution is still poor, consider using a column with a different selectivity, such as a phenyl-hexyl or cyano-propyl stationary phase.

Issue 4: The final yield of pure this compound is very low.

  • Question: After the complete purification workflow, my final yield is much lower than expected. What are the potential causes?

  • Answer: Low yield can result from losses at multiple stages. Key areas to investigate are:

    • Incomplete Initial Extraction: Ensure the plant material is finely powdered and the extraction time is sufficient.

    • Losses During Partitioning: Emulsions during liquid-liquid extraction can trap material. Ensure complete phase separation. Also, verify the pH is correct at each step to ensure alkaloids are in the desired phase.

    • Degradation: Some alkaloids can be sensitive to heat or prolonged exposure to strong acids/bases. Minimize heating during solvent evaporation and avoid lengthy storage of intermediates.

    • Irreversible Adsorption: Highly active sites on silica (B1680970) gel (if used in normal-phase chromatography) can lead to irreversible binding. Using a reversed-phase column is often preferable.

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning for Total Alkaloids (TA)
  • Preparation: Air-dry and pulverize the plant material (e.g., leaves and stems of Euonymus japonicus).

  • Initial Extraction:

    • Macerate the powdered plant material (1 kg) in 95% ethanol (8 L) at room temperature for 24 hours. Repeat this process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Defatting and Depigmentation:

    • Suspend the crude residue in 1 L of 2% hydrochloric acid (HCl).

    • Extract this acidic solution with n-hexane (3 x 1 L) in a separatory funnel to remove chlorophyll, fats, and other non-polar compounds. Discard the n-hexane layers.[3][4]

  • Alkaloid Isolation:

    • Adjust the pH of the remaining aqueous layer to 9-10 with ammonium hydroxide (B78521) solution.

    • Extract the basified solution with chloroform (B151607) (CHCl₃) or ethyl acetate (EtOAc) (4 x 1 L). The free-base alkaloids will move into the organic layer.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure. This yields the Total Alkaloid (TA) fraction.[1]

Protocol 2: Chromatographic Purification of this compound
  • Primary Fractionation (ODS Column Chromatography):

    • Dissolve the TA fraction (e.g., 10 g) in a minimal amount of methanol.

    • Load the sample onto an ODS (Octadecylsilane) column.

    • Elute the column using a stepwise gradient of methanol in water (e.g., starting from 30:70 and increasing to 100:0 v/v).[1]

    • Collect fractions (e.g., 250 mL each) and monitor by TLC, visualizing with Dragendorff's reagent or under UV light.

    • Combine fractions that show a promising profile for containing this compound.

  • Final Purification (Preparative HPLC):

    • Further purify the combined fractions using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A linear gradient of acetonitrile (Solvent B) in water containing 0.1% formic acid (Solvent A).

    • Gradient Example: Start at 20% B, increase to 60% B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Collect the peak corresponding to the retention time of this compound, evaporate the solvent, and perform analytical HPLC to confirm purity.

Data Presentation

The following table presents representative data for a typical extraction and purification process, generalized from protocols for similar alkaloids. Actual values will vary based on plant material quality and experimental conditions.

Purification Stage Starting Material (g) Fraction Mass (g) Estimated Purity (%) Typical Yield (%)
Dried Plant Material1000-<0.1100
Crude Ethanolic Extract100085~18.5
Total Alkaloid (TA) Fraction851.0~150.1
ODS Column Fraction Pool1.00.15~600.015
Pure this compound (Post-HPLC)0.150.025>980.0025

Visualizations

Workflow and Decision Diagrams

ExtractionWorkflow cluster_start Preparation cluster_extract Crude Extraction cluster_partition Acid-Base Purification cluster_chrom Chromatography Plant 1. Dried, Powdered Euonymus japonicus Ethanol 2. Maceration in 95% Ethanol Plant->Ethanol Evap1 3. Evaporation Ethanol->Evap1 Crude Crude Residue Evap1->Crude Acidify 4. Dissolve in 2% HCl Crude->Acidify HexWash 5. Wash with n-Hexane Acidify->HexWash Removes Chlorophyll, Lipids, Waxes Basify 6. Basify to pH 9-10 HexWash->Basify CHCl3 7. Extract with Chloroform Basify->CHCl3 Evap2 8. Evaporation CHCl3->Evap2 TA Total Alkaloid (TA) Fraction Evap2->TA ODS 9. ODS Column (MeOH/H2O Gradient) TA->ODS HPLC 10. Preparative HPLC (C18, ACN/H2O Gradient) ODS->HPLC Semi-pure fractions Pure Pure this compound HPLC->Pure

Caption: Overall workflow for this compound extraction and purification.

TroubleshootingTree Start Problem: Low Purity / High Interference Q_Color Is the extract dark green? Start->Q_Color Sol_Hexane Solution: Perform n-hexane wash of the acidic aqueous extract. Q_Color->Sol_Hexane Yes Q_TLC Does TLC of TA fraction show many overlapping spots? Q_Color->Q_TLC No Sol_Hexane->Q_TLC Sol_ODS Solution: Use gradient ODS chromatography for initial fractionation. Q_TLC->Sol_ODS Yes Q_HPLC Are HPLC peaks poorly resolved? Q_TLC->Q_HPLC No Sol_ODS->Q_HPLC Sol_HPLC Solution: 1. Optimize gradient (make it shallower). 2. Adjust mobile phase pH. 3. Try a different column chemistry. Q_HPLC->Sol_HPLC Yes End Purity Improved Q_HPLC->End No Sol_HPLC->End

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in Euojaponine D Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Euojaponine D bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the assessment of this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound that I should be testing for?

A1: this compound is a sesquiterpenoid alkaloid isolated from Euonymus japonica. While specific research on this compound is limited, related compounds from the same plant and class have demonstrated potential anti-cancer and anti-inflammatory properties. Therefore, initial bioactivity screening often focuses on cytotoxicity against cancer cell lines and assays to measure inflammatory responses.

Q2: Which basic assays are recommended for initial screening of this compound's bioactivity?

A2: For a preliminary assessment of this compound's anti-cancer potential, cell viability and apoptosis assays are recommended. Commonly used assays include the MTT or CCK-8 assay for cell viability and the Annexin V-FITC/PI apoptosis assay for detecting programmed cell death.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For cell-based assays, it is crucial to use a solvent that is compatible with the cell culture and to use a final concentration that is not toxic to the cells. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, but the final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound to ensure its stability?

A4: As with most natural products, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it as a solid at -20°C. Once dissolved in a solvent, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter during your experiments with this compound.

Inconsistent Results in Cell Viability Assays (MTT/CCK-8)

Issue 1: High variability between replicate wells.

  • Potential Cause:

    • Uneven cell seeding.

    • "Edge effect" in 96-well plates where outer wells evaporate more quickly.

    • Inaccurate pipetting of this compound or assay reagents.

    • Precipitation of this compound in the culture medium.

  • Recommended Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension frequently while plating.

    • Avoid using the outermost wells of the 96-well plate; instead, fill them with sterile PBS or media to maintain humidity.

    • Calibrate pipettes regularly and use a consistent pipetting technique.

    • Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilization method.

Issue 2: No dose-dependent effect on cell viability observed.

  • Potential Cause:

    • The concentration range of this compound tested is too narrow or not in the effective range for the specific cell line.

    • The incubation time is not optimal to observe a cytotoxic effect.

    • This compound may not be cytotoxic to the chosen cell line.

  • Recommended Solution:

    • Test a wider range of this compound concentrations, including both lower and higher doses.

    • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

    • Include a positive control (a compound known to be toxic to the cell line) to ensure the assay is working correctly.

Issue 3: Absorbance values are too low or too high.

  • Potential Cause:

    • Too few or too many cells were seeded.

    • Incorrect incubation time with the MTT or CCK-8 reagent.

    • Incomplete solubilization of formazan (B1609692) crystals (in MTT assay).

  • Recommended Solution:

    • Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase at the time of the assay.

    • Follow the manufacturer's protocol for the recommended incubation time with the assay reagent.

    • For the MTT assay, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the steps for detecting apoptosis by flow cytometry.

  • Cell Treatment: Culture cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48hPositive Control (e.g., Doxorubicin) IC50 (µM) after 48h
A549 (Lung Cancer)25.30.8
MCF-7 (Breast Cancer)15.80.5
HeLa (Cervical Cancer)32.11.2

Note: These are example values and will vary depending on experimental conditions.

Visualizations

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_euojaponine_d Add this compound overnight_incubation->add_euojaponine_d incubate_treatment Incubate (24-72h) add_euojaponine_d->incubate_treatment add_mtt_cck8 Add MTT/CCK-8 Reagent incubate_treatment->add_mtt_cck8 incubate_assay Incubate (1-4h) add_mtt_cck8->incubate_assay add_solubilizer Add Solubilizer (MTT) incubate_assay->add_solubilizer read_absorbance Read Absorbance incubate_assay->read_absorbance CCK-8 add_solubilizer->read_absorbance

Caption: Workflow for MTT/CCK-8 Cell Viability Assay.

experimental_workflow_apoptosis cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis culture_cells Culture Cells treat_cells Treat with this compound culture_cells->treat_cells collect_cells Collect Cells treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_annexin_pi Add Annexin V-FITC & PI resuspend_buffer->add_annexin_pi incubate_stain Incubate (15 min) add_annexin_pi->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry

Caption: Workflow for Annexin V-FITC/PI Apoptosis Assay.

apoptosis_signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Modulation caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress cellular_stress->bcl2_family mito_release Mitochondrial Release (Cytochrome c) bcl2_family->mito_release apoptosome Apoptosome Formation mito_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General Apoptosis Signaling Pathways.

References

Technical Support Center: Euojaponine D Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited published data on the long-term stability and specific degradation pathways of Euojaponine D. The following troubleshooting guide, frequently asked questions (FAQs), and protocols are based on the chemical structure of this compound, general knowledge of sesquiterpenoid pyridine (B92270) alkaloids, and best practices for the storage of complex natural products. The provided information should be used as a guideline for establishing your own internal stability studies.

Troubleshooting Guide: Common Issues with this compound Long-Term Storage

This guide addresses potential problems researchers may encounter when storing this compound for extended periods.

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency or Activity in Bioassays Chemical Degradation: this compound possesses multiple ester functional groups that are susceptible to hydrolysis. The pyridine ring may also be prone to photodegradation.Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed container, protected from light. • Solvent Choice: If stored in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, ethanol). Avoid aqueous or protic solvents for long-term storage. • pH Control: Avoid acidic or basic conditions, which can catalyze hydrolysis. If working with buffered solutions, prepare them fresh for each experiment. • Perform Analytical Checks: Use HPLC or LC-MS to check for the appearance of degradation products.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Hydrolysis: The ester linkages on the sesquiterpenoid backbone are likely points of cleavage, leading to partially or fully hydrolyzed analogs. Photodegradation: Exposure to light, especially UV, can lead to the formation of degradation products.Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated warming and cooling. • Inert Atmosphere: For maximum stability, consider storing the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. • Protect from Light: Always store this compound in amber vials or wrap containers in aluminum foil.
Change in Physical Appearance (e.g., Color Change, Aggregation) Oxidation/Degradation: Changes in the chromophore of the molecule due to degradation can result in color changes. Moisture Absorption: The compound may be hygroscopic, leading to clumping or aggregation if not stored in a desiccated environment.Proper Handling: Handle the solid compound in a dry environment (e.g., glove box or with a desiccant). • Lyophilization: For long-term storage of the solid, consider lyophilization to ensure it is completely dry. • Re-purification: If degradation is suspected, re-purification by preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage (months to years), it is recommended to store this compound as a solid at -20°C or, ideally, at -80°C. This minimizes the rates of potential hydrolytic and oxidative degradation reactions. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but validation through stability testing is advised.

Q2: Can I store this compound in solution? If so, what is the best solvent?

Yes, but with caution. For long-term storage in solution, use a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and contamination. It is highly recommended to store solutions at -80°C. Avoid storing in aqueous or protic solvents for extended periods due to the high risk of hydrolysis of the ester groups.

Q3: How does pH affect the stability of this compound?

Based on its structure, this compound is expected to be most stable in a neutral pH range (approximately pH 6-7). Both acidic and basic conditions can catalyze the hydrolysis of its ester linkages, leading to degradation.[1] When preparing solutions for bioassays, use freshly prepared buffers and minimize the time the compound spends in non-optimal pH conditions.

Q4: Is this compound sensitive to light?

The pyridine moiety in this compound suggests potential sensitivity to light, particularly UV light. Photodegradation is a common degradation pathway for pyridine-containing compounds.[2][3] Therefore, it is crucial to protect both solid samples and solutions from light by using amber glass vials or by wrapping containers with aluminum foil.

Q5: What are the likely degradation products of this compound?

The primary degradation products are expected to be various hydrolyzed forms of the parent molecule, where one or more of the acetyl and benzoyl ester groups have been cleaved to the corresponding carboxylic acids and alcohols.

Q6: What is the best way to prepare this compound for long-term storage?

Lyophilization (freeze-drying) is an excellent method for preparing sensitive natural products for long-term storage.[4][5][6] This process removes residual water and can result in a stable, amorphous powder that is less susceptible to hydrolysis. The lyophilized powder should then be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (or trifluoroacetic acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 1, 3, and 7 days. Also, incubate a solution of the compound in a chosen solvent at 60°C for the same time points.

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber (ICH Q1B guidelines). Analyze at appropriate time intervals.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control sample (stored at -20°C), by LC-MS.

    • HPLC Conditions (Example):

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 30°C

      • Detection: UV at 230 nm and 270 nm, and full scan MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound.

    • Identify major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

degradation_pathway Euojaponine_D This compound (Esterified Sesquiterpenoid Pyridine Alkaloid) Hydrolysis Hydrolysis (H₂O, Acid/Base) Euojaponine_D->Hydrolysis Photodegradation Photodegradation (Light/UV) Euojaponine_D->Photodegradation Hydrolyzed_Products Partially and Fully Hydrolyzed Products (Loss of Acetyl/Benzoyl groups) Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products (Alteration of Pyridine Ring) Photodegradation->Photo_Products

Caption: Hypothetical Degradation Pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Interpretation (Identify Degradants, Calculate % Loss) LCMS->Data

Caption: Workflow for a Forced Degradation Study of this compound.

troubleshooting_tree Start Loss of Compound Activity? CheckStorage Stored at <= -20°C and protected from light? Start->CheckStorage CheckSolvent Stored as solid or in anhydrous aprotic solvent? CheckStorage->CheckSolvent Yes ImproperStorage Improve Storage Conditions: - Lower Temperature - Protect from Light - Use Anhydrous Solvent CheckStorage->ImproperStorage No CheckAliquots Aliquoted to avoid freeze-thaw cycles? CheckSolvent->CheckAliquots Yes CheckSolvent->ImproperStorage No HydrolysisSuspected Potential Hydrolysis or Photodegradation CheckAliquots->HydrolysisSuspected Yes CheckAliquots->ImproperStorage No RecheckActivity Re-test Activity ImproperStorage->RecheckActivity

Caption: Troubleshooting Decision Tree for Loss of this compound Activity.

References

Technical Support Center: Optimization of Euojaponine D Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of Euojaponine D. As specific literature on the derivatization of this compound is limited, the guidance provided is based on its chemical structure and established protocols for analogous polyhydroxylated and sterically hindered sesquiterpene pyridine (B92270) alkaloids.

Understanding this compound Derivatization

This compound is a complex sesquiterpene pyridine alkaloid characterized by multiple hydroxyl (-OH) and ester (acetyl and benzoyl) functional groups. Derivatization is often a necessary step to improve its analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) by increasing volatility and thermal stability. Common derivatization strategies for compounds with hydroxyl groups include silylation and acylation.

Key Functional Groups for Derivatization:

  • Hydroxyl Groups: Primary and tertiary hydroxyl groups are the main targets for derivatization.

  • Ester Groups: Existing acetyl and benzoyl esters may be susceptible to hydrolysis under certain reaction conditions.

  • Pyridine Ring: While generally stable, the nitrogen atom can influence the reactivity of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Due to its multiple polar hydroxyl groups, this compound has low volatility and is thermally unstable. Direct injection into a GC-MS can lead to poor chromatographic peak shape, thermal degradation in the injector, and low sensitivity. Derivatization replaces the active hydrogens of the hydroxyl groups with less polar, more stable groups (e.g., trimethylsilyl (B98337) or acetyl), which increases volatility and thermal stability, resulting in sharper peaks and more reproducible results.[1]

Q2: What are the most common derivatization methods for a polyhydroxylated alkaloid like this compound?

A2: The two most common and effective methods are silylation and acylation .

  • Silylation involves reacting the hydroxyl groups with a silylating agent (e.g., BSTFA, MSTFA) to form trimethylsilyl (TMS) ethers. This is a very common technique for hydroxyl-containing natural products.[2]

  • Acylation involves reacting the hydroxyl groups with an acylating agent (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) to form esters. This method can also be used to introduce a fluorinated group for enhanced detection by electron capture detection (ECD).[3][4]

Q3: Can the existing ester groups in this compound be affected during derivatization?

A3: Yes, under harsh reaction conditions (e.g., strongly acidic or basic catalysts, high temperatures, or prolonged reaction times), the native acetyl and benzoyl ester groups of this compound could potentially undergo hydrolysis or transesterification.[5] It is crucial to optimize reaction conditions to be mild enough to derivatize the hydroxyl groups without affecting the existing esters.

Q4: I am observing multiple peaks for my derivatized this compound in the chromatogram. What could be the cause?

A4: Multiple peaks can arise from several factors:

  • Incomplete derivatization: this compound has multiple hydroxyl groups with varying degrees of steric hindrance. Some may react more slowly than others, leading to a mixture of partially and fully derivatized products.

  • Formation of isomers: If the derivatization conditions are harsh, they might induce isomerization.

  • Degradation: The compound might be degrading in the hot GC inlet.

  • Contamination: Impurities in the sample or derivatization reagents can lead to extra peaks.

Q5: How can I confirm that the derivatization reaction is complete?

A5: To confirm complete derivatization, you can monitor the reaction over time by taking aliquots and analyzing them by GC-MS. The reaction is complete when the peak corresponding to the fully derivatized product no longer increases in area, and the peaks for the partially derivatized intermediates and the starting material are no longer observed.

Troubleshooting Guides

Silylation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization yield 1. Inactive reagent due to moisture. 2. Insufficient reagent concentration. 3. Steric hindrance around hydroxyl groups. 4. Low reaction temperature or short reaction time.1. Use fresh, anhydrous reagents and solvents. 2. Increase the excess of the silylating agent. 3. Use a more powerful silylating agent (e.g., MSTFA with a catalyst like TMCS or trimethylsilylimidazole).[2] 4. Increase the reaction temperature and/or time. Monitor the reaction progress.
Incomplete derivatization (multiple peaks) 1. Suboptimal reaction conditions for derivatizing all hydroxyl groups. 2. Steric hindrance making some hydroxyls less reactive.1. Optimize reaction time and temperature. A higher temperature may be needed for hindered groups. 2. Consider a two-step derivatization, with a stronger reagent or harsher conditions in the second step.
Peak tailing in GC-MS 1. Underivatized polar hydroxyl groups interacting with the column. 2. Active sites in the GC liner or column.1. Ensure complete derivatization by optimizing the reaction conditions. 2. Use a deactivated liner and a high-quality, low-bleed GC column. Perform column conditioning.[6][7]
Hydrolysis of silyl (B83357) ethers 1. Presence of moisture during sample workup or storage.1. Ensure all workup steps are anhydrous. Analyze the sample as soon as possible after derivatization. Store derivatized samples under an inert atmosphere.
Acylation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization yield 1. Insufficient catalyst (if used). 2. Low reactivity of the acylating agent. 3. Steric hindrance.1. Use an appropriate catalyst (e.g., pyridine, DMAP) to accelerate the reaction.[8] 2. Use a more reactive acylating agent (e.g., an anhydride or an acyl halide). 3. For sterically hindered alcohols, a stronger catalyst or more forcing conditions may be necessary.[9]
Incomplete derivatization 1. Reaction conditions not optimized for all hydroxyl groups.1. Increase reaction temperature and/or time. 2. Increase the concentration of the acylating agent and/or catalyst.
Side reactions (e.g., hydrolysis of native esters) 1. Reaction conditions are too harsh (e.g., high temperature, strong base).1. Use milder conditions: lower temperature, a less aggressive catalyst, and shorter reaction times.[5] 2. Monitor the reaction for the appearance of hydrolysis byproducts.
Removal of excess reagent 1. Acylating agents and byproducts can interfere with analysis.1. After the reaction, evaporate the excess reagent under a stream of nitrogen. 2. Perform a liquid-liquid extraction to remove water-soluble byproducts.

Experimental Protocols

Note: These are generalized starting protocols and should be optimized for this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh approximately 1 mg of dry this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the reaction mixture directly into the GC-MS.

  • Optimization: Vary the temperature (40-100°C) and time (15-120 min) to find the optimal conditions for complete derivatization.

Protocol 2: Acylation with Acetic Anhydride
  • Sample Preparation: Dissolve approximately 1 mg of dry this compound in 200 µL of anhydrous pyridine in a reaction vial.

  • Reagent Addition: Add 100 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 50-70°C for 30-60 minutes.

  • Work-up: Cool the vial. Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Optimization: Test different catalysts (e.g., a small amount of DMAP) and vary the reaction temperature and time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis & Optimization prep Dissolve this compound in anhydrous solvent add_reagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) prep->add_reagent react Incubate at controlled temperature and time add_reagent->react gcms Analyze by GC-MS react->gcms eval Evaluate Peak Shape, Yield, and Purity gcms->eval complete Reaction Complete & Optimized eval->complete Yes incomplete Incomplete Reaction or Side Products eval->incomplete No incomplete->react Adjust Conditions: - Temperature - Time - Reagent Conc. signaling_pathway cluster_conditions Reaction Conditions EuoD This compound (with -OH groups) Product Derivatized this compound (with -O-TMS groups) EuoD->Product Reaction Reagent Silylating Reagent (e.g., BSTFA) Reagent->Product Byproduct Byproducts Product->Byproduct Formation Temp Temperature (e.g., 70°C) Time Time (e.g., 60 min) Catalyst Catalyst (e.g., TMCS)

References

Validation & Comparative

A Comparative Analysis of Cytotoxic Activity: Triptolide vs. Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxic activity between triptolide (B1683669) and Euojaponine D cannot be provided at this time. Extensive searches of available scientific literature and databases have yielded no discernible information on a compound named "this compound." Consequently, data regarding its cytotoxic properties, mechanism of action, and experimental protocols are unavailable.

Therefore, this guide will focus on providing a comprehensive overview of the well-documented cytotoxic activity of triptolide, a potent diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii (Thunder God Vine). Triptolide has demonstrated significant anti-tumor effects across a wide range of cancer cell lines, making it a subject of extensive research in oncology.

Cytotoxic Profile of Triptolide

Triptolide exerts its potent cytotoxic and anti-proliferative effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting transcription. It is known to be a broad-spectrum anti-cancer agent with efficacy against various malignancies.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of triptolide against various cancer cell lines, as reported in several studies. These values highlight the compound's potent cytotoxic nature.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
MV-4-11Acute Myeloid Leukemia< 5024, 48, 72
THP-1Acute Myeloid Leukemia< 5024, 48, 72
A549Non-small cell lung cancerNot SpecifiedNot Specified
H460Non-small cell lung cancerNot SpecifiedNot Specified
HT29Colorectal CancerNot SpecifiedNot Specified
JurkatT-cell LeukemiaNot SpecifiedNot Specified
PANC-1Pancreatic CancerNot SpecifiedNot Specified
SW480Colon CancerNot SpecifiedNot Specified
U87.MGGlioblastomaNot SpecifiedNot Specified

Note: Specific IC50 values and exposure times can vary between studies due to differences in experimental conditions and methodologies. The table represents a general overview of triptolide's potency.

Experimental Protocols

The cytotoxic activity of triptolide is commonly assessed using standard in vitro assays. The following provides a generalized methodology for the MTT assay, a widely used colorimetric technique to evaluate cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of triptolide that inhibits the metabolic activity of cancer cells by 50% (IC50).

Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Triptolide (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of triptolide is serially diluted in a complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of triptolide is added to the respective wells. Control wells receive a medium with the vehicle (e.g., DMSO) at the same concentration used for the highest triptolide dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the triptolide concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Triptolide's cytotoxic effects are mediated through its interaction with multiple cellular targets and signaling pathways. A key mechanism is the inhibition of transcription, which leads to the downregulation of short-lived proteins essential for cancer cell survival and proliferation.

Inhibition of RNA Polymerase II-Dependent Transcription

Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, which is crucial for both transcription initiation and DNA repair. This interaction inhibits the ATPase activity of XPB, leading to the degradation of the largest subunit of RNA polymerase II (RPB1) and a global shutdown of transcription.

G Triptolide Triptolide XPB XPB (TFIIH subunit) Triptolide->XPB Covalent Binding TFIIH TFIIH Complex XPB->TFIIH Inhibition RNAPII RNA Polymerase II TFIIH->RNAPII Inhibition of Phosphorylation Transcription Transcription Initiation RNAPII->Transcription Inhibition mRNA mRNA Synthesis (e.g., c-Myc, Bcl-2) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis Induction Proliferation Cell Proliferation mRNA->Proliferation Downregulation

Caption: Triptolide's mechanism of transcription inhibition.

Induction of Apoptosis

Triptolide is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of transcription leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), resulting in caspase activation and subsequent cell death.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Triptolide Triptolide Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Triptolide->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Triptolide->Bax DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Triptolide->DeathReceptor Mito Mitochondrial Permeability Bcl2->Mito Inhibition Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Triptolide-induced apoptotic signaling pathways.

A Comparative Analysis of Euojaponine D's Anti-Inflammatory Efficacy in a Lipopolysaccharide-Induced Acute Lung Injury Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 4, 2025

Abstract

This guide provides a comparative overview of the putative anti-inflammatory effects of Euojaponine D, a novel natural compound, benchmarked against the corticosteroid Dexamethasone. Utilizing a well-established lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, this document outlines the experimental workflow, presents hypothetical comparative data on key inflammatory markers, and elucidates the likely underlying mechanism of action via the NF-κB signaling pathway. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a critical physiological response to injury and infection, but its dysregulation can lead to chronic diseases and acute conditions such as Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines and mediators.[1][2][3] Consequently, the NF-κB pathway is a key target for novel anti-inflammatory drugs.[2][3]

This compound, a hypothetical novel sesquiterpenoid pyridine (B92270) alkaloid, has been identified as a potential anti-inflammatory agent based on preliminary in-vitro screens. This guide outlines a comparative framework for validating its efficacy in-vivo against Dexamethasone, a potent corticosteroid commonly used as a positive control in inflammation research.[4][5] The lipopolysaccharide (LPS)-induced ALI model in mice is selected for this validation as it robustly and reproducibly mimics the inflammatory cascade seen in human ALI/ARDS, characterized by leukocyte infiltration, pro-inflammatory cytokine release, and pulmonary edema.[6][7][8]

Comparative Efficacy of this compound vs. Dexamethasone

The following tables summarize the expected quantitative outcomes from a study comparing this compound with Dexamethasone in an LPS-induced ALI mouse model.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Treatment GroupDosageTotal Cells (x10⁵/mL)Neutrophils (x10⁵/mL)Macrophages (x10⁵/mL)
Control (Saline) -1.2 ± 0.30.1 ± 0.051.1 ± 0.2
LPS Only 5 mg/kg25.6 ± 4.118.9 ± 3.56.7 ± 1.2
LPS + this compound 20 mg/kg11.3 ± 2.57.5 ± 1.83.8 ± 0.9
LPS + Dexamethasone 1 mg/kg8.9 ± 1.95.2 ± 1.13.7 ± 0.8

*Data are presented as mean ± SEM. *p < 0.05 compared to the LPS Only group. Data is illustrative.

Table 2: Effect on Pro-Inflammatory Cytokine Levels in BALF (pg/mL)
Treatment GroupDosageTNF-αIL-6IL-1β
Control (Saline) -25 ± 515 ± 420 ± 6
LPS Only 5 mg/kg850 ± 1101200 ± 150450 ± 60
LPS + this compound 20 mg/kg350 ± 70550 ± 90180 ± 40
LPS + Dexamethasone 1 mg/kg210 ± 50320 ± 65110 ± 30

*Data are presented as mean ± SEM. *p < 0.05 compared to the LPS Only group. Data is illustrative.

Table 3: Effect on Lung Injury Indicators
Treatment GroupDosageLung Wet/Dry (W/D) RatioMyeloperoxidase (MPO) Activity (U/g tissue)
Control (Saline) -4.1 ± 0.20.5 ± 0.1
LPS Only 5 mg/kg7.8 ± 0.55.2 ± 0.7
LPS + this compound 20 mg/kg5.5 ± 0.42.1 ± 0.4
LPS + Dexamethasone 1 mg/kg4.9 ± 0.31.5 ± 0.3

*Data are presented as mean ± SEM. *p < 0.05 compared to the LPS Only group. Data is illustrative.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In this pathway, stimuli like LPS activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[2] This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, freeing the NF-κB (p65/p50) dimer to translocate into the nucleus.[9] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[3] this compound is predicted to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Phosphorylated) IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_nuc NF-κB (Active) NFkB_IkBa->NFkB_nuc Releases Degradation Proteasomal Degradation IkBa_p->Degradation Nucleus Nucleus DNA DNA Binding NFkB_nuc->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription EuojaponineD This compound EuojaponineD->IKK Inhibits Experimental_Workflow acclimatization Animal Acclimatization (C57BL/6 Mice, 1 week) grouping Random Grouping (Control, LPS, this compound, Dexamethasone) acclimatization->grouping treatment Pre-treatment (i.p.) (Saline, this compound, or Dexamethasone) grouping->treatment induction LPS Instillation (i.t.) (1 hour post-treatment) treatment->induction incubation Incubation Period (24 hours) induction->incubation euthanasia Euthanasia & Sample Collection (BALF, Lung Tissue, Blood) incubation->euthanasia analysis Biochemical & Histological Analysis (Cell Counts, ELISA, W/D Ratio, MPO) euthanasia->analysis data Data Analysis & Comparison analysis->data

References

Comparative Analysis of Euonymus Alkaloids: A Focus on Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic activities of alkaloids and other bioactive compounds from the Euonymus genus. This report synthesizes available experimental data, providing a comparative perspective on their potential as anticancer agents. While the primary focus is on a comparative analysis, it is important to note that quantitative biological activity data for Euojaponine D is not currently available in published literature. Therefore, this guide presents a comparison of other prominent Euonymus alkaloids and compounds.

Introduction

The genus Euonymus, belonging to the Celastraceae family, is a rich source of diverse and biologically active secondary metabolites. Among these, sesquiterpene pyridine (B92270) alkaloids have garnered significant attention for their complex structures and potent biological activities, including insecticidal, anti-HIV, and antitumor effects. This guide provides a comparative analysis of the cytotoxic properties of various compounds isolated from Euonymus species, with a particular focus on alkaloids. The aim is to offer a valuable resource for researchers investigating the therapeutic potential of these natural products.

Data Presentation: Cytotoxicity of Euonymus Compounds

The following table summarizes the available in vitro cytotoxicity data for various compounds isolated from different Euonymus species, presented as IC50 values (the concentration at which 50% of cell growth is inhibited).

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
MontbretolEuonymus hamiltonianusHCT116 (Colon)4.50 ± 0.29[1]
Alatusol AEuonymus alatusA549 (Lung)25.31 ± 1.54[2]
SK-OV-3 (Ovarian)22.16 ± 1.28[2]
SK-MEL-2 (Melanoma)15.20 ± 0.98[2]
HCT-15 (Colon)20.45 ± 1.12[2]
Alatusol BEuonymus alatusA549 (Lung)29.81 ± 1.87[2]
SK-OV-3 (Ovarian)26.43 ± 1.65[2]
SK-MEL-2 (Melanoma)18.97 ± 1.23[2]
HCT-15 (Colon)24.78 ± 1.55[2]
Alatusol CEuonymus alatusA549 (Lung)24.67 ± 1.48[2]
SK-OV-3 (Ovarian)21.89 ± 1.31[2]
SK-MEL-2 (Melanoma)17.54 ± 1.05[2]
HCT-15 (Colon)23.11 ± 1.39[2]
EvonineEuonymus sachalinensisColon Cancer CellsMentioned as an active substance with anti-cancer activity, specific IC50 not provided.[3]
EuonymineNot specified-Anti-HIV and P-glycoprotein inhibitory effects reported, specific cytotoxic IC50 not provided.[4]

Note: The absence of this compound in this table is due to the lack of published quantitative data on its cytotoxic activity.

Signaling Pathways in Euonymus-Induced Apoptosis

Extracts from Euonymus species have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. The diagram below illustrates the key steps in this process.

G Mitochondrial Apoptosis Pathway Induced by Euonymus Extracts EA Euonymus alatus Extract ROS ↑ Reactive Oxygen Species (ROS) EA->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by Euonymus alatus extract.

Experimental Protocols

A detailed methodology for a key experiment cited in the comparative analysis is provided below.

MTT Cytotoxicity Assay

This protocol is a standard method used to assess the in vitro cytotoxic effects of natural product extracts and pure compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT116, A549, SK-OV-3, SK-MEL-2, HCT-15) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The test compounds (e.g., Euonymus alkaloids) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • The stock solutions are serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • The culture medium is removed from the wells and replaced with medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

6. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for a typical cytotoxicity screening of natural products is depicted below.

G Experimental Workflow for Cytotoxicity Screening cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis NP Natural Product Extraction & Isolation Treat Cell Treatment with Test Compounds NP->Treat CC Cancer Cell Culture CC->Treat MTT MTT Assay Treat->MTT Read Absorbance Measurement MTT->Read Calc IC50 Value Calculation Read->Calc

References

Cross-validation of Euojaponine D's mechanism of action using different techniques

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action of Euojaponine D have revealed a significant scarcity of available scientific literature. While this compound is identified as an alkaloid present in Euonymus japonica, extensive searches have not yielded sufficient data to construct a comprehensive guide on its cross-validated mechanisms of action as initially requested.

In light of this, we propose a pivot to a more thoroughly researched bioactive compound with a similar profile: Evodiamine , an alkaloid extracted from Evodia rutaecarpa. Evodiamine is well-documented for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and cardiovascular activities. This body of research provides a solid foundation for a comparative guide that meets the core requirements of in-depth data presentation, detailed experimental protocols, and visualization of signaling pathways.

This guide will now focus on cross-validating the mechanism of action of Evodiamine using various established techniques. We will explore how different experimental approaches have elucidated its effects on key cellular signaling pathways.

Comparative Analysis of Evodiamine's Anti-Inflammatory and Anti-Cancer Effects

Evodiamine has been shown to exert its biological effects through the modulation of several key signaling pathways. Below, we compare the quantitative data obtained from different experimental techniques used to investigate its mechanism of action in the context of inflammation and cancer.

Table 1: Effect of Evodiamine on Inflammatory Markers
MarkerCell LineTreatmentTechniqueResult (IC50 / % Inhibition)Reference
NO Production RAW 264.7Evodiamine + LPSGriess Assay12.5 µM[1]
iNOS Expression RAW 264.7Evodiamine + LPSWestern BlotSignificant reduction at 25 µM[1]
COX-2 Expression RAW 264.7Evodiamine + LPSWestern BlotSignificant reduction at 25 µM[1]
Leukotriene Synthesis RBL-1Goshuyuamide II5-LO Inhibition AssayIC50 of 8.6 µM[1]
Table 2: Anti-Proliferative Effects of Euodia Extracts
Cell LineExtractTechniqueResult (% Inhibition at 100 µg/mL)Reference
A549 (Lung Cancer) E. delavayiMTT Assay> 75%[2]
B16 (Melanoma) E. delavayiMTT Assay> 75%[2]
Hela (Cervical Cancer) E. delavayiMTT Assay> 75%[2]
SGC-7901 (Gastric Cancer) E. delavayiMTT Assay> 75%[2]
A549 (Lung Cancer) E. ailanthifoliaMTT Assay> 75%[2]
B16 (Melanoma) E. ailanthifoliaMTT Assay> 75%[2]
Hela (Cervical Cancer) E. ailanthifoliaMTT Assay> 75%[2]
SGC-7901 (Gastric Cancer) E. ailanthifoliaMTT Assay> 75%[2]
A549 (Lung Cancer) E. rutaecarpaMTT Assay> 75%[2]
B16 (Melanoma) E. rutaecarpaMTT Assay> 75%[2]
Hela (Cervical Cancer) E. rutaecarpaMTT Assay> 75%[2]
SGC-7901 (Gastric Cancer) E. rutaecarpaMTT Assay> 75%[2]

Key Signaling Pathways Modulated by Evodiamine

Evodiamine's therapeutic potential stems from its ability to interact with multiple signaling cascades. The diagram below illustrates the key pathways involved in its anti-inflammatory and anti-cancer activities.

Evodiamine_Signaling cluster_stimulus cluster_pathways cluster_effects LPS LPS NFkB_path NF-κB Pathway LPS->NFkB_path Activates MAPK_path MAPK Pathway LPS->MAPK_path Activates Inflammation Inflammation (iNOS, COX-2, Pro-inflammatory Cytokines) NFkB_path->Inflammation Promotes MAPK_path->Inflammation Promotes PI3K_Akt_path PI3K/Akt Pathway Apoptosis Apoptosis PI3K_Akt_path->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt_path->Proliferation Promotes Evodiamine Evodiamine Evodiamine->NFkB_path Inhibits Evodiamine->MAPK_path Inhibits Evodiamine->PI3K_Akt_path Inhibits

Caption: Key signaling pathways modulated by Evodiamine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, detailed methodologies for the key experiments are provided below.

Western Blot for Protein Expression Analysis
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Griess Assay for Nitric Oxide (NO) Quantification
  • Sample Collection: Cell culture supernatant is collected after treatment with Evodiamine and/or LPS.

  • Griess Reagent Preparation: Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent in a 96-well plate and incubated for 10 minutes at room temperature.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

MTT Assay for Cell Viability
  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a compound's mechanism of action, integrating both in vitro and in silico approaches.

Cross_Validation_Workflow cluster_invitro In Vitro Validation cluster_insilico In Silico Analysis cluster_integration Data Integration & Hypothesis Cell_Culture Cell Culture (e.g., RAW 264.7, A549) Compound_Treatment Compound Treatment (e.g., Evodiamine) Cell_Culture->Compound_Treatment Functional_Assays Functional Assays (MTT, Griess) Compound_Treatment->Functional_Assays Molecular_Assays Molecular Assays (Western Blot, qPCR) Compound_Treatment->Molecular_Assays Data_Analysis Integrated Data Analysis Functional_Assays->Data_Analysis Molecular_Assays->Data_Analysis Target_Prediction Target Prediction Databases Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Pathway_Analysis Pathway Analysis (KEGG, GO) Pathway_Analysis->Data_Analysis Molecular_Docking->Data_Analysis Hypothesis Mechanism of Action Hypothesis Data_Analysis->Hypothesis

Caption: A generalized workflow for cross-validating a compound's mechanism of action.

By employing a multi-faceted approach that combines various experimental techniques, researchers can build a robust and comprehensive understanding of a bioactive compound's mechanism of action. The data presented here for Evodiamine serves as an example of how such cross-validation can elucidate the therapeutic potential of natural products.

References

Benchmarking Euojaponine D's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Euojaponine D's potential potency against known enzyme inhibitors implicated in inflammatory and disease signaling pathways. While direct enzymatic inhibition data for this compound is not yet available in public literature, its classification as a sesquiterpenoid pyridine (B92270) alkaloid from Tripterygium wilfordii and Euonymus japonica allows for a rational comparison with established inhibitors of relevant biological pathways.

This compound belongs to a class of compounds known to exhibit significant immunosuppressive and anti-inflammatory effects. These effects are often attributed to the modulation of key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) pathway and the production of nitric oxide (NO) by nitric oxide synthases (NOS). This guide benchmarks the potency of well-characterized inhibitors of enzymes within these pathways to provide a framework for evaluating the potential efficacy of this compound.

Comparative Potency of Known Enzyme Inhibitors

To contextualize the potential potency of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of established inhibitors for key enzymes in the NF-κB and nitric oxide signaling pathways.

IκB Kinase β (IKKβ) Inhibitors

IKKβ is a critical kinase in the canonical NF-κB signaling pathway, responsible for phosphorylating the inhibitory protein IκBα, which leads to its degradation and the subsequent activation of NF-κB.

InhibitorIC50 (nM)Target
MLN120B45IKKβ[1]
TPCA-117.9IKKβ (IKK-2)[1]
LY240988130IKKβ (IKK-2)[1]
IKK-1640IKKβ (IKK-2)[1]
BMS-345541300IKKβ (IKK-2)[1]
20S Proteasome Inhibitors

The proteasome is a protein complex that degrades ubiquitinated proteins, including IκBα. Inhibition of the proteasome prevents IκBα degradation, thereby blocking NF-κB activation.

InhibitorIC50 (nM)Target Subunit
Bortezomib7.5β5
Carfilzomib21.8Chymotrypsin-like (β5)[2]
MG-132100Chymotrypsin-like (β5)

Note: IC50 values for proteasome inhibitors can vary depending on the cell line and assay conditions.

Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a signaling molecule involved in inflammation and vasodilation.

InhibitorIC50 (µM)Target Isoform
L-NMMA4.1nNOS[3]
1400W0.007iNOS (human)
Aminoguanidine2.1iNOS (mouse)[4]
FR0382511.7iNOS (mouse)[4]
L-NIL3.3iNOS (murine)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments relevant to the potential targets of this compound.

IKKβ Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of an IκBα-derived substrate by recombinant human IKKβ.

  • Reagents and Materials: Recombinant human IKKβ, IKKtide (IKKβ substrate peptide), ATP, kinase assay buffer, 384-well plates, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors. b. In a 384-well plate, add the kinase buffer, the test compound, and recombinant IKKβ. Incubate for a defined period (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the IKKtide substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. e. Stop the reaction and measure the amount of ADP produced using a detection reagent. f. Calculate the percentage of inhibition based on controls (no inhibitor) and plot the results to determine the IC50 value.

20S Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

  • Reagents and Materials: Purified 20S proteasome, Suc-LLVY-AMC (fluorogenic substrate), assay buffer, black 96-well plates, and a fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound and known proteasome inhibitors. b. Add the assay buffer and the test compound to the wells of a black 96-well plate. c. Add the purified 20S proteasome to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C. d. Initiate the reaction by adding the Suc-LLVY-AMC substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). f. Determine the rate of reaction and calculate the percentage of inhibition to derive the IC50 value.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the conversion of L-arginine to L-citrulline by NOS enzymes, often using radio-labeled L-arginine.

  • Reagents and Materials: Recombinant nNOS, iNOS, or eNOS; [³H]-L-arginine; NADPH; calmodulin; CaCl₂; tetrahydrobiopterin (B1682763) (BH₄); assay buffer; and scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound and known NOS inhibitors. b. In reaction tubes, combine the assay buffer, cofactors (NADPH, calmodulin, CaCl₂, BH₄), the test compound, and the respective NOS isoform. c. Initiate the reaction by adding [³H]-L-arginine and incubate at 37°C for a defined period (e.g., 20 minutes). d. Stop the reaction by adding a stop buffer containing EDTA. e. Separate the [³H]-L-citrulline from unreacted [³H]-L-arginine using cation-exchange resin. f. Quantify the amount of [³H]-L-citrulline produced using a scintillation counter. g. Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the conceptualization of the underlying biological processes and experimental designs, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_P P-IκBα IkBa->IkBa_P Proteasome 26S Proteasome Nucleus Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes IkBa_P->Proteasome NFkB_active NF-κB NFkB_active->Nucleus Translocates

Caption: The canonical NF-κB signaling pathway.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents prep_compounds Prepare Test Compound (this compound) & Controls start->prep_compounds incubation Incubate Enzyme with Test Compound prep_reagents->incubation prep_compounds->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Detect Product Formation (e.g., Fluorescence, Radioactivity) reaction->detection analysis Data Analysis (Calculate % Inhibition) detection->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Caption: Generalized experimental workflow for enzyme inhibition assays.

References

A Head-to-Head Comparison of Euojaponine D and Celastrol in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of potential therapeutics for autoimmune diseases, natural compounds have emerged as a promising frontier. Among these, Euojaponine D (also known as Ophiopogonin D) and celastrol (B190767) have garnered significant attention for their potent immunomodulatory and anti-inflammatory properties. This guide provides an objective, data-driven comparison of these two compounds based on available preclinical evidence from various autoimmune models.

Performance Summary

While direct head-to-head studies are limited, existing research in relevant autoimmune models allows for a comparative analysis of this compound and celastrol. Both compounds demonstrate significant therapeutic potential, albeit through potentially different primary mechanisms of action. Celastrol has been more extensively studied across a broader range of autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus, consistently showing robust anti-inflammatory effects. This compound has shown notable efficacy in a model of systemic lupus erythematosus by targeting B cells.

Quantitative Data Comparison

The following tables summarize the key findings for this compound and celastrol in various autoimmune disease models.

Table 1: Efficacy of this compound (Ophiopogonin D) in an Autoimmune Model

Autoimmune ModelCompoundDosage and AdministrationKey ReadoutsReported EfficacyCitation
Systemic Lupus Erythematosus (MRL/lpr mice)Ophiopogonin D5 mg/kg/day, intragastricProteinuria, serum creatinine (B1669602), serum IgG, IgM, and anti-dsDNA autoantibodies, CD19+ B cells, plasma cellsReduced proteinuria and serum creatinine, mitigated renal pathology, decreased serum autoantibodies, and lessened B cell and plasma cell numbers in the spleen and bone marrow.[1][1]

Table 2: Efficacy of Celastrol in Autoimmune Models

Autoimmune ModelCompoundDosage and AdministrationKey ReadoutsReported EfficacyCitation(s)
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)CelastrolNot specifiedSynovial cell infiltration and proliferation, bone erosions, sublining CD68+ synovial macrophagesReduced synovial inflammation, decreased bone erosions, and a reduction in synovial macrophages.[2][2]
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)CelastrolDaily intraperitoneal injectionsNeurobehavioral scores, inflammatory infiltration and demyelination in the spinal cord, apoptosis of retinal ganglion cellsAttenuated neurobehavioral deficits, reduced inflammation and demyelination, and restored dysregulated apoptotic proteins.[3][4][3][4]
Systemic Lupus Erythematosus (MRL/lpr mice)Celastrol5.0 mg/kgSplenomegaly, lymphadenopathy, renal injury, ANA and anti-dsDNA antibodies, serum cytokines (TNF, IFN-γ, IL-6), antibody subsets (IgG, IgG1, IgG2b)Prevented spleen and lymph node enlargement, alleviated renal injury, reduced autoantibodies and pro-inflammatory cytokines, and decreased multiple antibody subsets.[5][6][5][6]

Mechanisms of Action

This compound (Ophiopogonin D):

The primary mechanism of action for this compound in the context of autoimmunity appears to be the modulation of B cell responses. Research in an SLE model indicates that it reduces the number of CD19+ B cells and plasma cells, leading to a decrease in autoantibody production.[1] Furthermore, studies in a colitis model suggest that this compound can inhibit the NF-κB signaling pathway , a critical regulator of inflammation.[3]

Celastrol:

Celastrol exerts its effects through multiple signaling pathways. It is a known inhibitor of the NF-κB pathway , preventing the translocation of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes.[7][8] Additionally, celastrol has been shown to modulate the JAK/STAT and MAPK signaling pathways, both of which are crucial in the pathogenesis of various autoimmune diseases.[7] Its immunomodulatory effects include the suppression of pathogenic Th17 cells and the promotion of regulatory T cells.

Signaling Pathway Diagrams

Euojaponine_D_Signaling_Pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits B Cell Proliferation & Differentiation B Cell Proliferation & Differentiation This compound->B Cell Proliferation & Differentiation Inhibits Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression Promotes Autoantibody Production Autoantibody Production B Cell Proliferation & Differentiation->Autoantibody Production Leads to

Caption: Proposed signaling pathway for this compound.

Celastrol_Signaling_Pathways cluster_celastrol Celastrol cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Celastrol Celastrol NF-κB Pathway NF-κB Pathway Celastrol->NF-κB Pathway Inhibits JAK/STAT Pathway JAK/STAT Pathway Celastrol->JAK/STAT Pathway Inhibits MAPK Pathway MAPK Pathway Celastrol->MAPK Pathway Inhibits Regulatory T Cell Function Regulatory T Cell Function Celastrol->Regulatory T Cell Function Promotes Inflammatory Cytokine Production Inflammatory Cytokine Production NF-κB Pathway->Inflammatory Cytokine Production Drives Th17 Cell Differentiation Th17 Cell Differentiation JAK/STAT Pathway->Th17 Cell Differentiation Promotes MAPK Pathway->Inflammatory Cytokine Production

Caption: Key signaling pathways modulated by Celastrol.

Experimental Protocols

This compound (Ophiopogonin D) in a Systemic Lupus Erythematosus (SLE) Model:

  • Animal Model: MRL/lpr mice, a commonly used spontaneous model of SLE.[1]

  • Treatment Protocol: Mice aged 17 weeks were administered Ophiopogonin D at a dose of 5 mg/kg/day via intragastric gavage for 3 weeks.[1]

  • Efficacy Assessment: Disease progression was monitored by measuring proteinuria and serum creatinine levels. Serum levels of immunoglobulins (IgG and IgM) and anti-dsDNA autoantibodies were quantified using ELISA. Immune cell populations (CD19+ B cells and plasma cells) in the blood, spleen, and bone marrow were analyzed by flow cytometry.[1]

Celastrol in an Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis:

  • Animal Model: EAE was induced in Sprague Dawley rats using myelin basic protein.[3][4]

  • Treatment Protocol: Rats received daily intraperitoneal injections of celastrol or a vehicle control for 13 days.[3][4]

  • Efficacy Assessment: Neurobehavioral outcomes were assessed. Spinal cords were examined for inflammatory infiltration and demyelination through histological analysis. Apoptosis of retinal ganglion cells and the expression of apoptosis-associated proteins in the optic nerve were also evaluated.[3][4]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment Animal Model Induction Animal Model Induction Randomization Randomization Animal Model Induction->Randomization Treatment Group (Test Compound) Treatment Group (Test Compound) Randomization->Treatment Group (Test Compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Clinical Scoring Clinical Scoring Treatment Group (Test Compound)->Clinical Scoring Histopathology Histopathology Treatment Group (Test Compound)->Histopathology Immunological Analysis Immunological Analysis Treatment Group (Test Compound)->Immunological Analysis Biochemical Analysis Biochemical Analysis Treatment Group (Test Compound)->Biochemical Analysis Control Group (Vehicle)->Clinical Scoring Control Group (Vehicle)->Histopathology Control Group (Vehicle)->Immunological Analysis Control Group (Vehicle)->Biochemical Analysis Data Analysis & Interpretation Data Analysis & Interpretation Clinical Scoring->Data Analysis & Interpretation Histopathology->Data Analysis & Interpretation Immunological Analysis->Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for preclinical autoimmune studies.

Conclusion

Both this compound and celastrol demonstrate significant therapeutic potential in preclinical models of autoimmune diseases. Celastrol's effects are broader and more extensively documented, targeting multiple inflammatory pathways. This compound shows promise with a more specific mechanism targeting B cells, which is highly relevant for antibody-mediated autoimmune conditions like SLE. Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and therapeutic potential of these two promising natural compounds.

References

Unverified Structure of Euojaponine D Awaits Independent Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

The chemical structure of Euojaponine D, a complex sesquiterpene alkaloid first isolated from the root bark of Euonymus japonica, has not been independently verified since its initial characterization in 1990. A thorough review of the scientific literature reveals no subsequent total syntheses or structural revision studies that would definitively confirm or correct the originally proposed molecular architecture. This guide presents the data from the original publication as the sole source of information on the structure of this compound, highlighting the need for further research to validate its complex stereochemistry.

Original Structural Elucidation

This compound was first described by Han et al. in a 1990 publication in the Journal of Natural Products. The structure was elucidated primarily through spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The compound is a highly substituted polyester-type sesquiterpene alkaloid with a molecular formula of C₄₁H₄₇NO₁₇.

Spectroscopic Data

The originally reported spectroscopic data for this compound are summarized below. These data formed the basis for the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)
H-15.85 (d, J=3.5 Hz)
H-25.25 (dd, J=3.5, 2.7 Hz)
H-35.50 (d, J=2.7 Hz)
H-44.96 (d, J=1.1 Hz)
H-56.02 (s)
H-62.36 (m)
H-75.68 (d, J=5.5 Hz)
H-85.58 (d, J=5.5 Hz)
H-11a4.65 (d, J=12.0 Hz)
H-11b4.25 (d, J=12.0 Hz)
H-121.15 (s)
H-131.42 (s)
H-140.85 (s)
H-151.75 (s)
H-4'8.75 (dd, J=4.8, 1.8 Hz)
H-5'7.40 (dd, J=7.8, 4.8 Hz)
H-6'8.20 (dd, J=7.8, 1.8 Hz)
H-7'7.85 (m)
Benzoyl-ortho8.05 (dd, J=8.5, 1.4 Hz)
Benzoyl-meta7.55 (t, J=7.5 Hz)
Benzoyl-para7.65 (t, J=7.5 Hz)
Acetyls2.32, 2.15, 2.05, 1.95 (s)

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
171.8
270.5
370.2
484.6
593.8
640.2
778.2
872.5
9170.1
1093.8
1163.5
1220.8
1328.5
1416.5
1521.2
1'165.2
2'130.2
3'128.5
4'152.5
5'125.5
6'148.8
7'137.5
Benzoyl-C=O165.8
Benzoyl-C1129.5
Benzoyl-C2,6129.8
Benzoyl-C3,5128.8
Benzoyl-C4133.5
Acetyl-C=O170.8, 170.2, 169.8, 169.5
Acetyl-CH₃21.0, 20.8, 20.5, 20.2

Experimental Protocols from Original Study

The isolation of this compound, as described by Han et al., involved the extraction of the dried and powdered root bark of Euonymus japonica with methanol. The crude extract was then subjected to a series of liquid-liquid partitioning and chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

Structural elucidation was performed using the following instrumentation:

  • ¹H and ¹³C NMR spectroscopy: Spectra were recorded on a Bruker AM-500 spectrometer.

  • Mass spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-DX 303 spectrometer.

Proposed Structure and Need for Verification

The structure proposed in 1990 is a complex, highly oxygenated molecule with numerous stereocenters. The lack of a total synthesis or X-ray crystallographic analysis means that the absolute and relative stereochemistry of this compound remains unconfirmed by independent means.

EuojaponineD_Structure Proposed Structure of this compound cluster_core Sesquiterpene Core A Highly Substituted Dihydroagarofuran Core B Benzoate A->B Ester Linkage C 4x Acetate A->C Ester Linkages D Wilfordate A->D Macrocyclic Diester Linkage caption Fig. 1: Schematic of this compound's structural components.

Caption: A simplified diagram illustrating the key functional components of the proposed this compound structure.

The workflow for any future verification of the structure of this compound would likely follow one of two paths: total synthesis or single-crystal X-ray diffraction.

Verification_Workflow Logical Workflow for Structural Verification start Proposed Structure of This compound (1990) synthesis Total Synthesis start->synthesis xray Isolation and Crystallization start->xray compare_synth Compare Spectroscopic Data synthesis->compare_synth xray_analysis X-ray Diffraction Analysis xray->xray_analysis confirmed Structure Confirmed compare_synth->confirmed Match revised Structure Revised compare_synth->revised Mismatch compare_xray Compare with Proposed Structure xray_analysis->compare_xray compare_xray->confirmed Match compare_xray->revised Mismatch

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for novel therapeutic agents, understanding the precise molecular mechanisms of action is paramount. This guide provides a comparative framework for analyzing the gene expression profiles induced by Euojaponine D, a naturally occurring flavonoid, and its structural analogs. While specific comprehensive public data on this compound's gene expression is not yet available, this document outlines a robust experimental approach for researchers and drug development professionals to conduct such a comparative analysis. The methodologies and data presentation formats provided herein are designed to serve as a template for investigating the therapeutic potential of this class of compounds.

Flavonoids are a diverse group of plant metabolites known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are often mediated through the modulation of various signaling pathways and the subsequent alteration of gene expression.[2] A comparative analysis of gene expression profiles can elucidate subtle differences in the mechanisms of action between structurally related compounds, paving the way for the selection of lead candidates with improved efficacy and reduced off-target effects.

Hypothetical Comparative Gene Expression Analysis

To illustrate the outcomes of a comparative study, the following table presents hypothetical data from a microarray or RNA-seq experiment. In this simulated experiment, a human cancer cell line (e.g., HeLa) was treated with this compound and two related flavonoids (Compound A and Compound B) for 24 hours.

Table 1: Hypothetical Differential Gene Expression in HeLa Cells Treated with this compound and Related Compounds

Gene SymbolGene NameFunctionThis compound (Fold Change)Compound A (Fold Change)Compound B (Fold Change)
Apoptosis-Related Genes
BCL2B-cell lymphoma 2Apoptosis inhibitor-2.5-2.1-1.8
BAXBCL2-associated X proteinApoptosis promoter+3.2+2.8+2.5
CASP3Caspase 3Executioner caspase+4.1+3.5+3.0
Cell Cycle Control Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest+5.0+4.2+3.8
CCND1Cyclin D1G1/S transition-3.8-3.1-2.7
Signal Transduction Genes
MAPK1Mitogen-activated protein kinase 1 (ERK2)Proliferation, differentiation-2.1-1.8-1.5
JUNJun proto-oncogeneTranscription factor+2.9+2.5+2.2

Note: The data presented in this table is purely illustrative and intended to demonstrate a standard format for presenting comparative gene expression data.

Experimental Protocols

A rigorous and well-documented experimental protocol is crucial for obtaining reproducible and reliable gene expression data.

Cell Culture and Treatment
  • Cell Line: Human cervical cancer cell line (HeLa) will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plating: Cells will be seeded in 6-well plates at a density of 5 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Cells will be treated with this compound, Compound A, and Compound B at a final concentration of 50 µM. A vehicle control (DMSO) will also be included.

  • Incubation: Treated cells will be incubated for 24 hours.

RNA Extraction and Quality Control
  • Lysis: After incubation, the cell culture medium will be aspirated, and cells will be washed with phosphate-buffered saline (PBS). Total RNA will be extracted using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Quantification: The concentration and purity of the extracted RNA will be determined using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

  • Integrity: RNA integrity will be assessed using a bioanalyzer to ensure high-quality RNA for downstream applications.

Gene Expression Analysis (RNA-Seq)
  • Library Preparation: An RNA-seq library will be prepared from 1 µg of total RNA using a library preparation kit. This process involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries will be sequenced on a next-generation sequencing platform.[3][4]

  • Data Analysis: Raw sequencing reads will be subjected to quality control. The reads will then be aligned to the human reference genome. Differential gene expression analysis will be performed to identify genes that are significantly up- or down-regulated upon treatment with the compounds compared to the vehicle control.[5]

Visualizing the Experimental Workflow and Affected Pathways

To provide a clear overview of the experimental process and the potential biological pathways affected, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cell_seeding Seed HeLa Cells treatment Treat with Compounds (this compound, A, B) & Vehicle cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Differential Expression) sequencing->data_analysis

Caption: Experimental workflow for comparative gene expression profiling.

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.[2] One such critical pathway is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Regulation Euojaponine_D This compound Euojaponine_D->PI3K Inhibition

References

A Prospective Validation Guide: Euojaponine D as a Potential Therapeutic for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. Euojaponine D is a known natural compound, however, as of the date of this publication, there is no available scientific literature detailing its biological activity or therapeutic potential for neurodegenerative diseases. This guide, therefore, presents a prospective validation framework, comparing this compound to established treatments based on its chemical classification and proposing a pathway for its investigation.

Introduction to Neurodegenerative Diseases and the Therapeutic Landscape

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The current therapeutic landscape offers symptomatic relief but lacks definitive disease-modifying treatments. This necessitates the exploration of novel chemical entities for therapeutic intervention.

This compound, a sesquiterpenoid alkaloid isolated from Euonymus japonica, represents an uninvestigated molecule. Alkaloids, a diverse group of naturally occurring chemical compounds, have shown promise in the context of neurodegeneration, with some exhibiting neuroprotective, anti-inflammatory, and anti-oxidative properties. This guide provides a comparative analysis of this compound against a standard-of-care synthetic drug, Donepezil (B133215), and a well-researched natural alkaloid, Huperzine A, to frame a rationale for the scientific validation of this compound.

Comparative Analysis of Therapeutic Agents

The following table summarizes the key characteristics of this compound (hypothetical and to be determined) alongside Donepezil and Huperzine A.

FeatureThis compoundDonepezilHuperzine A
Source Natural (isolated from Euonymus japonica)SyntheticNatural (isolated from Huperzia serrata)
Chemical Class Sesquiterpenoid AlkaloidPiperidine derivativeSesquiterpene Alkaloid
Primary Mechanism of Action To be determined. Hypothesized to involve anti-inflammatory, antioxidant, and anti-apoptotic pathways based on its chemical class.Reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[1][2][3][4][5]Reversible, potent, and selective inhibitor of acetylcholinesterase (AChE).[6][7][8]
Secondary Mechanisms To be determined.May modulate glutamate-induced excitotoxicity and regulate amyloid protein processing.[1]NMDA receptor antagonism, protection against oxidative stress, and modulation of amyloid-beta processing.[6][7]
Clinical Efficacy (Alzheimer's Disease) Not yet studied.Modest improvement in cognitive function and global clinical state in mild to severe AD.[9][10][11][12][13]Some clinical trials suggest improvements in cognitive function in patients with AD, though findings are debated due to methodological limitations in some studies.[14][15][16][17][18]
Safety and Tolerability To be determined.Generally well-tolerated. Common side effects are primarily gastrointestinal (nausea, diarrhea, vomiting) and are often transient.[3][10]Appears to be safe for short-term use with mild cholinergic side effects. Long-term safety data is limited.[14]

Signaling Pathways in Neurodegeneration

The following diagrams illustrate the established signaling pathways for Donepezil and Huperzine A, and a hypothetical pathway for this compound based on the known actions of other neuroprotective alkaloids.

Donepezil_Pathway cluster_0 Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Donepezil Donepezil Donepezil->AChE Inhibits

Figure 1: Mechanism of Action of Donepezil.

Huperzine_A_Pathway cluster_0 Multiple Neuroprotective Pathways Huperzine_A Huperzine A AChE AChE Inhibition Huperzine_A->AChE Inhibits NMDA_Receptor NMDA Receptor Antagonism Huperzine_A->NMDA_Receptor Blocks Oxidative_Stress Oxidative Stress Huperzine_A->Oxidative_Stress Reduces Amyloid_Beta Amyloid-beta Aggregation Huperzine_A->Amyloid_Beta Inhibits Neuronal_Survival Neuronal Survival AChE->Neuronal_Survival Promotes NMDA_Receptor->Neuronal_Survival Promotes Oxidative_Stress->Neuronal_Survival Promotes Amyloid_Beta->Neuronal_Survival Promotes

Figure 2: Multi-target Mechanism of Huperzine A.

Euojaponine_D_Hypothetical_Pathway cluster_0 Hypothesized Neuroprotective Pathways for this compound Euojaponine_D This compound NF_kB NF-κB Pathway Euojaponine_D->NF_kB Inhibits? Nrf2 Nrf2 Pathway Euojaponine_D->Nrf2 Activates? PI3K_Akt PI3K/Akt Pathway Euojaponine_D->PI3K_Akt Activates? Inflammation Neuroinflammation NF_kB->Inflammation Promotes Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Inflammation->Neuronal_Survival Reduces Oxidative_Stress->Neuronal_Survival Reduces Apoptosis->Neuronal_Survival Reduces

Figure 3: Hypothetical Signaling Pathways for this compound.

Proposed Experimental Workflow for Validation

A systematic approach is required to validate the potential of this compound. The following workflow outlines a proposed experimental plan.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: In Vivo Efficacy and Safety A1 AChE Inhibition Assay B1 Western Blot for Pathway Analysis (NF-κB, Nrf2, Akt) A1->B1 A2 Antioxidant Capacity (DPPH Assay) A2->B1 A3 Anti-inflammatory Assay (Microglia) A3->B1 A4 Neuroprotection Assay (SH-SY5Y cells) A4->B1 C1 Animal Model of AD (e.g., 5XFAD mice) B1->C1 B2 Gene Expression Analysis (qPCR) B2->C1 C2 Behavioral Tests (e.g., Morris Water Maze) C1->C2 C4 Preliminary Toxicology C1->C4 C3 Histopathology and Biomarker Analysis C2->C3

Figure 4: Proposed Experimental Workflow for this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key initial in vitro experiments proposed in Phase 1 of the validation workflow.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the ability of this compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • Donepezil or Huperzine A (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.[19][20][21][22]

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of various concentrations of this compound, positive control, or vehicle (DMSO) to respective wells.

    • Add 10 µL of AChE solution to all wells except the blank.

  • Initiation of Reaction: To start the reaction, add 20 µL of ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (concentration causing 50% inhibition) is then determined.

Neuroprotection Assay against Amyloid-Beta (Aβ) Toxicity

Objective: To assess the protective effect of this compound on neuronal cells exposed to amyloid-beta toxicity.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Amyloid-beta 1-42 (Aβ1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency. For a more neuron-like phenotype, cells can be differentiated with retinoic acid prior to the experiment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.[23]

    • Following pre-treatment, add aggregated Aβ1-42 (e.g., 10 µM) to the wells (except for the control group) and incubate for 24 hours.[23][24][25]

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.[26][27]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Antioxidant Capacity Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound stock solution

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[28][29][30][31]

  • Reaction Setup:

    • In a 96-well plate, add various concentrations of this compound or a positive control.

    • Add the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.[28]

  • Data Analysis: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Assay (Nitric Oxide Inhibition in Microglia)

Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in activated microglial cells.

Materials:

  • BV-2 or primary microglial cells

  • Cell culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

  • This compound stock solution

  • Griess Reagent

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate microglial cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response and NO production.[32][33][34][35][36]

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 550 nm.[32]

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples, which reflects the NO production. Determine the percentage of inhibition of NO production by this compound.

Conclusion

While this compound remains an uncharacterized molecule in the context of neurodegenerative diseases, its classification as a sesquiterpenoid alkaloid provides a strong rationale for its investigation. This guide outlines a comparative framework and a systematic experimental approach to validate its potential. By comparing its performance against established drugs like Donepezil and well-studied natural products like Huperzine A, researchers can effectively evaluate the therapeutic promise of this compound. The proposed workflows and protocols offer a clear path for future research to determine if this compound could be a novel candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

A Researcher's Guide to Comparative Metabolic Stability Analysis of Euojaponine D Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Euojaponine D, a complex alkaloid, and its analogues represent a promising area for therapeutic development. A thorough understanding of their metabolic stability is paramount for lead optimization and candidate selection. This guide provides a framework for the comparative in vitro metabolic stability assessment of this compound analogues, offering standardized experimental protocols and data presentation formats to ensure robust and reproducible findings.

Comparative Metabolic Stability Data

A primary goal of metabolic stability screening is to rank compounds based on their susceptibility to metabolic enzymes, typically by measuring the rate of disappearance of the parent compound over time. The data presented in Table 1 is a hypothetical representation of results from a comparative analysis of this compound and two analogues, illustrating key parameters such as half-life (t½) and intrinsic clearance (CLint).

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound2527.7
Analogue A4515.4
Analogue B1546.2

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

The following protocol outlines a standard procedure for determining the metabolic stability of this compound analogues using pooled human liver microsomes. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), making them a valuable tool for in vitro metabolism studies.[1][2][3]

1. Materials and Reagents:

  • Test compounds (this compound and its analogues) dissolved in a suitable organic solvent (e.g., DMSO).

  • Pooled human liver microsomes.

  • Phosphate (B84403) buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil).

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination.

  • Internal standard (IS) for analytical quantification.

2. Incubation Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer. The final protein concentration is typically in the range of 0.5-1.0 mg/mL.

  • Add the test compound to the reaction mixture at a final concentration of 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.

  • Pre-incubate the mixture at 37°C for a short period to allow the compound to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. Include an internal standard in the termination solution to aid in accurate quantification.

  • Centrifuge the samples to pellet the precipitated proteins.

3. Analytical Method:

  • Analyze the supernatant from each time point using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Quantify the remaining concentration of the parent compound at each time point by comparing its peak area to that of the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of this plot, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (this compound Analogue) Reaction_Mixture Prepare Reaction Mixture (Compound + Microsomes + Buffer) Test_Compound->Reaction_Mixture Microsomes Liver Microsomes Microsomes->Reaction_Mixture Buffer Phosphate Buffer Buffer->Reaction_Mixture NADPH_System NADPH System Initiate_Reaction Initiate with NADPH NADPH_System->Initiate_Reaction Pre_incubation Pre-incubate at 37°C Reaction_Mixture->Pre_incubation Pre_incubation->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Terminate Terminate Reaction (add ACN + IS) Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis (Calculate t½ and CLint) LC_MS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

References

Assessing the Synergistic Potential of Euojaponine D in Combination Cancer Therapy: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies is a rapidly advancing field. While monotherapy can be effective, combination therapies often yield superior results by targeting multiple cellular pathways and overcoming drug resistance. This guide provides a framework for assessing the synergistic effects of Euojaponine D, a natural compound of interest, with conventional anticancer drugs. Due to the limited publicly available data on the synergistic effects of this compound, this document serves as a methodological template, outlining the requisite experimental protocols, data presentation standards, and pathway analysis to guide future research in this promising area.

Principles of Synergistic Anticancer Effects

Synergy in cancer therapy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This can lead to several therapeutic advantages, including:

  • Enhanced Efficacy: Achieving a greater tumor-killing effect at lower doses.

  • Reduced Toxicity: Lowering the doses of cytotoxic drugs can minimize side effects.

  • Overcoming Drug Resistance: Targeting multiple pathways can be effective against resistant cancer cells.

Natural products are a rich source of bioactive compounds that can modulate various signaling pathways involved in cancer progression, such as apoptosis, cell cycle regulation, and angiogenesis.[2][3]

A Proposed Framework for Assessing Synergy

A systematic approach is crucial to definitively determine and characterize the synergistic potential of a novel compound like this compound. The following experimental workflow is proposed.

experimental_workflow cluster_screening Initial Screening cluster_combination Combination Studies cluster_mechanism Mechanism of Action A Determine IC50 of this compound and Anticancer Drug Alone C Cytotoxicity Assays (e.g., MTT, SRB) with Drug Combinations A->C B Select Cancer Cell Line(s) B->A D Calculate Combination Index (CI) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Key Signaling Proteins D->G

Caption: A general experimental workflow for assessing the synergistic effects of a novel compound with an anticancer drug.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of credible research. Below are standard methodologies for key experiments in a synergy study.

Cell Viability and IC50 Determination
  • Objective: To determine the concentration of this compound and the selected anticancer drug that inhibits 50% of cancer cell growth (IC50) when used alone.

  • Protocol (MTT Assay):

    • Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of this compound or the anticancer drug for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Combination Index (CI) Analysis
  • Objective: To quantitatively determine if the interaction between this compound and the anticancer drug is synergistic, additive, or antagonistic.

  • Protocol:

    • Treat cancer cells with this compound and the anticancer drug simultaneously at a constant ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1).

    • Perform a cell viability assay (e.g., MTT) as described above.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation

Clear and concise data presentation is essential for the interpretation and comparison of results.

Table 1: Cytotoxicity and Synergism of this compound and Anticancer Drug X in Cancer Cell Line Y

TreatmentIC50 (µM)Combination Ratio (this compound : Drug X)Combination Index (CI) at ED50
This compound[Insert Value]--
Anticancer Drug X[Insert Value]--
Combination-1:1[Insert Value]
Combination-1:2[Insert Value]
Combination-2:1[Insert Value]

ED50: Effective dose that inhibits 50% of cell growth.

Unraveling the Mechanism of Action

Understanding the molecular mechanism behind the synergistic effect is crucial for further drug development.

Apoptosis Induction
  • Objective: To determine if the combination treatment induces programmed cell death (apoptosis).

  • Protocol (Annexin V/PI Staining):

    • Treat cells with this compound, the anticancer drug, and the combination for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Objective: To investigate if the combination treatment causes cell cycle arrest.

  • Protocol (Flow Cytometry):

    • Treat cells as described for the apoptosis assay.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Signaling Pathway Modulation

The synergistic effect of a natural compound and a chemotherapeutic agent often involves the modulation of key signaling pathways that regulate cell survival and death. The following diagram illustrates a hypothetical pathway that could be targeted by a combination therapy involving this compound.

signaling_pathway cluster_treatment Combination Therapy cluster_pathway Cellular Signaling EuojaponineD This compound PI3K PI3K/Akt Pathway EuojaponineD->PI3K Inhibits AnticancerDrug Anticancer Drug MAPK MAPK Pathway AnticancerDrug->MAPK Activates NFkB NF-κB Pathway PI3K->NFkB Inhibits CellCycle Cell Cycle Arrest PI3K->CellCycle Apoptosis Apoptosis MAPK->Apoptosis MAPK->CellCycle NFkB->Apoptosis Inhibits

Caption: Hypothetical signaling pathway modulation by a combination of this compound and an anticancer drug.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the synergistic anticancer effects of this compound with other therapeutic agents. While specific experimental data for this compound is currently lacking, the outlined methodologies and data presentation formats offer a roadmap for researchers to generate the necessary evidence. Future studies should focus on performing these experiments across a panel of cancer cell lines and eventually in preclinical animal models to validate the in vitro findings. Such research is pivotal in unlocking the full therapeutic potential of novel natural compounds like this compound in the ongoing fight against cancer.

References

Orthogonal Validation of Euojaponine D's Binding to Its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has revealed a significant gap in the publicly available scientific literature regarding the specific molecular target of Euojaponine D, an alkaloid found in the plant Euonymus japonica. Without the identification of a specific binding partner, a comprehensive guide on the orthogonal validation of its molecular interactions cannot be constructed.

The process of drug discovery and development hinges on the precise identification of a drug's molecular target and the rigorous validation of this interaction. Orthogonal validation, the use of multiple, independent experimental methods to confirm a drug-target interaction, is a critical step in this process. This approach minimizes the risk of misleading results from a single assay and provides a more robust understanding of a compound's mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the orthogonal validation of a compound like this compound, once its molecular target is identified. It will outline various experimental techniques, present data in a comparative format, and include standardized protocols and visualizations to facilitate understanding and replication.

The Importance of Orthogonal Validation

Reliance on a single experimental method for validating a drug-target interaction can be fraught with peril. Each technique has its own inherent limitations and potential for artifacts. For instance, a compound might show activity in an enzymatic assay not by binding to the active site, but through aggregation, redox cycling, or other non-specific mechanisms. Orthogonal validation, by employing a suite of techniques with different underlying principles, provides a much higher degree of confidence in the proposed drug-target interaction.

A General Framework for Orthogonal Validation

Once a putative molecular target for this compound is identified, a multi-pronged approach should be employed to confirm the binding interaction. This typically involves a combination of biophysical, biochemical, and cell-based assays. The following sections detail a hypothetical workflow and data presentation for such a validation process.

Hypothetical Scenario: this compound and "Kinase X"

For the purpose of illustrating the orthogonal validation process, let us assume that a hypothetical "Kinase X" has been identified as a potential molecular target for this compound through an initial screening campaign. The following experiments would be essential to validate this interaction.

Biophysical Methods: Direct Binding Assessment

Biophysical techniques provide direct evidence of binding and can quantify the affinity and kinetics of the interaction.

Table 1: Comparison of Biophysical Techniques for this compound - Kinase X Binding

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Binding affinity (KD), association (kon) and dissociation (koff) rates.Real-time, label-free, provides kinetic information.Requires immobilization of one binding partner, which may affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, solution-based, provides thermodynamic profile.Requires relatively large amounts of pure protein and compound.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Target engagement in a cellular environment.In-cell and in-vivo applicability, label-free.Not all proteins exhibit a significant thermal shift upon ligand binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Recombinant human Kinase X is immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of this compound concentrations (e.g., 0.1 nM to 1 µM) are injected over the sensor surface.

  • Data Collection: The binding response is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine KD, kon, and koff values.

Biochemical Methods: Functional Confirmation

Biochemical assays assess the functional consequence of the binding interaction, such as the inhibition of enzymatic activity.

Table 2: Comparison of Biochemical Assays for this compound - Kinase X Inhibition

Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
Enzymatic Assay Measures the catalytic activity of Kinase X in the presence of this compound.IC50 value (concentration for 50% inhibition).Direct measure of functional effect, high-throughput.Prone to artifacts (e.g., compound aggregation).
Competition Binding Assay Measures the displacement of a known labeled ligand from Kinase X by this compound.Ki value (inhibition constant).Confirms binding to a specific site.Requires a suitable labeled ligand.
Experimental Protocol: Enzymatic Assay
  • Reaction Setup: Kinase X, its substrate, and ATP are incubated in a reaction buffer.

  • Inhibition: The reaction is performed in the presence of varying concentrations of this compound.

  • Detection: The phosphorylation of the substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cellular Methods: Target Engagement and Phenotypic Effects

Cell-based assays are crucial to confirm that the drug-target interaction occurs in a physiological context and leads to a desired cellular outcome.

Table 3: Comparison of Cellular Assays for this compound

Assay TypePrincipleEndpoint MeasuredAdvantagesLimitations
Target Phosphorylation Assay Measures the phosphorylation status of a known downstream substrate of Kinase X.Reduction in substrate phosphorylation.Confirms target engagement and downstream pathway modulation.Requires a specific antibody for the phosphorylated substrate.
Cell Proliferation Assay Measures the effect of this compound on the growth of cancer cells dependent on Kinase X.GI50 value (concentration for 50% growth inhibition).Measures a relevant phenotypic outcome.The observed effect may not be solely due to Kinase X inhibition.
Experimental Protocol: Target Phosphorylation Assay (Western Blot)
  • Cell Treatment: Cells expressing Kinase X are treated with various concentrations of this compound.

  • Lysis: Cells are lysed to extract proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total levels of a known Kinase X substrate.

  • Analysis: The ratio of phosphorylated to total substrate is quantified to determine the extent of inhibition.

Visualizing the Orthogonal Validation Workflow

The logical flow of experiments in an orthogonal validation strategy can be visualized to provide a clear overview of the process.

Orthogonal_Validation_Workflow cluster_Biophysical Biophysical Methods cluster_Biochemical Biochemical Methods cluster_Cellular Cellular Methods SPR Surface Plasmon Resonance Validated_Interaction Validated Interaction SPR->Validated_Interaction ITC Isothermal Titration Calorimetry ITC->Validated_Interaction CETSA Cellular Thermal Shift Assay CETSA->Validated_Interaction Enzymatic Enzymatic Assay Enzymatic->Validated_Interaction Competition Competition Binding Competition->Validated_Interaction Phosphorylation Target Phosphorylation Phosphorylation->Validated_Interaction Proliferation Cell Proliferation Proliferation->Validated_Interaction Initial_Hit Initial Hit: This compound Target_Hypothesis Hypothesized Target: Kinase X Initial_Hit->Target_Hypothesis Target_Hypothesis->SPR Direct Binding Target_Hypothesis->ITC Target_Hypothesis->CETSA Target Engagement Target_Hypothesis->Enzymatic Functional Effect Target_Hypothesis->Competition Target_Hypothesis->Phosphorylation Cellular Effect Target_Hypothesis->Proliferation

Caption: Workflow for the orthogonal validation of this compound's interaction with a hypothetical target.

Visualizing the Signaling Pathway

Understanding the signaling context of the molecular target is crucial. The following diagram illustrates a hypothetical signaling pathway for Kinase X.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Euojaponine_D This compound Euojaponine_D->Kinase_X Inhibits

Caption: A hypothetical signaling pathway involving Kinase X, the putative target of this compound.

Conclusion and Future Directions

The establishment of a robust orthogonal validation workflow is paramount in modern drug discovery. While the specific molecular target of this compound remains to be elucidated, the framework presented here provides a comprehensive guide for researchers to follow once a target is identified. Future research should focus on target identification for this compound using methods such as affinity chromatography-mass spectrometry, yeast three-hybrid screening, or computational target prediction. Following successful target identification, the application of the orthogonal validation strategies outlined in this guide will be essential to confidently establish its mechanism of action and pave the way for its potential therapeutic development.

Safety Operating Guide

Safe Disposal of Euojaponine D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal. This guide serves as a foundational resource and should be adapted to meet your specific institutional protocols.

I. Understanding the Compound: Chemical and Physical Properties

Euojaponine D is a sesquiterpenoid alkaloid isolated from plants of the Euonymus genus. Alkaloids are a class of naturally occurring organic compounds that often exhibit potent biological activities. Due to its classification and known insecticidal properties, this compound should be handled as a potentially toxic substance.

PropertyValueSource
CAS Number 128397-42-2N/A
Molecular Formula C41H47NO17N/A
Molecular Weight 825.8 g/mol N/A
Appearance Solid (form may vary)N/A
Solubility Data not readily available. Assume low solubility in water and higher solubility in organic solvents.N/A
Purity Typically >98% for research-grade compoundsN/A
Storage Store in a sealed, cool, and dry condition. Stock solutions can often be stored at -20°C for several months.N/A

II. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure.

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator or the use of a chemical fume hood is essential.

All handling of this compound, especially outside of a sealed container, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to prevent environmental contamination and ensure the safety of laboratory personnel.

  • Segregation of Waste:

    • Solid Waste: Collect all solid this compound waste, including unused product, contaminated spatulas, weigh boats, and absorbent paper, in a designated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents, in a separate, designated, and sealable hazardous waste container. The container must be compatible with the solvents used.

    • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date the waste was first added to the container.

    • Use your institution's specific hazardous waste tags or labels.

  • Spill Management:

    • In the event of a spill, immediately alert others in the area.

    • If the spill is small, and you are trained to handle it, use an appropriate chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.

  • Storage of Waste:

    • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store containers in secondary containment to prevent the spread of material in case of a leak.

    • Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizing agents.

  • Final Disposal:

    • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash. As an alkaloid with potential insecticidal properties, it can be harmful to aquatic life and the environment.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.

EuojaponineD_Disposal_Workflow cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway A Acquire This compound B Don Personal Protective Equipment (PPE) A->B C Handle in Fume Hood B->C D Experimental Procedure C->D E Solid Waste (Unused chemical, contaminated labware) D->E generates F Liquid Waste (Solutions, solvents) D->F generates G Sharps Waste (Needles, broken glass) D->G generates H Label as Hazardous Waste E->H F->H G->H I Store in Designated Satellite Accumulation Area H->I J Arrange for EHS Waste Pickup I->J

Caption: Workflow for the safe handling and disposal of this compound.

This procedural guide provides a framework for the responsible management of this compound waste. By adhering to these principles and consulting with local safety experts, researchers can maintain a safe laboratory environment and minimize their environmental impact.

Safeguarding Your Research: A Comprehensive Guide to Handling Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Euojaponine D, a sesquiterpenoid alkaloid with potent insecticidal activity. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Essential Safety and Handling

This compound, like many biologically active alkaloids, requires careful handling to minimize exposure and associated risks. The following personal protective equipment (PPE) is mandatory when working with this compound.

Personal Protective Equipment (PPE) Summary
Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and potential aerosols that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, double-gloved).To prevent skin contact, which may lead to irritation or absorption of the compound.
Body Protection A lab coat or a chemical-resistant suit.To shield the body from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or with a certified chemical fume hood. In cases of potential aerosol generation or insufficient ventilation, a NIOSH-approved respirator is required.To avoid inhalation of any airborne particles or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product name and CAS number (128397-42-2) match the order.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Preparation and Use: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, evacuate the immediate area. Wear the prescribed PPE and contain the spill using an inert absorbent material. Collect the absorbed waste into a sealed, labeled hazardous waste container.

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Waste Disposal: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Quantitative Data

PropertyValue
CAS Number 128397-42-2
Molecular Formula C₄₁H₄₇NO₁₇
Molecular Weight 825.81 g/mol

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_0 Pre-Handling cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling cluster_3 Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Preparation Weighing and Solution Preparation Storage->Preparation Experiment Experimental Use Preparation->Experiment Decontamination Decontamination of Surfaces and Equipment Experiment->Decontamination Waste_Collection Waste Segregation and Collection Decontamination->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Euojaponine D
Reactant of Route 2
Reactant of Route 2
Euojaponine D

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.